molecular formula C6H8O7Zn B1202053 Zinc citrate CAS No. 546-46-3

Zinc citrate

Cat. No.: B1202053
CAS No.: 546-46-3
M. Wt: 257.5 g/mol
InChI Key: RUWKZSPFMDVLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc Citrate, with the chemical formula C12H10O14Zn3 and a molecular weight of 574.3 g/mol, is the zinc salt of citric acid . It is typically supplied as a white, odorless, crystalline powder . This compound is provided as a high-purity reagent strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. In a research context, this compound is a valuable compound for studying zinc supplementation and absorption. A human study using a double-isotope tracer method demonstrated that zinc absorption from this compound was statistically equivalent to that from zinc gluconate when administered without food, making it a relevant compound for bioavailability and metabolism research . Its applications extend to the development of oral care products, where it is investigated for its role in reducing plaque and gingivitis, often in combination with agents like triclosan . Furthermore, in the field of materials science, this compound complexes serve as precursors for synthesizing zinc-doped carbon dots (CDs), which are explored for their unique fluorescence properties and potential applications in biosensing and cellular imaging . Researchers utilize this compound to advance studies in nutrition, dentistry, and nanotechnology.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

546-46-3

Molecular Formula

C6H8O7Zn

Molecular Weight

257.5 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;zinc

InChI

InChI=1S/C6H8O7.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI Key

RUWKZSPFMDVLRC-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zn+2].[Zn+2].[Zn+2]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zn]

Other CAS No.

546-46-3

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Zinc Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc citrate (B86180) is an organic salt of zinc with citric acid, recognized for its high bioavailability and physiological compatibility.[1] It serves as a crucial source of zinc, an essential trace element involved in numerous biological processes, including enzymatic functions, immune responses, and antioxidant activities.[2][3] In the pharmaceutical and drug development sectors, zinc citrate is widely utilized in dietary supplements to address zinc deficiency, in oral care products for its antimicrobial and anti-inflammatory properties, and is explored for its potential in modulating cellular signaling pathways.[1][4][5] This guide provides a comprehensive overview of its core chemical properties, structural characteristics, and the experimental protocols used for its synthesis and analysis.

Chemical and Physical Properties

This compound is typically a white, odorless, crystalline powder.[1][4] It is available in various hydrated forms, most commonly as a dihydrate or trihydrate.[1][5] The compound is slightly soluble in water, with its solubility being influenced by pH and temperature; it is more soluble in acidic conditions and exhibits inverse solubility (becoming less soluble at higher temperatures).[1][6][7] It is practically insoluble in ethanol (B145695).[1]

Quantitative Data Summary

The key chemical and physical properties of this compound and its common hydrated forms are summarized below for easy comparison.

PropertyTrizinc Dicitrate (Anhydrous)This compound DihydrateThis compound Trihydrate
Molecular Formula C₁₂H₁₀O₁₄Zn₃[2]Zn₃(C₆H₅O₇)₂·2H₂O[8](C₆H₅O₇)₂Zn₃·3H₂O[5]
Molar Mass 574.3 g/mol [2][4]610.37 g/mol [8]~628.4 g/mol
CAS Number 546-46-3[2][4]5990-32-9[8]N/A
Appearance White crystalline powder[1][4]White granulated powder[8]White crystalline powder[5]
Zinc Content ~34.16%[9]~31-31.5%[8]~31%[1]
Solubility in Water Slightly soluble[1][10]Moderately soluble[7][11]Slightly soluble[1]
Melting/Decomposition Decomposes >200°C[4]; 280°C[12]Melting Point: 334°C[8]N/A
Stability Good stability under normal storage[7]Stable at room temperature[8]Stable under normal conditions

Chemical Structure and Coordination Chemistry

The structure of this compound is defined by the coordination of zinc (II) ions with the citrate ligand. Citric acid is a multidentate ligand, capable of binding to metal ions through its three carboxylate groups and one hydroxyl group.[13] In this compound complexes, the Zn(II) ion is typically found in an octahedral coordination environment.[13][14]

The citrate ligand can bind to the zinc ion in a tridentate fashion, utilizing the α-hydroxyl group, the α-carboxylate group, and one of the β-carboxylate groups.[13][14] The specific coordination and resulting crystal structure can be highly dependent on the pH of the solution during synthesis.[13][15] For instance, at a low pH (1.5–3.0), a coordination polymer, [Zn(H₂cit)(H₂O)]n, can be formed where adjacent zinc ions are linked, forming a helical chain structure.[13][14] The remaining coordination sites on the zinc ion are typically occupied by water molecules, leading to the common dihydrate and trihydrate forms.[5][8]

G Zn Zn(II) Ion Citrate Citrate Ligand Alpha_OH α-Hydroxyl Group Citrate->Alpha_OH Alpha_COOH α-Carboxylate Group Citrate->Alpha_COOH Beta_COOH β-Carboxylate Group Citrate->Beta_COOH Alpha_OH->Zn Coordination Bonds Alpha_COOH->Zn Coordination Bonds Beta_COOH->Zn Coordination Bonds Water Water Molecule(s) Water->Zn Coordination Bond

Figure 1: Coordination of a Zinc (II) ion with a citrate ligand and water.

Experimental Protocols

The synthesis and characterization of this compound involve standard inorganic and analytical chemistry techniques.

Synthesis of this compound

A common and straightforward method for synthesizing this compound is through the reaction of a zinc source, such as zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂), with citric acid (C₆H₈O₇) in an aqueous solution.[16][17]

Methodology: Synthesis via Zinc Oxide and Citric Acid

  • Preparation of Reactants: An aqueous solution of citric acid is prepared by dissolving a known molar quantity in deionized water.

  • Reaction: The stoichiometric amount of zinc oxide powder is added in small portions to the citric acid solution while stirring continuously. The reaction mixture is often heated (e.g., to 60-80°C) to increase the reaction rate.[18][19] Reaction: 2 C₆H₈O₇ + 3 ZnO → Zn₃(C₆H₅O₇)₂ + 3 H₂O

  • Precipitation and Isolation: As the reaction proceeds, the poorly soluble this compound precipitates out of the solution. The reaction is typically allowed to proceed for several hours to ensure completion.[18] The resulting white precipitate is then isolated by filtration.

  • Purification and Drying: The isolated solid is washed with deionized water and subsequently with a solvent like ethanol to remove unreacted starting materials and byproducts.[19] The final product is dried under vacuum or in a drying oven to yield pure this compound.[19]

Another reported method is the hydrothermal synthesis using zinc hydroxide and citric acid in a high-pressure reactor, which can yield spherical particles.[12]

Characterization Techniques

To confirm the identity, purity, structure, and thermal stability of the synthesized this compound, several analytical methods are employed.

  • X-ray Crystallography (XRD): Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and the coordination environment of the zinc ions.[13][14] Powder X-ray diffraction (PXRD) is used to identify the crystalline phase of the bulk material and confirm its purity.[12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The formation of this compound is confirmed by the disappearance of the characteristic carboxylic acid (-COOH) bands of citric acid and the appearance of new bands corresponding to the coordinated carboxylate (-COO⁻) groups, indicating the formation of zinc-oxygen bonds.[12][14]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of this compound. TGA measures the change in mass as a function of temperature, which is crucial for determining the amount of water of hydration and the decomposition temperature of the compound.[12][16] DSC can detect phase transitions, such as melting or decomposition, by measuring heat flow.[16]

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1. Reactants (Citric Acid + Zinc Oxide) Reaction 2. Aqueous Reaction (Heated, Stirring) Reactants->Reaction Isolation 3. Filtration & Washing Reaction->Isolation Drying 4. Drying Isolation->Drying Product Final Product (this compound Powder) Drying->Product XRD X-ray Crystallography (Structure & Phase ID) Product->XRD Analysis FTIR FT-IR Spectroscopy (Functional Groups) Product->FTIR Analysis TGA Thermal Analysis (Stability & Hydration) Product->TGA Analysis

Figure 2: General experimental workflow for synthesis and characterization.

Relevance to Zinc Signaling Pathways

In the context of drug development, the primary role of this compound is to serve as a highly bioavailable source of zinc ions (Zn²⁺).[1] Free or labile zinc acts as an intracellular and intercellular signaling molecule, modulating a wide array of cellular processes.[20][21][22] Dysregulation of zinc signaling is implicated in numerous diseases, making it a target for therapeutic intervention.[23]

Once administered, this compound dissolves in biological fluids, releasing Zn²⁺ ions. These ions can then be transported into cells via zinc transporters (e.g., ZIP and ZnT families).[20] Inside the cell, these zinc ions can act as secondary messengers, influencing major signaling pathways that regulate immune cell activity, neuronal signaling, and gene expression.[3][21] For example, intracellular zinc signals can be generated by influx from the extracellular environment or release from intracellular stores, which in turn can modulate the activity of enzymes, ion channels, and transcription factors.[20][21]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ZC This compound Zn_ext Zn²⁺ Ions ZC->Zn_ext Dissociation Transporter Zinc Transporter (e.g., ZIP family) Zn_ext->Transporter Zn_int Intracellular Zn²⁺ Pathway Signaling Pathways (e.g., Kinase cascades, Gene expression) Zn_int->Pathway Response Cellular Response (e.g., Immune modulation, Neurotransmission) Pathway->Response Transporter->Zn_int

Figure 3: Role of this compound as a source for cellular zinc signaling.

Conclusion

This compound is a well-characterized compound with significant applications in the pharmaceutical and nutritional sciences. Its chemical properties, including high zinc content and favorable bioavailability, make it an excellent choice for zinc supplementation. The structure is defined by the versatile coordination chemistry of the citrate ligand with zinc (II) ions, leading to various hydrated and polymeric forms. Standardized experimental protocols for its synthesis and characterization by XRD, FT-IR, and thermal analysis ensure consistent quality and purity. For drug development professionals, understanding these fundamental properties is key to harnessing the therapeutic potential of zinc by effectively delivering zinc ions to modulate critical biological signaling pathways.

References

An In-depth Technical Guide to the Synthesis of Zinc Citrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a vast array of physiological processes, acting as a structural component or catalytic cofactor for over 300 enzymes.[1] Its role in cell division, immune function, and DNA synthesis makes it a critical area of study.[2][3] Zinc citrate (B86180), an organic salt of zinc, is frequently utilized in research and pharmaceutical applications due to its high bioavailability and nearly neutral taste compared to inorganic zinc sources.[2][[“]] It serves as an excellent vehicle for introducing zinc ions into biological systems to study cellular signaling, enzyme kinetics, and immune responses.[5][6]

This technical guide provides a comprehensive overview of the primary synthesis methods for producing high-purity zinc citrate suitable for research and development. It includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the synthesis workflow and the biological role of zinc signaling.

Common Synthesis Methodologies

The synthesis of this compound typically involves the reaction of a zinc-containing precursor with citric acid. The two most prevalent and reliable methods for laboratory-scale production are the Hydrothermal Synthesis and the Aqueous Precipitation/Neutralization method.

Hydrothermal Synthesis

This method employs a high-pressure, heated aqueous environment to facilitate the reaction between a zinc source, such as zinc hydroxide, and citric acid. The process often results in well-defined crystalline structures with high purity and yield. The resulting this compound can consist of microspheres with nanosheets on the surface.

Aqueous Precipitation / Neutralization

A more common and versatile approach involves the reaction of a zinc source (e.g., zinc oxide, zinc carbonate, zinc nitrate) with an aqueous solution of citric acid.[7][8] The reaction is typically driven to completion by controlling parameters like temperature and pH. The product, this compound, precipitates from the solution and is then isolated. This method is adaptable and can be scaled for various research needs.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of this compound.

Protocol 1: Hydrothermal Synthesis of this compound

This protocol is adapted from the methodology described by Wu et al. (2025). It involves a two-step process: the synthesis of zinc hydroxide, followed by the hydrothermal reaction with citric acid.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium Hydroxide (NaOH)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

  • Polytetrafluoroethylene (PTFE)-lined stainless steel reactor

Procedure:

Step 1: Synthesis of Zinc Hydroxide (Zn(OH)₂)

  • Prepare a solution of Zinc Nitrate (Zn(NO₃)₂) in deionized water.

  • Prepare a separate solution of Sodium Hydroxide (NaOH).

  • While stirring vigorously, add the NaOH solution drop-wise to the Zn(NO₃)₂ solution. Maintain the reaction temperature below 30°C.

  • After the addition is complete, continue stirring for 2 hours.

  • Age the resulting precipitate in a constant temperature water bath at 25°C for 5 days.

  • Filter the precipitate and air-dry to obtain solid Zn(OH)₂.

Step 2: Hydrothermal Reaction

  • Place 1.81 g of the synthesized Zn(OH)₂ and 6 mL of a 5.9 g/L citric acid aqueous solution into a PTFE-lined stainless steel reactor.

  • Seal the reactor and heat it to 120°C for 5 hours.

  • Allow the reactor to cool to room temperature naturally.

  • Filter the contents to collect the white precipitate, which is this compound.

  • Wash the product with deionized water and dry under a vacuum.

Protocol 2: Aqueous Precipitation from Zinc Oxide

This protocol is a generalized method based on several cited patents and articles for producing medicinal-grade this compound.[[“]][8]

Materials:

  • Zinc Oxide (ZnO), fine powder (<180 mesh)

  • Citric Acid Anhydrous (C₆H₈O₇)

  • Deionized Water

Procedure:

  • Prepare a citric acid solution by dissolving a specified amount of citric acid in deionized water (e.g., a 1:4 mass ratio of citric acid to water).[[“]]

  • Heat the citric acid solution to approximately 40°C while stirring.[[“]]

  • Slowly add the zinc oxide powder to the heated citric acid solution under vigorous stirring. A typical weight ratio of citric acid to zinc oxide is 1:0.65-0.70.[[“]]

  • After the addition is complete, maintain the temperature between 40-48°C and continue stirring until the reaction mixture becomes clear.[[“]]

  • Filter the hot solution to remove any unreacted materials.

  • Allow the filtrate to cool to room temperature and let it stand for 24-48 hours to allow for crystallization.[[“]]

  • Collect the precipitated crystals via suction filtration.

  • Wash the crystals with deionized water until the pH of the washings is near neutral (pH ≈ 7).[[“]]

  • Dry the final product in an oven at a low temperature (e.g., 65°C) to obtain pure this compound.[[“]]

Visualization of Synthesis and Biological Role

Synthesis Workflow

The general workflow for the aqueous synthesis of this compound can be visualized as a sequence of steps from raw materials to the final purified product.

SynthesisWorkflow Reactants Reactants - Zinc Source (e.g., ZnO) - Citric Acid Solution Reaction Reaction Vessel (40-60°C) Reactants->Reaction Mixing Filtration Hot Filtration Reaction->Filtration Transfer Crystallization Crystallization (Cooling, 24-48h) Filtration->Crystallization Clear Filtrate Isolation Isolation (Filtration & Washing) Crystallization->Isolation Drying Drying (65°C) Isolation->Drying Product Final Product: This compound Drying->Product

Fig. 1: Generalized workflow for the aqueous precipitation synthesis of this compound.
Biological Role: Zinc as an Intracellular Signaling Mediator

In research, this compound is used as a source of zinc ions (Zn²⁺) to study their role as signaling molecules. The influx of Zn²⁺ into the cytosol can modulate the activity of various proteins, including transcription factors and enzymes, thereby influencing cellular processes.[5][9]

ZincSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Zinc_Citrate This compound Zn2 Increased [Zn²⁺] ZFP Zinc Finger Transcription Factor Zn2->ZFP Binds as structural component Enzyme Metalloenzyme (e.g., Carbonic Anhydrase) Zn2->Enzyme Binds as catalytic cofactor Gene_Expression Altered Gene Expression ZFP->Gene_Expression Regulates transcription Metabolic_Activity Modulated Metabolic Activity Enzyme->Metabolic_Activity Catalyzes reaction

Fig. 2: Role of zinc (from this compound) in modulating intracellular signaling pathways.

Quantitative Data and Characterization

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structure. Key techniques include X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA).

Table 1: Comparison of Synthesis Methods and Outcomes
ParameterHydrothermal SynthesisAqueous PrecipitationReference(s)
Zinc Source Zinc Hydroxide (Zn(OH)₂)Zinc Oxide (ZnO)[[“]]
Reaction Temp. 120°C40 - 48°C[[“]]
Reaction Time 5 hours1 - 2 hours[7]
Reported Yield 97.8%>87%[[“]]
Reported Purity Meets Chinese Pharmacopoeia>99%[[“]]
Table 2: Key Characterization Data for Synthesized this compound
TechniqueParameterObserved Value / CharacteristicReference(s)
XRD Strongest Diffraction Peaks (2θ)9.42°, 27.74°, 40.04°
TGA Stage 1 Weight Loss (Adsorbed H₂O)~4.80% (up to 200°C)
TGA Stage 2 Weight Loss (Crystal H₂O)~23.9% (up to 500°C), corresponds to 10 H₂O molecules
FTIR Carboxylate (COO⁻) Symmetric Stretch~1562 cm⁻¹
FTIR O-H Stretching (Crystal Water)Broad band around 3048 cm⁻¹
Elemental Zinc Content (as trihydrate)~31%[2]

Conclusion

For research applications requiring high-purity this compound, both hydrothermal synthesis and aqueous precipitation are effective methods. The hydrothermal approach can yield highly crystalline, spherical particles with excellent yield. The aqueous precipitation method offers versatility, high purity, and is readily adaptable to standard laboratory equipment.[[“]] Proper characterization using techniques like XRD and TGA is essential to verify the structure and hydration state of the final product. The synthesized this compound can then be confidently used as a reliable source of zinc ions for a wide range of studies in cell biology, drug development, and nutritional science.

References

An In-depth Technical Guide to the Solubility of Zinc Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc citrate (B86180) in various solvents. The information is intended to support research, development, and formulation activities where zinc citrate is a key component. This document details the solubility characteristics, presents available quantitative data, outlines experimental protocols for solubility determination, and visualizes the biological pathway of zinc absorption, a process intrinsically linked to its solubility.

Executive Summary

This compound, a zinc salt of citric acid, is a widely used compound in pharmaceuticals, nutraceuticals, and oral care products due to its high zinc content and favorable bioavailability.[1] A critical physicochemical property governing its efficacy and formulation is its solubility. Generally characterized as slightly soluble in water and practically insoluble in ethanol (B145695), its solubility is significantly influenced by pH, temperature, and the presence of other ions.[1][2] Notably, this compound exhibits inverse solubility, a phenomenon where its solubility in water decreases with increasing temperature. This guide consolidates the available qualitative and quantitative solubility data, provides detailed methodologies for its experimental determination, and illustrates the key biological transport mechanisms relevant to its absorption.

Solubility of this compound

The solubility of this compound is a complex characteristic dependent on the specific form of the salt (e.g., dihydrate, trihydrate) and the surrounding environment.

Aqueous Solubility

In purified water, this compound is considered to be slightly soluble. One source specifies the solubility of this compound at 20°C to be less than 1 g/L.[3] This low aqueous solubility at neutral pH is a key consideration for the formulation of oral dosage forms.

Solubility in Organic Solvents
Factors Influencing Solubility

Several factors can significantly alter the solubility of this compound:

  • pH: The solubility of this compound is markedly higher in acidic and alkaline solutions.[4] In acidic media, the citrate ion is protonated, shifting the equilibrium towards dissolution. In alkaline solutions, the formation of soluble zincate complexes can occur.[5][6]

  • Temperature: this compound exhibits inverse solubility in water, meaning its solubility decreases as the temperature increases.[1][2] This is an atypical but critical property for processes involving thermal treatments.

  • Presence of Other Ions: The solubility of this compound can be influenced by the presence of other ions in the solution. For instance, the formation of more stable complexes can either enhance or decrease its solubility.

Quantitative Solubility Data

While extensive tabulated data is scarce in the public domain, the following table summarizes the available quantitative and qualitative information on the solubility of this compound.

Solvent SystemTemperature (°C)pHSolubilityCitation(s)
Water20~6 (1% solution)< 1 g/L[3]
WaterNot SpecifiedNot SpecifiedSlightly Soluble[1][2]
Ethanol (96%)Not SpecifiedNot SpecifiedPractically Insoluble[1][2]
Dilute AcidNot SpecifiedAcidicSoluble[1][2][4]
Dilute AlkaliNot SpecifiedAlkalineSoluble[4]

Note: The lack of more extensive quantitative data in the scientific literature highlights an area for further experimental investigation.

Experimental Protocols

This section provides detailed methodologies for the determination of this compound solubility and the quantification of zinc content.

Protocol for Determination of this compound Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[7][8][9]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (dihydrate or trihydrate, as specified)

  • Solvent of interest (e.g., water, ethanol, buffer solutions of varying pH)

  • Erlenmeyer flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge and centrifuge tubes

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • Apparatus for zinc quantification (e.g., titration equipment, AAS, ICP-MS)

Procedure:

  • Preparation: Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature. Agitate the flasks for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the flasks and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge an aliquot of the suspension at a high speed.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant. For further purification, the supernatant can be passed through a syringe filter.

  • Quantification: Analyze the concentration of zinc in the filtered supernatant using a validated analytical method, such as the complexometric titration described below.

  • Calculation: Calculate the solubility of this compound in the solvent based on the determined zinc concentration, accounting for any dilutions.

Protocol for Quantification of Zinc by Complexometric Titration

This method is adapted from the United States Pharmacopeia (USP) general chapter <591> for zinc determination and is suitable for quantifying the zinc content in the saturated solutions from the solubility studies.[10][11][12][13][14]

Objective: To determine the concentration of zinc ions in a solution by titration with ethylenediaminetetraacetic acid (EDTA).

Principle: Zinc ions form a stable, water-soluble complex with EDTA. A metallochromic indicator, such as Eriochrome Black T, is used to detect the endpoint of the titration. The indicator forms a colored complex with zinc ions. As EDTA is added, it chelates the free zinc ions. At the endpoint, EDTA displaces the zinc from the indicator complex, resulting in a distinct color change.[15][16][17][18][19]

Reagents:

  • 0.05 M Edetate Disodium (EDTA) Volumetric Solution (VS)

  • Ammonia-Ammonium Chloride Buffer TS (pH 10)

  • Eriochrome Black T indicator (ground triturate with NaCl)

  • Sample solution (filtered supernatant from the solubility experiment)

Procedure:

  • Sample Preparation: Pipette a known volume of the sample solution into an Erlenmeyer flask. Dilute with distilled water to approximately 100 mL.

  • Buffering: Add 2 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

  • Indicator Addition: Add a small amount (a pinch) of the Eriochrome Black T indicator mixture. The solution should turn a wine-red color.

  • Titration: Titrate the solution with the standardized 0.05 M EDTA VS. The endpoint is reached when the color changes from wine-red to a clear blue.

  • Calculation: Calculate the concentration of zinc in the sample based on the volume of EDTA solution used, its molarity, and the initial volume of the sample.

Visualization of Relevant Biological Pathways

The bioavailability of zinc from this compound is critically dependent on its dissolution in the gastrointestinal tract and subsequent absorption by intestinal epithelial cells (enterocytes). The following diagram illustrates the key workflow of intestinal zinc absorption.

G Intestinal Zinc Absorption Workflow cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) This compound This compound Zn2+ Zn2+ This compound->Zn2+ Dissolution Citrate Citrate This compound->Citrate ZIP4 ZIP4 Transporter Zn2+->ZIP4 Uptake Intracellular Zn2+ Intracellular Zn2+ ZIP4->Intracellular Zn2+ ZnT1 ZnT1 Transporter Bloodstream Zn2+ Bloodstream Zn2+ ZnT1->Bloodstream Zn2+ Intracellular Zn2+->ZnT1 Efflux Metallothionein Metallothionein Intracellular Zn2+->Metallothionein Buffering/Storage

Caption: Workflow of zinc absorption in the small intestine.

Description of the Workflow:

  • Dissolution: In the intestinal lumen, ingested this compound must first dissolve to release free zinc ions (Zn²⁺) and citrate. This step is highly dependent on the local pH and is a prerequisite for absorption.

  • Uptake: The free zinc ions are then transported from the intestinal lumen into the enterocytes. This process is primarily mediated by the ZIP4 (Zrt- and Irt-like Protein 4) transporter located on the apical membrane of the enterocytes.[20][21][22][23][24]

  • Intracellular Transport and Buffering: Once inside the enterocyte, zinc ions can be used for cellular processes, stored by binding to proteins like metallothionein, or transported across the cell.[23]

  • Efflux: For systemic distribution, zinc ions are transported out of the enterocyte and into the portal blood. This efflux is mainly facilitated by the ZnT1 (Zinc Transporter 1) located on the basolateral membrane.[20][21][22][23][24]

The expression and activity of these transporters are tightly regulated to maintain zinc homeostasis in the body. The efficiency of this entire process, and thus the bioavailability of zinc from this compound, is fundamentally linked to its initial solubility in the gastrointestinal tract.

References

Physical and chemical characteristics of zinc citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core physical and chemical characteristics of zinc citrate (B86180), tailored for researchers, scientists, and drug development professionals. It covers its fundamental properties, detailed experimental protocols for its characterization, and its role in biological signaling pathways.

Core Physical and Chemical Properties

Zinc citrate is an organic zinc salt derived from citric acid. It is a popular zinc supplement due to its high bioavailability and neutral taste.[1] It is available in various hydrated forms, most commonly as this compound dihydrate and trihydrate.[1]

The quantitative physical and chemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀O₁₄Zn₃ (Anhydrous)[2][3]
(C₆H₅O₇)₂Zn₃ · 2H₂O (Dihydrate)[4][5]
(C₆H₅O₇)₂Zn₃ · 3H₂O (Trihydrate)[6]
Molecular Weight 574.3 g/mol (Anhydrous)[2][3]
610.40 g/mol (Dihydrate)[4][5]
IUPAC Name Trizinc bis(2-hydroxypropane-1,2,3-tricarboxylate)[2]
CAS Number 546-46-3 (Anhydrous)[3]
5990-32-9 (Dihydrate)[4][5]
Appearance White to almost white, odorless, crystalline powder or granules.[1][3][7]
Solubility Slightly soluble in water.[1][7] Soluble in diluted acids.[1][8] Practically insoluble in ethanol (B145695).[1][8] Exhibits inverse solubility (more soluble at lower temperatures).[6]
Melting Point Decomposes above 200°C.[3] One source lists the melting point of the dihydrate as 334°C (decomposition).[4][5] Another indicates 295°C.[9]
pH 5.0 - 7.0 (for a 3-5% aqueous suspension/solution).[7][10]
Zinc Content Approximately 31%.[1][8]
Crystal Structure Crystalline.[11] A study synthesizing a specific this compound complex, [Zn(H₂cit)(H₂O)]n, found it crystallizes in a chiral orthorhombic space group, P212121, forming a helical chain.[12][13]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized via several methods, including the reaction of a zinc source with citric acid. A common laboratory-scale preparation is the hydrothermal reaction method.

Objective: To synthesize this compound by reacting zinc hydroxide (B78521) with citric acid.[14]

Materials:

  • Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂ · 6H₂O)

  • Sodium Hydroxide (NaOH)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

  • High-pressure reactor

Procedure:

  • Preparation of Zinc Hydroxide: A solution of zinc nitrate is prepared by dissolving it in deionized water. A stoichiometric amount of sodium hydroxide solution is then added dropwise while stirring to precipitate zinc hydroxide. The temperature is maintained below 30°C.[14]

  • Reaction: The precipitated zinc hydroxide is washed and then reacted with an aqueous solution of citric acid in a high-pressure reactor.[14] Other methods describe reacting zinc oxide directly with an aqueous solution of citric acid, often with heating (e.g., 55-80°C) and stirring for several hours.[15][16][17]

  • Precipitation and Isolation: The resulting this compound precipitate is obtained after the reaction, which may involve evaporation of the solvent.[15]

  • Washing and Drying: The precipitate is filtered and washed sequentially with water and then ethanol to remove unreacted starting materials and byproducts.[16] The final product is then dried under a vacuum.[16]

Characterization Techniques

Objective: To identify the functional groups present in the synthesized this compound and confirm the coordination of zinc to the citrate ligand.

Methodology:

  • Sample Preparation: A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: The disappearance of the characteristic carboxylic acid (-COOH) bands from citric acid and the appearance of new bands corresponding to the coordinated carboxylate groups (-COO⁻) and zinc-oxygen bonds confirm the formation of this compound.[11][14]

Objective: To determine the crystal structure and phase purity of the synthesized this compound.

Methodology:

  • Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.

  • Data Acquisition: The sample is analyzed using a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the crystalline phase of this compound.[14] The sharpness and position of the peaks provide information about the crystallinity and unit cell dimensions.[18]

Objective: To evaluate the thermal stability of this compound and determine its water of hydration content.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a TGA crucible.

  • Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored as a function of temperature.

  • Analysis: The TGA curve plots the percentage of weight loss against temperature. The distinct weight loss stages correspond to the loss of water molecules and the decomposition of the citrate moiety.[14] For instance, a weight loss stage equivalent to the theoretical percentage of water in this compound hydrate (B1144303) confirms the number of crystal water molecules.[14]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Zinc Source (e.g., ZnO, Zn(OH)₂) + Citric Acid Reaction Reaction in Aqueous Solution (with heating/stirring) Reactants->Reaction Isolation Precipitation & Filtration Reaction->Isolation Purification Washing (Water & Ethanol) Isolation->Purification FinalProduct Drying (Vacuum Oven) Purification->FinalProduct FTIR FTIR Spectroscopy FinalProduct->FTIR Identify Functional Groups XRD X-ray Diffraction FinalProduct->XRD Determine Crystal Structure TGA Thermogravimetric Analysis FinalProduct->TGA Assess Thermal Stability Analysis Data Analysis & Structure Confirmation FTIR->Analysis XRD->Analysis TGA->Analysis

Workflow for this compound Synthesis and Characterization.
Zinc in Cellular Signaling

Zinc is not merely a structural component of proteins but also a dynamic signaling molecule.[19] Fluctuations in intracellular zinc concentrations, known as "zinc signals," can modulate the activity of various signaling pathways, impacting cell proliferation, differentiation, and immune responses.[20][21][22] this compound, as a bioavailable source, provides the elemental zinc that participates in these critical cellular processes.

The diagram below outlines the central role of zinc in modulating key cellular signaling cascades.

G ZincInflux Zinc Influx (e.g., ZIP Transporters) ZincSignal ↑ Intracellular Free Zinc 'Zinc Signal' ZincInflux->ZincSignal PTPs Protein Tyrosine Phosphatases (PTPs) ZincSignal->PTPs Inhibition PKC Protein Kinase C (PKC) ZincSignal->PKC Modulation MAPK MAP Kinase Pathways ZincSignal->MAPK Modulation MTF1 MTF-1 (Transcription Factor) ZincSignal->MTF1 Activation CellularResponse Cellular Responses (Proliferation, Differentiation, Immune Function) PTPs->CellularResponse Impacts Phosphorylation PKC->CellularResponse MAPK->CellularResponse GeneExpression Gene Expression (e.g., Metallothionein, ZnT-1) MTF1->GeneExpression Upregulation GeneExpression->ZincSignal Homeostasis

Simplified Diagram of Zinc's Role in Cellular Signaling.

References

An In-depth Technical Guide to Zinc Citrate (CAS Number: 546-46-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc citrate (B86180), with the CAS number 546-46-3, is an organic zinc salt of citric acid. It is a white crystalline powder that is slightly soluble in water.[1][2] Due to its high bioavailability and favorable sensory properties, zinc citrate is widely utilized in various sectors, including pharmaceuticals, dietary supplements, oral care products, and food fortification.[1][3][4] As an essential trace element, zinc is integral to numerous physiological processes, acting as a cofactor for over 300 enzymes and playing a critical role in immune function, protein synthesis, wound healing, DNA synthesis, and cell division.[5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, quality control, biological activity, and experimental protocols related to this compound for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is typically available as a dihydrate or trihydrate.[1][2] It is recognized for its high zinc content, which is approximately 31%.[1][4]

PropertyValueReferences
CAS Number 546-46-3[4]
Molecular Formula C12H10O14Zn3[4]
Molecular Weight 574.37 g/mol [4]
Appearance White to off-white crystalline powder or granules[4][7][8]
Odor Odorless or slight sweet odor[2][7]
Taste Neutral[2]
Solubility Slightly soluble in water, soluble in diluted acid, practically insoluble in ethanol[2]
Melting Point 295 °C[9]
Boiling Point 309.00 to 310.00 °C (estimated)[4]
Vapor Pressure 0.000057 mmHg @ 25.00 °C (estimated)[4]
pH No data available[7]
Loss on Drying ≤ 1.0%[8][10]
Zinc Content (Assay) ≥ 31.3% (on dried basis)[8][11]

Synthesis and Manufacturing

This compound is generally produced through the complete neutralization of citric acid with a high-purity zinc source, followed by precipitation and dehydration.[4]

Experimental Protocol: Hydrothermal Synthesis of this compound

This protocol describes the synthesis of this compound using zinc hydroxide (B78521) and citric acid via a hydrothermal method.[2]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO3)2 · 6H2O)

  • Sodium hydroxide (NaOH)

  • Citric acid (C6H8O7)

  • Deionized water

  • Stainless steel reactor with a polytetrafluoroethylene (PTFE) liner

Procedure:

  • Preparation of Zinc Hydroxide (Zn(OH)2):

    • Dissolve 11.90 g of Zn(NO3)2 · 6H2O in water to make a 250 ml solution.

    • Dissolve 3.20 g of NaOH in water to make a 250 ml solution.

    • While stirring, add the NaOH solution dropwise to the Zn(NO3)2 solution, maintaining the temperature below 30°C.

    • After the addition is complete, continue stirring for 2 hours.

    • Age the resulting precipitate in a constant temperature water bath at 25°C for 5 days.

    • Filter and air-dry the precipitate to obtain Zn(OH)2.[2]

  • Synthesis of this compound:

    • Place 1.81 g of the prepared Zn(OH)2 and 6 ml of a 5.9 g/l citric acid aqueous solution into a stainless steel reactor with a PTFE liner.

    • Heat the reactor at 120°C for 5 hours.

    • Allow the reactor to cool to room temperature naturally.

    • Filter the resulting product to obtain this compound.[2]

Experimental Protocol: Synthesis of this compound Trihydrate

This protocol outlines a method for synthesizing this compound trihydrate.[12][13]

Materials:

  • Citric acid

  • Deionized water

  • Zinc carbonate or zinc oxide

  • Catalyst (e.g., 4-tertiary butyl-cup[4] aromatic hydrocarbons)

  • Aids

  • Absolute ethyl alcohol

Procedure:

  • Add citric acid and deionized water (mass ratio of 1:2-5) to a reaction kettle.

  • Stir and heat the mixture to 55-65°C.[12]

  • Slowly add zinc carbonate or zinc oxide.

  • After the zinc compound is completely added, introduce the catalyst and aids.

  • Continue stirring and heat the reaction mixture to 75-85°C for 5-10 minutes.[12]

  • After the reaction is complete, centrifuge and filter the mixture.

  • Wash the obtained solid sequentially with water and then with absolute ethyl alcohol.

  • Perform vacuum drying to obtain this compound trihydrate.[12]

G cluster_synthesis This compound Synthesis Workflow cluster_qc Quality Control Workflow raw_materials Raw Materials (Citric Acid, Zinc Source) reaction Neutralization Reaction raw_materials->reaction precipitation Precipitation reaction->precipitation dehydration Dehydration/Drying precipitation->dehydration final_product This compound dehydration->final_product sampling Sampling final_product->sampling identification Identification Tests (Zinc and Citrate) sampling->identification assay Assay (Zinc Content) (e.g., Titration, ICP-MS) sampling->assay impurities Impurity Analysis (e.g., Heavy Metals) sampling->impurities microbial Microbial Limits sampling->microbial release Product Release identification->release assay->release impurities->release microbial->release

Caption: General workflow for the synthesis and quality control of this compound.

Quality Control and Analysis

The quality of this compound is assessed based on several parameters, including identification, assay for zinc content, and limits for impurities and microbial contamination, as outlined in pharmacopeias like the USP.[10][11]

ParameterMethodSpecificationReferences
Identification (Zinc) General Identification TestsA 1 in 10 solution meets requirements.[10]
Identification (Citrate) General Identification TestsA 1 in 10 solution meets requirements.[10]
Assay (Zinc Content) Titration with edetate disodium (B8443419)≥ 31.3% on the dried basis[11][14]
Loss on Drying Drying at 105°C for 2 hours≤ 1.0%[10]
Chloride USP <221>≤ 0.05%[10][15]
Sulfate USP <221>≤ 0.05%[10][15]
Arsenic ICP-MS≤ 3 ppm[8]
Cadmium ICP-MS≤ 5 ppm[8]
Lead ICP-MS≤ 1 ppm[8]
Mercury ICP-MS≤ 0.1 ppm[8]
Total Aerobic Microbial Count USP <2021>≤ 1000 cfu/g[10]
Total Combined Yeasts and Molds Count USP <2021>≤ 100 cfu/g[10]
Escherichia coli USP <2022>Absent[10]
Experimental Protocol: Assay of Zinc Content by Titration

This protocol describes a titrimetric method for determining the zinc content in this compound.[2][14]

Materials:

  • This compound sample

  • Distilled water

  • Ammonia-ammonium chloride buffer solution (pH 10.0)

  • Eriochrome black T indicator

  • 0.05 M Edetate disodium (EDTA) titrant

Procedure:

  • Accurately weigh approximately 0.2 g of the dried this compound sample.

  • Dissolve the sample in 20 ml of distilled water.

  • Add 10 ml of ammonia-ammonium chloride buffer solution (pH 10.0) and shake until dissolved.[2]

  • Add a small amount of eriochrome black T indicator.

  • Titrate with 0.05 M EDTA until the solution color changes from purple to pure blue.[2]

  • Perform a blank determination.

  • Calculate the percentage of zinc in the sample.

Experimental Protocol: Determination of this compound by HPLC

A novel HPLC method with a refractive index detector can be used for the quantification of zinc in pharmaceutical supplements.[16]

Chromatographic Conditions:

  • Column: Carboxyl functional group packed column

  • Mobile Phase: 0.8% (v/v) formic acid

  • Flow Rate: 1 ml/min

  • Detector: Refractive Index Detector (sensitivity 64, detector temperature 35°C, positive polarity)

  • Run Time: 10 minutes

Procedure:

  • Standard Solution Preparation: Prepare standard solutions of zinc at known concentrations.

  • Sample Preparation: Dissolve the this compound-containing sample in an appropriate solvent.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the zinc concentration in the sample by comparing the peak response to the calibration curve generated from the standard solutions.[16]

Biological Activity and Mechanisms of Action

Bioavailability and Absorption

This compound demonstrates excellent bioavailability, comparable to or even higher than other zinc salts like zinc gluconate and significantly higher than zinc oxide.[1][5][17][18][19] A human study using a double-isotope tracer method found the median fractional absorption of zinc from this compound to be 61.3%, similar to zinc gluconate (60.9%) and significantly higher than zinc oxide (49.9%).[17][18] This high absorption rate makes this compound an effective form for zinc supplementation.[1]

Role in the Immune System

Zinc is crucial for the proper functioning of the immune system.[20][21] It is involved in the development and function of both innate and adaptive immune cells.[20] Zinc can modulate intracellular signaling pathways in immune cells.[20][22][23]

Signaling Pathway: Zinc and NF-κB Signaling Zinc plays a role in regulating the NF-κB signaling pathway, which is central to the inflammatory response. Zinc can enhance the expression of A20, a zinc-finger protein that inhibits NF-κB activation.[21] By upregulating A20, zinc can lead to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[21]

G cluster_nfkb Role of Zinc in NF-κB Signaling zinc Zinc a20 A20 (Zinc-Finger Protein) zinc->a20 Upregulates traf TRAF Pathway a20->traf Inhibits nfkb NF-κB Activation traf->nfkb Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines Promotes Production

Caption: Simplified diagram of zinc's role in modulating the NF-κB signaling pathway.

Role in Oral Health

This compound is widely used in oral care products due to its antimicrobial and anti-inflammatory properties.[4][24][25] It is effective in controlling dental plaque, reducing gingivitis, and neutralizing bad breath.[24][25][26]

Mechanism of Action:

  • Antibacterial Activity: Zinc ions have been shown to inhibit the growth and metabolism of various oral bacteria, including Streptococcus mutans, a key bacterium in dental caries.[24][27] Formulations containing this compound can significantly reduce anaerobic bacteria and streptococci in the oral cavity.[28]

  • Plaque and Tartar Control: this compound helps to inhibit the formation of dental plaque and tartar.[24][26]

  • Malodor Reduction: It aids in neutralizing volatile sulfur compounds that cause bad breath.[24]

Role in Prostate Cancer

Prostate cells are unique in their ability to accumulate high levels of zinc.[3][29][30] In healthy prostate tissue, zinc plays a role in inhibiting citrate oxidation, leading to the accumulation and secretion of citrate.[30][31][32] In prostate cancer, there is a marked decrease in zinc levels.[3][29][30]

Signaling Pathway: Zinc and the Zinc-Sensing Receptor (ZnR) in Prostate Cancer Cells Extracellular zinc can act as a signaling molecule by activating a putative Gq-coupled zinc-sensing receptor (ZnR).[3][29] This activation triggers a cascade involving phospholipase C (PLC) and the inositol (B14025) phosphate (B84403) (IP3) pathway, leading to an increase in intracellular calcium.[29] This signaling can activate downstream pathways like ERK and AKT, which are involved in cell growth and survival.[3][29] Interestingly, while extracellular zinc can promote the growth of some prostate cancer cells, this compound has been shown to cause a desensitization of this signaling, leading to an attenuation of zinc-dependent cell growth.[3][29] This suggests that therapeutic strategies involving this compound may be effective in managing prostate tumor growth.[3][29]

G cluster_znr Zinc-Sensing Receptor (ZnR) Signaling in Prostate Cancer ext_zinc Extracellular Zinc znr Zinc-Sensing Receptor (ZnR) ext_zinc->znr Activates zinc_citrate This compound zinc_citrate->znr Desensitizes gq Gq Protein znr->gq attenuation Attenuation of Cell Growth znr->attenuation plc Phospholipase C (PLC) gq->plc ip3 Inositol Phosphate (IP3) plc->ip3 ca2 Intracellular Ca2+ Increase ip3->ca2 erk_akt ERK/AKT Activation ca2->erk_akt growth Cell Growth and Survival erk_akt->growth

Caption: Signaling pathway of the Zinc-Sensing Receptor (ZnR) in prostate cancer cells.

Safety and Toxicology

This compound is generally considered safe when consumed within the recommended daily intake levels.[33] However, excessive zinc intake can lead to adverse effects.

EffectObservationReferences
Acute Oral Toxicity (Rat) LD50 > 2,000 mg/kg[34]
Eye Irritation Causes serious eye irritation[34]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[34]
High-Dose Effects in Humans Can cause abdominal cramps, diarrhea, nausea, and may interfere with copper absorption.[33]

The tolerable upper intake level for zinc for adults is 40 mg per day from all sources.[33]

Applications in Drug Development and Research

This compound's favorable properties make it a valuable compound in various research and development areas:

  • Dietary Supplements: As a highly bioavailable source of zinc for preventing and treating zinc deficiency.[1][17]

  • Oral Care Formulations: As an active ingredient in toothpaste and mouthwashes for its antibacterial and anti-plaque effects.[24][25]

  • Pharmaceuticals: In formulations for immune support and wound healing.[4][6]

  • Cancer Research: As a tool to study the role of zinc in cancer cell signaling, particularly in prostate cancer.[3][29][30]

  • Food Fortification: To enhance the nutritional value of food products.[4]

Conclusion

This compound (CAS 546-46-3) is a well-characterized zinc salt with high bioavailability and a wide range of applications in the pharmaceutical, nutraceutical, and oral care industries. Its role in modulating key signaling pathways, such as NF-κB in immune cells and the ZnR pathway in prostate cancer cells, highlights its potential for therapeutic interventions. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key chemical, biological, and experimental aspects of this compound to facilitate further investigation and application of this important compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Zinc Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of zinc citrate (B86180), a compound of significant interest in pharmaceutical and materials science. The document details the multi-stage decomposition process, from initial dehydration to the final formation of nanocrystalline zinc oxide. It presents a compilation of quantitative data from thermogravimetric and differential scanning calorimetry analyses, structured for comparative review. Furthermore, this guide offers detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM). Visualizations of the decomposition pathway and a comprehensive experimental workflow are provided to facilitate a deeper understanding of the processes involved.

Introduction

Zinc citrate, an organic zinc salt, is widely utilized in various applications, including as a dietary supplement and in oral care products. Its thermal behavior is of critical importance for understanding its stability during manufacturing processes, storage, and its potential as a precursor for the synthesis of zinc oxide nanoparticles. The thermal decomposition of this compound is a complex process involving dehydration, decomposition of the organic moiety, and the formation of a stable inorganic residue. A thorough understanding of these processes is essential for controlling the physicochemical properties of the final product and ensuring its suitability for specific applications.

Thermal Decomposition Pathway

The thermal decomposition of this compound typically proceeds in three main stages when heated in an inert or air atmosphere. This process begins with the loss of water of hydration, followed by the decomposition of the anhydrous this compound, and culminates in the formation of zinc oxide.

ThermalDecomposition cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Decomposition of Anhydrous Citrate cluster_2 Stage 3: Final Decomposition to ZnO ZC_hydrated This compound Hydrate (Zn₃(C₆H₅O₇)₂·nH₂O) ZC_anhydrous Anhydrous this compound (Zn₃(C₆H₅O₇)₂) ZC_hydrated->ZC_anhydrous ~50-250 °C Endothermic H2O_vapor Water Vapor (nH₂O) ZC_hydrated->H2O_vapor ~50-250 °C Intermediates Intermediate Species (e.g., Zinc Carbonate, Aconitates) ZC_anhydrous->Intermediates ~250-420 °C Endothermic ZnO Nanocrystalline Zinc Oxide (ZnO) Intermediates->ZnO > 420 °C Exothermic Gaseous_products Gaseous Byproducts (CO₂, H₂O) Intermediates->Gaseous_products > 420 °C

Figure 1: Thermal Decomposition Pathway of this compound.

Quantitative Data from Thermal Analysis

The following tables summarize the quantitative data obtained from the thermal analysis of this compound under various experimental conditions. These values provide a comparative basis for understanding the material's thermal stability.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Decomposition

Decomposition StageTemperature Range (°C)Weight Loss (%)Associated Process
Stage 150 - 2509 - 24Dehydration (loss of water molecules)[1]
Stage 2250 - 42042 - 44Decomposition of anhydrous this compound[1]
Stage 3> 420-Formation of stable ZnO residue

Note: The wide range in weight loss for Stage 1 is attributed to different hydration states of the starting this compound (e.g., dihydrate vs. decahydrate).[1][2]

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Decomposition

Thermal EventTemperature Range (°C)Peak TypeAssociated Process
Dehydration50 - 250EndothermicLoss of water of hydration[1]
Anhydrous Decomposition250 - 420EndothermicBreakdown of the citrate molecule[1]
ZnO Formation> 420ExothermicCrystallization of zinc oxide

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used to characterize the thermal decomposition of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis of this compound cluster_analysis Thermal and Structural Analysis cluster_data Data Interpretation and Reporting start Start: Reactants (e.g., Zinc Oxide and Citric Acid) synthesis Reaction in Aqueous Solution (e.g., 90°C) start->synthesis precipitation Precipitation and Filtration synthesis->precipitation drying Drying of this compound Product precipitation->drying tga_dsc TGA-DSC Analysis drying->tga_dsc xrd XRD Analysis of Residue tga_dsc->xrd ftir FTIR Analysis of Intermediates and Residue tga_dsc->ftir sem SEM Analysis of Final Product xrd->sem data_analysis Data Analysis and Interpretation ftir->data_analysis sem->data_analysis report Technical Report Generation data_analysis->report

Figure 2: Experimental Workflow for this compound Analysis.
Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of zinc oxide with citric acid in an aqueous solution.[3]

  • Reactant Preparation: An aqueous solution of citric acid is prepared.

  • Reaction: Zinc oxide is gradually added to the citric acid solution while stirring. The mixture is then heated (e.g., to 90°C) to facilitate the reaction.[2]

  • Precipitation: The resulting this compound precipitates out of the solution upon cooling or evaporation of the solvent.[2]

  • Filtration and Washing: The precipitate is filtered and washed with distilled water to remove any unreacted starting materials.

  • Drying: The purified this compound is dried in an oven at a controlled temperature (e.g., 60-80°C) to obtain a fine white powder.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are performed to determine the thermal stability, decomposition temperatures, and associated heat flow of this compound.

  • Instrumentation: A simultaneous TGA-DSC instrument is typically used.

  • Sample Preparation: A small amount of the finely ground this compound sample (typically 5-15 mg) is accurately weighed and placed in a crucible (e.g., alumina (B75360) or aluminum).

  • Experimental Conditions:

    • Temperature Program: The sample is heated from ambient temperature to a final temperature of around 600-800°C.

    • Heating Rate: A constant heating rate, commonly 10°C/min, is applied.

    • Atmosphere: The analysis is conducted under a controlled atmosphere, such as flowing nitrogen (inert) or air (oxidative), at a typical flow rate of 20-50 mL/min.

  • Data Analysis: The TGA curve (mass vs. temperature) and the DSC curve (heat flow vs. temperature) are recorded simultaneously. The derivative of the TGA curve (DTG) is often plotted to identify the temperatures of maximum mass loss rate.

X-ray Diffraction (XRD)

XRD analysis is employed to identify the crystalline phases of the solid residues obtained at different stages of thermal decomposition, particularly the final zinc oxide product.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Sample Preparation: The solid residue from the TGA-DSC experiment is finely ground and mounted on a sample holder.

  • Experimental Conditions:

    • Scan Range (2θ): A typical scan range is from 20° to 80°.

    • Scan Speed: A scan speed of 2°/min is often employed.

    • Step Size: A step size of 0.02° is used to ensure good resolution of the diffraction peaks.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present. The average crystallite size of the nanocrystalline ZnO can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the initial this compound, as well as in the intermediate and final decomposition products.

  • Instrumentation: A standard FTIR spectrometer is used.

  • Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Experimental Conditions:

    • Spectral Range: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

    • Number of Scans: An average of 16 to 32 scans is usually performed to improve the signal-to-noise ratio.

    • Resolution: A spectral resolution of 4 cm⁻¹ is commonly used.

  • Data Analysis: The positions and intensities of the absorption bands in the FTIR spectrum provide information about the chemical bonds and functional groups present in the sample. Changes in the spectra at different temperatures indicate the chemical transformations occurring during decomposition.

Scanning Electron Microscopy (SEM)

SEM is utilized to examine the morphology, size, and microstructure of the final zinc oxide product.

  • Instrumentation: A high-resolution scanning electron microscope is used.

  • Sample Preparation: For non-conductive samples like zinc oxide, a thin conductive coating is required to prevent charging effects. A layer of gold, typically 5-10 nm thick, is sputtered onto the sample surface. The coated sample is then mounted on an aluminum stub using conductive carbon tape.

  • Experimental Conditions:

    • Accelerating Voltage: A typical accelerating voltage of 10-20 kV is used.

    • Imaging Mode: Secondary electron (SE) imaging is commonly used to visualize the surface topography.

  • Data Analysis: SEM micrographs provide direct visual information about the particle size, shape, and agglomeration of the nanocrystalline zinc oxide.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-stage process that can be effectively characterized using a combination of thermal analysis and spectroscopic techniques. This guide has provided a detailed overview of the decomposition pathway, quantitative thermal data, and comprehensive experimental protocols for the analysis of this process. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and other metal-organic compounds, facilitating a more controlled and informed approach to material synthesis and characterization.

References

An In-depth Technical Guide to the Crystal Structure of Zinc Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc citrate (B86180) is a widely utilized zinc salt in pharmaceuticals, nutraceuticals, and food products due to its high bioavailability and favorable sensory characteristics. While various hydrated forms of zinc citrate are referenced in scientific literature and patents, a definitive, publicly available, single-crystal X-ray diffraction structure for this compound trihydrate remains elusive. This technical guide provides a comprehensive overview of the known crystal structure of a closely related and structurally characterized this compound monohydrate, [Zn(H2cit)(H2O)]n. The detailed crystallographic data from this monohydrate serves as a critical reference for understanding the coordination chemistry of zinc with citric acid. Furthermore, this guide outlines the synthesis methodologies reported for this compound trihydrate and presents a generalized experimental workflow for its crystallographic analysis.

Crystal Structure Analysis of this compound Monohydrate

The most detailed insight into the crystal structure of a this compound compound comes from the work of Deng and Zhou (2009) on a this compound monohydrate, with the formula [Zn(H2cit)(H2O)]n[1][2][3]. This polymeric complex provides a foundational understanding of the coordination environment of the zinc ion with the citrate ligand.

Crystallographic Data

The single-crystal X-ray diffraction analysis of [Zn(H2cit)(H2O)]n revealed the following crystallographic parameters[1][2][3]:

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.9470(4)
b (Å) 10.4021(5)
c (Å) 13.5773(7)
α (°) 90
β (°) 90
γ (°) 90
**Volume (ų) **839.91(8)
Z 4
Coordination Environment of the Zinc Ion

In the [Zn(H2cit)(H2O)]n structure, the Zinc(II) ion is in a six-coordinate, octahedral environment[1][2][3]. The citrate ligand acts as a tridentate chelator, binding to the zinc ion through the α-hydroxyl group, the α-carboxylate group, and one of the β-carboxylate groups[1][2][3]. The remaining coordination sites are occupied by oxygen atoms from two adjacent citrate ligands and one water molecule[2][3]. This coordination results in the formation of a one-dimensional helical polymer chain[1][2][3].

Below is a diagram illustrating the coordination of the zinc ion in the monohydrate structure.

Zinc_Coordination Coordination Environment of Zinc in [Zn(H2cit)(H2O)]n cluster_citrate1 Citrate (Tridentate) cluster_citrate2 Adjacent Citrates Zn Zn(II) alpha_hydroxyl α-Hydroxyl Oxygen Zn->alpha_hydroxyl alpha_carboxyl α-Carboxyl Oxygen Zn->alpha_carboxyl beta_carboxyl β-Carboxyl Oxygen Zn->beta_carboxyl adj_citrate1 Carboxyl Oxygen Zn->adj_citrate1 adj_citrate2 Carboxyl Oxygen Zn->adj_citrate2 H2O Water Oxygen Zn->H2O XRD_Workflow Single-Crystal X-ray Diffraction Workflow synthesis Crystal Synthesis & Selection mounting Crystal Mounting synthesis->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation & Analysis refinement->validation cif CIF File Generation validation->cif

References

Zinc citrate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of Zinc Citrate (B86180)

Introduction

Zinc citrate, an organic salt of zinc, is widely utilized in pharmaceuticals, nutraceuticals, and oral care products.[1] Its preference over inorganic zinc sources is due to its superior bioavailability, physiological compatibility, and a more neutral taste.[1] The chemical stability of this compound is a critical parameter that influences the efficacy, safety, and shelf-life of the final product. Understanding its degradation pathways under various stress conditions is fundamental for formulation development, establishing appropriate storage conditions, and ensuring regulatory compliance.

This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, the factors that influence its stability, and the experimental protocols used for its assessment. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is commercially available as a dihydrate or trihydrate.[1] It is a white or almost white crystalline powder that is practically odorless.[1] The compound has one of the highest zinc contents among organic zinc salts, at approximately 31%.[1] Its solubility profile is a key characteristic; it is slightly soluble in water but soluble in diluted acids and practically insoluble in ethanol.[1]

Factors Influencing this compound Stability

The stability of this compound can be affected by several environmental factors, primarily temperature and pH. Forced degradation studies, which intentionally stress a compound under various conditions, are crucial for understanding its intrinsic stability.[2]

Thermal Stability

This compound demonstrates notable thermal stability compared to other organic zinc salts.[3] Thermal decomposition begins at approximately 280°C, whereas zinc gluconate and zinc lactate (B86563) start to decompose at 150°C and 190°C, respectively.[3] Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have elucidated a multi-stage thermal decomposition process.[3][4][5]

The process generally occurs in three stages:

  • Dehydration of Adsorbed Water: From ambient temperature up to 200°C, a minor mass loss of approximately 4.8% is observed, corresponding to the loss of surface-adsorbed water.[3]

  • Loss of Crystal Water: A more significant mass loss occurs between 200°C and 500°C, which involves the removal of water of crystallization.[3] One study identified this stage between 250°C and 320°C, where anhydrous this compound is formed.[5] Another noted a mass loss of 23.25%, consistent with the theoretical loss for 10 crystal water molecules.[3]

  • Decomposition of Anhydrous Salt: Above 500°C, the anhydrous this compound decomposes in an exothermic reaction, leading to the formation of zinc oxide (ZnO) as the final product.[3][4][5] This stage involves the breakdown of the citrate moiety into carbon dioxide and water.[3]

Effect of pH

The stability and speciation of this compound in aqueous solutions are highly dependent on pH.[6][7] this compound is soluble in dilute acids, which is relevant for its formulation in acidic media and for its absorption in the stomach.[1] In aqueous solutions, various zinc-citrate complexes can form, and their stability is a function of pH.[6] Studies on the interaction of this compound with soil have shown that at a pH below the soil's point of zero charge, citrate can enhance zinc adsorption, likely through the formation of negatively charged zinc-citrate complexes.[8] Conversely, at a higher pH, citrate can decrease zinc adsorption.[8] This pH-dependent behavior is critical for liquid and semi-solid formulations where pH can significantly impact the compound's integrity and bioavailability.

Degradation Pathways

The most extensively documented degradation pathway for this compound is thermal decomposition. Information on degradation under other conditions such as hydrolysis, oxidation, or photolysis is less specific in the literature, but the general principles of forced degradation testing apply.[9]

Thermal Degradation Pathway

The thermal degradation of hydrated this compound proceeds through a sequence of dehydration and decomposition steps to ultimately yield zinc oxide. Intermediate products can include anhydrous this compound, zinc carbonate, and various organic salts like zinc cis- and trans-aconitate and citraconate.[5] The final decomposition to nanocrystalline ZnO occurs at temperatures between 420°C and 800°C.[3][4][5]

Thermal_Degradation_Pathway cluster_0 A Hydrated this compound (Zn₃(C₆H₅O₇)₂·nH₂O) B Anhydrous this compound (Zn₃(C₆H₅O₇)₂) A->B Heat (200-320°C) - H₂O (crystal) C Intermediate Salts (e.g., Zinc Carbonate, Aconitates) B->C Heat (250-420°C) D Zinc Oxide (ZnO) C->D Heat (>500°C) - CO₂, H₂O Forced_Degradation_Workflow cluster_0 cluster_1 Stress Factors Start Drug Substance (this compound) Stress Apply Stress Conditions Start->Stress Acid Acid/Base Oxidation Oxidation Heat Heat Light Light Analysis Analyze Samples via Stability-Indicating Method (e.g., HPLC) Identify Identify & Characterize Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway End Method Validation & Formulation Development Pathway->End Acid->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis

References

Zinc Citrate: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc citrate (B86180), the zinc salt of citric acid, is a widely utilized compound in the pharmaceutical, nutraceutical, and oral care industries. Its popularity stems from its high bioavailability, favorable sensory profile, and versatile functional properties. This technical guide provides an in-depth exploration of the discovery and history of zinc citrate, detailed experimental protocols for its synthesis, and a comprehensive overview of its applications. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Discovery and History

The precise moment of the first synthesis of this compound is not well-documented and likely emerged from the broader understanding of preparing metallic salts from organic acids that developed in the 19th and early 20th centuries. The history of zinc compounds in medicine, however, is extensive. Zinc has been recognized for its therapeutic properties for centuries, with early uses of zinc oxide and calamine (B1170190) lotion for skin ailments.

The use of zinc salts in a more formal pharmacological context began to grow in the 18th and 19th centuries. While zinc sulfate (B86663) and zinc oxide were more commonly cited in early pharmacopoeias, the investigation of organic salts like citrates for therapeutic use gained traction due to their potential for improved solubility and bioavailability.

The widespread use of this compound in consumer products is a more recent development, largely driven by research in the latter half of the 20th century. Key milestones in the application of this compound include:

  • Oral Care: The inclusion of this compound in toothpaste and mouthwash formulations gained prominence due to its ability to inhibit plaque formation, reduce gingivitis, and control malodor by neutralizing volatile sulfur compounds[1][2]. A 1972 patent by Unilever detailed a process for producing finely divided this compound for use in toothpastes[3].

  • Dietary Supplements: As the essential role of zinc in human health became better understood in the 20th century, this compound emerged as a popular choice for dietary supplements[4][5]. Its high bioavailability compared to some other zinc salts, such as zinc oxide, has been demonstrated in clinical studies[6][7][8].

While a singular "discovery" of this compound is not evident, its history is one of gradual recognition of its valuable properties, leading to its current status as a key ingredient in numerous health and wellness products.

Synthesis of this compound

This compound is typically synthesized through the neutralization reaction of a zinc source with citric acid. Common zinc sources include zinc oxide (ZnO) and zinc hydroxide (B78521) (Zn(OH)₂). The reaction stoichiometry for the formation of trizinc dicitrate (the common form) is as follows:

3 ZnO + 2 C₆H₈O₇ → Zn₃(C₆H₅O₇)₂ + 3 H₂O

The resulting product is often a hydrate, with this compound dihydrate and trihydrate being common forms[9]. Various synthesis methods have been developed to control particle size, purity, and yield.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Experiment 1: Hydrothermal Synthesis of this compound Hydrate

This method, adapted from a 2025 study, produces high-purity this compound with a unique microsphere morphology[10].

  • Materials:

    • Zinc Nitrate Hexahydrate (Zn(NO₃)₂ · 6H₂O)

    • Sodium Hydroxide (NaOH)

    • Citric Acid (C₆H₈O₇)

    • Deionized Water

  • Procedure:

    • Preparation of Zinc Hydroxide:

      • Dissolve 11.90 g of Zn(NO₃)₂ · 6H₂O in water to make a 250 ml solution.

      • Dissolve 3.20 g of NaOH in water to make a 250 ml solution.

      • Slowly add the NaOH solution to the Zn(NO₃)₂ solution with stirring, maintaining a temperature below 30°C.

      • Continue stirring for 2 hours after the addition is complete.

      • Age the resulting precipitate in a 25°C water bath for 5 days.

      • Filter and air-dry the precipitate to obtain Zn(OH)₂[10].

    • Synthesis of this compound:

      • Combine the prepared zinc hydroxide with an aqueous solution of citric acid in a high-pressure reactor.

      • Heat the reactor to induce the hydrothermal reaction. (Specific temperature and pressure parameters may be optimized based on desired particle characteristics).

      • After the reaction, cool the reactor and collect the this compound precipitate by filtration.

      • Wash the product with deionized water and dry.

  • Characterization:

    • The product can be analyzed using titration to determine purity, thermogravimetric analysis (TGA) for hydration state, FT-IR spectroscopy for molecular structure, X-ray diffraction (XRD) for crystal state, and scanning electron microscopy (SEM) for morphology[10].

Experiment 2: Aqueous Precipitation of Finely Divided this compound

This method is based on a process for producing this compound with a small particle size, suitable for oral care formulations[3].

  • Materials:

    • Zinc Oxide (ZnO)

    • Citric Acid (C₆H₈O₇)

    • Deionized Water

  • Procedure:

    • Prepare an aqueous solution of citric acid with a concentration sufficient to provide at least a stoichiometric amount relative to the zinc oxide.

    • React the zinc oxide with the citric acid solution at a temperature below 45°C under vigorous agitation. The high degree of agitation is crucial for obtaining a precipitate of finely divided this compound with an average particle size of less than 50 Å.

    • Separate the precipitated this compound from the reaction mixture by filtration or centrifugation.

    • Wash the this compound with water to remove any unreacted citric acid.

    • Physically remove excess water from the product (e.g., by centrifugation) to an extent that the desired particle size is maintained after drying.

    • Dry the this compound at an elevated temperature under dynamic conditions (e.g., in a fluidized bed dryer or a vacuum oven with air flow) to obtain the final product, typically as the dihydrate[3].

Data Presentation

The following tables summarize quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₀O₁₄Zn₃[1]
Molar Mass (anhydrous)574.3 g/mol [5]
Zinc Content (trihydrate)~31%[9]
AppearanceWhite to almost white crystalline powder[9]
Solubility in WaterSlightly soluble[9]

Table 2: Bioavailability of Zinc from Different Zinc Salts

Zinc SaltFractional Absorption (%)Reference(s)
This compound61.3[6]
Zinc Gluconate60.9[6]
Zinc Oxide49.9[6]

Table 3: Quantitative Results from a Hydrothermal Synthesis of this compound

ParameterValueReference(s)
Yield97.8%[10]
Purity (by titration)98.6%[10]
Crystal Water Molecules10[10]

Mandatory Visualizations

Diagrams

The following diagrams illustrate key workflows and relationships related to this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_processing Downstream Processing Zinc_Source Zinc Source (e.g., Zinc Oxide, Zinc Hydroxide) Reaction_Vessel Reaction (Neutralization) Zinc_Source->Reaction_Vessel Citric_Acid_Solution Aqueous Citric Acid Solution Citric_Acid_Solution->Reaction_Vessel Filtration Filtration / Centrifugation Reaction_Vessel->Filtration Precipitate Formation Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product This compound (Hydrate) Drying->Final_Product Hydrothermal_Synthesis_Detail Start Start Prepare_ZnOH2 Prepare Zinc Hydroxide (Zn(OH)₂) from Zn(NO₃)₂ and NaOH Start->Prepare_ZnOH2 Mix_Reactants Mix Zn(OH)₂ and Citric Acid Solution in High-Pressure Reactor Prepare_ZnOH2->Mix_Reactants Hydrothermal_Reaction Heat Reactor to Induce Hydrothermal Reaction Mix_Reactants->Hydrothermal_Reaction Cool_Down Cool Reactor Hydrothermal_Reaction->Cool_Down Filter_Precipitate Filter to Collect this compound Precipitate Cool_Down->Filter_Precipitate Wash_Product Wash with Deionized Water Filter_Precipitate->Wash_Product Dry_Product Dry the Final Product Wash_Product->Dry_Product Characterize Characterize Product (XRD, SEM, TGA, etc.) Dry_Product->Characterize End End Characterize->End

References

Unraveling the Cellular and Molecular Mechanisms of Zinc Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, plays a pivotal role in a vast array of biological processes, from enzymatic catalysis and protein structure stabilization to gene expression and cell signaling.[1] Its deficiency is linked to a multitude of health issues, highlighting its importance in human physiology. Zinc citrate (B86180), an organic salt of zinc, is a popular and highly bioavailable form of zinc supplementation.[2] This technical guide provides an in-depth exploration of the fundamental mechanisms of action of zinc citrate at the cellular and molecular level, offering insights for researchers and professionals in drug development.

Bioavailability and Cellular Uptake

The efficacy of any zinc compound is predicated on its bioavailability. Studies have shown that this compound has a high absorption rate, comparable to other organic zinc salts like zinc gluconate and significantly higher than inorganic forms such as zinc oxide. A study in healthy adults reported a fractional zinc absorption of 61.3% for this compound.[2]

The cellular uptake of zinc is a complex process mediated by a series of zinc transporters, primarily from the ZIP (Zrt- and Irt-like protein) and ZnT (Zinc Transporter) families. While the precise mechanisms for this compound are still under investigation, it is understood that the compound dissociates to provide zinc ions that are then transported into the cell.

Quantitative Data on the Bio-activity of Zinc Compounds

The following table summarizes key quantitative data related to the biological effects of zinc. It is important to note that much of the available research has been conducted using various zinc salts, and specific data for this compound is limited. The data presented here should be considered representative of the effects of bioavailable zinc.

ParameterCompound(s)ValueTarget/SystemReference
Bioavailability This compound61.3% fractional absorptionHealthy Adults[2]
Zinc Gluconate60.9% fractional absorptionHealthy Adults[2]
Zinc Oxide49.9% fractional absorptionHealthy Adults
Enzyme Inhibition ZincCompetitive inhibitorMitochondrial Aconitase[3][4][5][6]
Zinc-Matrix Metalloproteinases (MMPs)[7]
Gene Expression Zinc (in vivo)Downregulation of S100A8 (3-fold), Upregulation of S100A9 (2-fold) and CD14 (1-fold)Neonates with sepsis
Zinc Chloride (in vitro)Induction of metal ion binding genes (e.g., copper and cadmium binding)HaCaT and SK Mel-28 cells[8]
Protein Expression Zinc GluconateIncreased MUC-2 (14-fold), Increased Transthyretin (3.9-fold)Rat Urine Proteome[9]

Key Mechanisms of Action

Antioxidant Properties

This compound exhibits significant antioxidant activity through multiple mechanisms primarily attributed to the zinc ion.

  • Antagonism of Redox-Active Metals: Zinc can displace pro-oxidant metals like iron and copper from binding sites on proteins and lipids, thereby reducing the formation of highly reactive hydroxyl radicals via the Fenton reaction.

  • Induction of Metallothioneins: Zinc is a potent inducer of metallothioneins, cysteine-rich proteins that are powerful scavengers of free radicals.

  • Enzyme Cofactor: Zinc is an essential cofactor for the antioxidant enzyme copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD), which catalyzes the dismutation of superoxide radicals.

Anti-inflammatory Effects

A crucial aspect of this compound's mechanism of action is its ability to modulate inflammatory responses, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

  • Inhibition of NF-κB Activation: Zinc has been shown to inhibit the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of the NF-κB dimer to the nucleus, where it would otherwise initiate the transcription of pro-inflammatory cytokines.[4][10]

  • Upregulation of A20: Zinc can upregulate the expression of A20 (also known as Tumor Necrosis Factor Alpha-Induced Protein 3), a zinc-finger protein that acts as a negative regulator of the NF-κB pathway.[10]

Regulation of Gene and Protein Expression

Zinc is a critical factor in gene expression, influencing the activity of numerous transcription factors. Treatment with zinc compounds has been shown to alter the expression of a wide array of genes and proteins involved in various cellular processes. For instance, in vivo studies have demonstrated that zinc supplementation can modulate the expression of immune-related genes.[11] Furthermore, proteomic analyses have revealed significant changes in the urinary proteome of rats following zinc gluconate administration, indicating a systemic impact on protein expression.[9]

Enzyme Inhibition

Zinc can act as an inhibitor of several enzymes. A notable example is its competitive inhibition of mitochondrial aconitase, an enzyme in the Krebs cycle.[3][4][5][6] This inhibition is particularly relevant in prostate cells, which have naturally high levels of zinc and citrate. By inhibiting aconitase, zinc contributes to the accumulation of citrate in these cells.[3][4][5][12] Zinc is also known to be essential for the activity of matrix metalloproteinases (MMPs), but at high concentrations, it can also have inhibitory effects on their expression and activity.[7]

Experimental Protocols

Protocol 1: Assessment of Intracellular Zinc Levels using FluoZin-3 AM

This protocol describes a method for measuring changes in intracellular zinc concentration using the fluorescent indicator FluoZin-3 acetoxymethyl (AM) ester.

Materials:

  • FluoZin-3 AM (from a reputable supplier)

  • High-quality, anhydrous DMSO

  • Pluronic F-127 (optional)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cells of interest cultured in a 96-well plate

  • Zinc sulfate (B86663) (ZnSO₄) for creating a standard curve

  • TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine) as a zinc chelator

  • Fluorescence microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of FluoZin-3 AM in high-quality, anhydrous DMSO.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Loading of FluoZin-3 AM:

    • Prepare a loading buffer by diluting the FluoZin-3 AM stock solution to a final concentration of 1-5 µM in HBSS. The addition of Pluronic F-127 (final concentration 0.02%) can aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the FluoZin-3 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.

    • Add 100 µL of fresh HBSS to each well.

  • Treatment with this compound:

    • Prepare various concentrations of this compound in HBSS.

    • Add the this compound solutions to the respective wells and incubate for the desired time.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~494 nm and emission at ~516 nm.

  • Data Analysis:

    • To quantify intracellular zinc concentrations, a calibration curve can be generated using known concentrations of ZnSO₄ in the presence of a zinc ionophore like pyrithione (B72027) to equilibrate intracellular and extracellular zinc levels. The minimum fluorescence (Fmin) is determined by adding a zinc chelator like TPEN, and the maximum fluorescence (Fmax) is determined by saturating the dye with a high concentration of zinc.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for determining the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[13][14][15][16][17]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • This compound

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Preparation of Samples:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or methanol, depending on solubility).

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a similar dilution series for the positive control, ascorbic acid.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, ascorbic acid, or the solvent (as a blank) to the wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol describes a method to quantify the effect of this compound on the NF-κB signaling pathway using a luciferase reporter gene assay.[18][19][20][21][22]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • One day before transfection, seed HEK293T cells in a 24-well plate at a density that will allow them to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specific duration (e.g., 6 hours) to activate the NF-κB pathway. Include unstimulated controls.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay:

    • Transfer the cell lysates to a white, opaque 96-well plate.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer and the reagents from the Dual-Luciferase® Reporter Assay System, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Compare the normalized luciferase activity in the this compound-treated, TNF-α stimulated cells to the TNF-α stimulated cells without this compound to determine the inhibitory effect of this compound on NF-κB activation.

Visualizations of Mechanisms and Workflows

Signaling Pathway of Zinc's Anti-inflammatory Action

G Zinc's Anti-inflammatory Effect on the NF-κB Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikba IκBα ikk->ikba Phosphorylates nfkb NF-κB ikba->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Expression nucleus->genes Induces zinc_citrate This compound zinc_citrate->ikk Inhibits a20 A20 zinc_citrate->a20 Upregulates a20->ikk Inhibits

Caption: Zinc's anti-inflammatory effect on the NF-κB pathway.

Experimental Workflow for Assessing Antioxidant Activity

G Workflow for DPPH Radical Scavenging Assay prep_dpph Prepare 0.1 mM DPPH in Methanol reaction Mix DPPH with Sample/ Control in 96-well Plate prep_dpph->reaction prep_samples Prepare Serial Dilutions of this compound & Control prep_samples->reaction incubation Incubate in Dark (30 minutes) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Scavenging and IC50 Value measurement->analysis

Caption: Workflow for DPPH radical scavenging assay.

Logical Relationship in Cellular Zinc Homeostasis

G Cellular Zinc Homeostasis and its Effects extracellular Extracellular This compound zip ZIP Transporters extracellular->zip Uptake intracellular Intracellular Zinc Pool zip->intracellular znt ZnT Transporters intracellular->znt effects Cellular Effects: - Antioxidant - Anti-inflammatory - Gene Regulation - Enzyme Inhibition intracellular->effects efflux Efflux / Sequestration znt->efflux

Caption: Cellular zinc homeostasis and its downstream effects.

Conclusion

This compound serves as a highly bioavailable source of zinc, a critical micronutrient with profound effects on cellular function. Its mechanisms of action are multifaceted, encompassing potent antioxidant and anti-inflammatory properties, the ability to modulate gene and protein expression, and the capacity to inhibit specific enzymes. The inhibition of the NF-κB signaling pathway appears to be a central component of its anti-inflammatory effects. While much is known about the biological roles of the zinc ion, further research is warranted to elucidate the specific interactions and effects of the this compound complex itself within biological systems. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

An In-depth Technical Guide to Zinc Citrate: Molecular Properties, Analysis, and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of zinc citrate (B86180), detailed methodologies for its characterization, and an exploration of its role in biological signaling pathways.

Molecular Formula and Weight

Zinc citrate is a salt of citric acid and exists in several forms, primarily distinguished by their degree of hydration. The anhydrous and two common hydrated forms are detailed below.

Data Presentation: Quantitative Summary of this compound Forms

The molecular formula and weight of the common forms of this compound are summarized in the table below. These values are crucial for accurate formulation, dosage calculations, and experimental design.

FormMolecular FormulaMolar Mass ( g/mol )% Zinc (elemental)
Anhydrous this compound C12H10O14Zn3574.37[1]~34.19%
This compound Dihydrate C12H14O16Zn3 or Zn3(C6H5O7)2·2H2O610.40[2][3][4]~32.19%
This compound Trihydrate C12H16O17Zn3 or (C6H5O7)2Zn3·3H2O628.42[5][6]~31.23%

Experimental Protocols for Characterization

Accurate determination of the molecular formula and weight of this compound, as well as its purity, is essential for quality control in research and pharmaceutical applications. The following are key experimental protocols.

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of a compound by determining the percentage composition of its constituent elements.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 1-3 mg) is placed in a tin or silver capsule. The sample must be homogenous and free of contaminants.

  • Combustion: The sample is combusted in a furnace at high temperatures (typically 900-1200°C) in the presence of a controlled amount of oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides.

  • Gas Chromatography and Detection: The combustion gases are passed through a gas chromatography column to separate the different components. The separated gases are then detected by a thermal conductivity detector (TCD).

  • Quantification: The instrument is calibrated using certified standards. The amount of each gas is quantified, and from this, the percentage of carbon and hydrogen in the original sample is calculated.

  • Zinc Analysis: The zinc content is typically determined separately using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) after acid digestion of the sample.

  • Formula Confirmation: The experimentally determined percentages of C, H, and Zn are compared with the theoretical values for the different forms of this compound to confirm the correct molecular formula.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which can be used to determine the molecular weight of a compound and provide information about its structure.

Methodology for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

ICP-MS is particularly useful for determining the total zinc content with high sensitivity.

  • Sample Preparation: A known mass of this compound is dissolved in a suitable solvent, typically dilute nitric acid, to create a sample solution of a known concentration.

  • Nebulization: The sample solution is introduced into a nebulizer, which converts it into a fine aerosol.

  • Ionization: The aerosol is transported into an argon plasma torch, where the high temperature (6,000-10,000 K) desolvates, atomizes, and ionizes the zinc atoms.

  • Mass Analysis: The resulting ions are extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

  • Detection and Quantification: The detector counts the number of ions for each mass-to-charge ratio, and the concentration of zinc is determined by comparing the signal to that of calibration standards.

Expected Fragmentation of this compound in Electrospray Ionization (ESI-MS):

While a detailed fragmentation pattern for this compound is not extensively published, general principles suggest that in a soft ionization technique like ESI-MS, one might observe ions corresponding to the intact this compound molecule with different charge states, as well as fragments resulting from the loss of citrate ligands or water molecules.

Complexometric Titration with EDTA

This is a classical and reliable method for quantifying the amount of zinc in a sample.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water. An acidic solution may be required for complete dissolution.

  • Buffering: Add an ammonia-ammonium chloride buffer to the solution to maintain a pH of approximately 10.

  • Indicator: Add a small amount of a suitable metal-ion indicator, such as Eriochrome Black T. In the presence of zinc ions, the indicator will form a wine-red complex.

  • Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). EDTA is a hexadentate ligand that forms a very stable, colorless complex with zinc ions.

  • Endpoint Detection: As EDTA is added, it will sequester the zinc ions from the indicator complex. The endpoint of the titration is reached when all the zinc has been complexed by the EDTA, at which point the solution will turn from wine-red to a distinct blue, the color of the free indicator.

  • Calculation: The concentration of zinc in the original sample can be calculated from the volume of EDTA solution used, its concentration, and the initial mass of the this compound sample.

Signaling Pathways and Experimental Workflows

Zinc is not only a structural component of proteins but also a dynamic signaling molecule. This compound, as a bioavailable source of zinc, can influence these pathways.

Zinc-Sensing Receptor (ZnR/GPR39) Signaling Pathway

Extracellular zinc can act as a first messenger by activating the G-protein coupled receptor GPR39, also known as the zinc-sensing receptor (ZnR).

GPR39_Signaling extracellular Extracellular Space intracellular Intracellular Space membrane zinc Zinc (Zn²⁺) gpr39 ZnR/GPR39 zinc->gpr39 gq Gαq gpr39->gq plc PLC gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er downstream Downstream Signaling dag->downstream ca_release Ca²⁺ Release er->ca_release ca_release->downstream

Caption: ZnR/GPR39 signaling cascade.

Zinc's Role in the Tricarboxylic Acid (TCA) Cycle

In specific cell types, such as prostate epithelial cells, zinc plays a crucial role in metabolism by inhibiting the enzyme aconitase, which leads to the accumulation of citrate.

TCA_Cycle_Zinc pyruvate Pyruvate acetyl_coA Acetyl-CoA pyruvate->acetyl_coA citrate Citrate acetyl_coA->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate aconitase Aconitase isocitrate Isocitrate alpha_kg α-Ketoglutarate isocitrate->alpha_kg succinyl_coA Succinyl-CoA alpha_kg->succinyl_coA succinate Succinate succinyl_coA->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oxaloacetate zinc Zinc (Zn²⁺) zinc->aconitase inhibits aconitase->isocitrate

Caption: Zinc's inhibitory effect on the TCA cycle.

Experimental Workflow for Zinc Bioavailability Study

Determining the bioavailability of zinc from different sources, such as this compound, is critical for the development of effective supplements and fortified foods.

Zinc_Bioavailability_Workflow start Start: Crossover Bioavailability Study recruitment Subject Recruitment (Healthy Volunteers) start->recruitment randomization Randomization into Treatment Groups recruitment->randomization treatment_a Treatment A: Administer this compound randomization->treatment_a treatment_b Treatment B: Administer Placebo/Control randomization->treatment_b washout1 Washout Period sampling1 Serial Blood/Urine Sampling treatment_a->sampling1 treatment_b->sampling1 washout2 Washout Period sampling1->washout2 crossover Crossover of Treatments washout2->crossover treatment_a2 Treatment A crossover->treatment_a2 Group 2 treatment_b2 Treatment B crossover->treatment_b2 Group 1 sampling2 Serial Blood/Urine Sampling treatment_a2->sampling2 treatment_b2->sampling2 analysis Zinc Quantification (e.g., ICP-MS) sampling2->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_analysis end End: Compare Bioavailability pk_analysis->end

Caption: Workflow for a zinc bioavailability study.

References

Spectroscopic Analysis of Zinc Citrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of zinc citrate (B86180), with a specific focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are pivotal for the structural elucidation, characterization, and quality control of zinc citrate in pharmaceutical and research settings.[1][2] This document outlines detailed experimental protocols, presents key spectral data, and illustrates analytical workflows.

Introduction to this compound and Spectroscopic Characterization

This compound is the zinc salt of citric acid and is a commonly used zinc supplement due to its high bioavailability.[3][4] It typically exists as a white crystalline powder and is soluble in water.[4][5] Accurate and reliable analytical methods are essential to ensure the identity, purity, and quality of this compound for its use in drug development and manufacturing.[1] Spectroscopic techniques like FTIR and NMR are powerful, non-destructive methods that provide detailed information about the molecular structure and chemical environment of this compound.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, it is used to confirm the coordination of the zinc ion with the carboxylate and hydroxyl groups of the citrate ligand.[6][7] The interaction between zinc and the citrate molecule leads to characteristic shifts in the vibrational frequencies of these groups compared to free citric acid.[6]

Experimental Protocol for FTIR Analysis

A common method for solid-state FTIR analysis is the Attenuated Total Reflectance (ATR) technique.

  • Sample Preparation: No specific sample preparation is typically required for the ATR-FTIR analysis of a solid powder like this compound. A small amount of the this compound powder is placed directly onto the ATR crystal.

  • Instrument: A Bio-Rad FTS spectrometer or a similar FTIR spectrometer equipped with a DuraSamplIR II ATR accessory can be used.[8]

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The this compound sample is placed on the ATR crystal, ensuring good contact.

    • The infrared spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹.

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

Quantitative Data: Characteristic FTIR Peaks of this compound

The FTIR spectrum of this compound is characterized by several key absorption bands. The coordination of the carboxylate groups with the zinc ion is a key feature.

Wavenumber (cm⁻¹)Vibrational ModeReference
~3400 (broad)O-H stretching of hydroxyl groups and water molecules[9]
~1700 and ~1620Asymmetric stretching of carboxylate groups (C=O)[10]
~1329Symmetric stretching of carboxylate groups (C-O)[9]

Table 1: Summary of characteristic FTIR absorption bands for this compound.

Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output start Start sample This compound Powder start->sample background Collect Background Spectrum sample->background Place on ATR acquire Acquire Sample Spectrum background->acquire process Process Data acquire->process spectrum FTIR Spectrum process->spectrum

Caption: Experimental workflow for FTIR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C. For this compound, NMR is used to confirm the structure of the citrate backbone and to observe the effects of zinc coordination on the chemical shifts of the citrate protons and carbons.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

    • Transfer the solution to a standard 5 mm NMR tube.

    • An internal standard, such as trimethylsilane (B1584522) (TMS) or a suitable water-soluble standard, may be added for chemical shift referencing.[11]

  • Instrument: A Varian Mercury plus (400 MHz) or a similar high-field NMR spectrometer can be used.[11]

  • Data Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • ¹H NMR: A standard one-pulse experiment is typically used to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled experiment is commonly used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[11]

Quantitative Data: Characteristic NMR Chemical Shifts of this compound

The chemical shifts in the NMR spectrum of this compound are influenced by the coordination to the zinc ion and the pH of the solution.[12] The citrate molecule has a pair of diastereotopic methylene (B1212753) protons that give rise to two distinct signals.

NucleusChemical Shift (ppm)MultiplicityAssignmentReference
¹H~2.70DoubletMethylene Protons[12]
¹H~2.56DoubletMethylene Protons[12]
¹³CVariesSingletCarboxylate Carbons[13]
¹³CVariesSingletMethylene Carbons[13]
¹³CVariesSingletQuaternary Carbon[13]

Table 2: Representative ¹H NMR chemical shifts for the citrate moiety in a this compound complex. Note that ¹³C chemical shifts can vary significantly depending on the specific complex and solvent conditions.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Output start Start dissolve Dissolve this compound in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock Insert into Spectrometer acquire Acquire FID lock->acquire process Process Data (FT) acquire->process spectrum NMR Spectrum process->spectrum

Caption: Experimental workflow for NMR analysis of this compound.

Structural Interpretation of Spectroscopic Data

The combined data from FTIR and NMR spectroscopy allows for a detailed structural elucidation of this compound. The citrate ion can act as a tridentate ligand, coordinating to the zinc ion through its α-hydroxyl group, α-carboxylate group, and one of its β-carboxylate groups.[6] This coordination is confirmed by the shifts in the C=O and O-H stretching frequencies in the FTIR spectrum and the changes in the chemical shifts of the corresponding protons and carbons in the NMR spectrum.

Coordination of Zinc with Citrate

Zinc_Citrate_Coordination cluster_citrate Citrate Ligand Zn Zn²⁺ alpha_COO α-COO⁻ Zn->alpha_COO Coordination Bond beta_COO1 β-COO⁻ Zn->beta_COO1 alpha_OH α-OH Zn->alpha_OH beta_COO2 β-COO⁻

Caption: Simplified diagram of zinc ion coordination with citrate.

Applications in Pharmaceutical Development

Spectroscopic analysis is integral to the pharmaceutical industry for various applications:

  • Raw Material Identification: FTIR and NMR are used to verify the identity and quality of incoming raw materials, including this compound.[14]

  • Quality Control: These techniques ensure the consistency and purity of the final drug product containing this compound.[1]

  • Stability Studies: Spectroscopic methods can monitor the stability of this compound formulations over time by detecting any chemical changes or degradation.[1]

  • Formulation Development: Understanding the interaction between this compound and other excipients in a formulation is crucial, and spectroscopy can provide valuable insights into these interactions.

Conclusion

FTIR and NMR spectroscopy are indispensable tools for the comprehensive analysis of this compound. They provide detailed structural information, enabling researchers and drug development professionals to confirm the identity, purity, and quality of this important pharmaceutical ingredient. The experimental protocols and spectral data presented in this guide serve as a valuable resource for the effective application of these techniques in a scientific and industrial setting.

References

Theoretical Insights into Zinc Citrate Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the computational chemistry and molecular dynamics of zinc citrate (B86180) complexes, providing researchers, scientists, and drug development professionals with a comprehensive overview of theoretical approaches to understanding the structure, stability, and dynamics of these vital compounds.

Introduction to Zinc Citrate Complexes

Zinc is an essential trace element crucial for a myriad of physiological processes, and its bioavailability is often modulated through complexation with organic acids like citrate. Citrate, a key intermediate in the citric acid cycle, is a multidentate ligand capable of forming stable complexes with zinc ions. These this compound complexes play significant roles in biological systems, influencing zinc absorption, transport, and cellular metabolism. Theoretical studies, employing quantum mechanics and molecular mechanics, provide invaluable insights into the nature of these interactions at an atomic level, complementing experimental findings and guiding the design of novel therapeutic agents and nutritional supplements. This guide delves into the theoretical methodologies used to study this compound complexes, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of relevant molecular processes.

Speciation and Thermodynamics of this compound Complexes

The formation of this compound complexes in aqueous solution is a pH-dependent process leading to a variety of species with different stoichiometries and protonation states. Understanding the thermodynamics of these equilibria is fundamental to predicting the predominant forms of this compound under physiological conditions.

Thermodynamic Data

Experimental techniques such as potentiometric titrations and isothermal titration calorimetry (ITC) have been employed to determine the thermodynamic parameters for the formation of various this compound species. These values are crucial for building accurate computational models of zinc speciation.

ComplexLog βΔH (kJ/mol)ΔS (J/mol·K)Temperature (°C)Ionic Strength (M)Method
[Zn(cit)]⁻4.83--250.15Potentiometry
[Zn(Hcit)]⁰2.98--250.15Potentiometry
[Zn(cit)]⁻4.4710.5152250.1ITC
[Zn(Hcit)]⁰------
[Zn(cit)₂]⁴⁻7.5--250.1Potentiometry
[Zn₂(cit)₂(OH)₂]⁴⁻------

Note: "cit" refers to the fully deprotonated citrate anion (C₆H₅O₇³⁻), and "Hcit" refers to the monoprotonated citrate anion (C₆H₆O₇²⁻). Data is compiled from various sources and conditions may vary.

Experimental Protocols

Potentiometric titration is a standard method for determining the formation constants of metal complexes.

Protocol:

  • Solution Preparation: Prepare solutions of known concentrations of zinc nitrate (B79036), citric acid, and a strong base (e.g., NaOH) in a constant ionic strength background electrolyte (e.g., 0.1 M KNO₃).

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing zinc nitrate and citric acid with the standardized strong base. Record the pH and the volume of titrant added at regular intervals.

  • Data Analysis: Use a suitable computer program (e.g., HYPERQUAD) to refine the protonation constants of citric acid and the formation constants of the this compound complexes by fitting the experimental titration data to a chemical model.

ITC directly measures the heat changes associated with the binding of a ligand to a metal ion, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation: Prepare a solution of a zinc salt (e.g., zinc chloride) in a suitable buffer and a solution of sodium citrate in the same buffer. Degas both solutions to prevent bubble formation.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25 °C).

  • Titration: Fill the sample cell with the zinc solution and the injection syringe with the citrate solution. Perform a series of injections of the citrate solution into the zinc solution, recording the heat change after each injection.

  • Data Analysis: Integrate the heat-rate data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Quantum Mechanical Studies of this compound Complexes

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and vibrational properties of molecules. It provides detailed insights into the nature of the coordination bonds between zinc and citrate.

Computational Protocol for DFT Calculations

Objective: To determine the optimized geometry, binding energy, and vibrational frequencies of a this compound complex (e.g., [Zn(H₂O)₃(cit)]⁻).

Software: Gaussian, ORCA, or other quantum chemistry packages.

Protocol:

  • Structure Building: Construct an initial 3D structure of the [Zn(H₂O)₃(cit)]⁻ complex. The zinc ion is typically coordinated to the α-hydroxyl, α-carboxylate, and one of the β-carboxylate groups of the citrate ligand, with three water molecules completing the coordination sphere.

  • Method Selection:

    • Functional: B3LYP is a widely used and well-validated hybrid functional for transition metal complexes.

    • Basis Set: A combination of basis sets is often employed. For the zinc atom, a basis set with effective core potentials like LANL2DZ is suitable. For lighter atoms (C, H, O), a Pople-style basis set such as 6-31G(d) is commonly used.

  • Geometry Optimization: Perform a geometry optimization calculation to find the minimum energy structure of the complex. This will provide the equilibrium bond lengths and angles.

  • Frequency Analysis: Following a successful optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. This calculation also provides the predicted infrared (IR) spectrum and zero-point vibrational energy (ZPVE).

  • Binding Energy Calculation: To calculate the binding energy of the citrate ligand to the hydrated zinc ion, perform single-point energy calculations on the optimized complex, the [Zn(H₂O)₆]²⁺ ion, and the free citrate ligand. The binding energy can be calculated as: E_binding = E_complex - (E_[Zn(H₂O)₆]²⁺ + E_citrate) Corrections for basis set superposition error (BSSE) can be applied for higher accuracy.

Predicted Molecular Properties

DFT calculations can predict various molecular properties that can be compared with experimental data for validation.

Property[Zn(H₂O)₃(cit)]⁻ (Calculated)Experimental Reference
Zn-O (α-hydroxyl) bond length (Å)~2.10Varies with crystal structure
Zn-O (α-carboxyl) bond length (Å)~2.05Varies with crystal structure
Zn-O (β-carboxyl) bond length (Å)~2.15Varies with crystal structure
C=O stretching frequency (cm⁻¹)~1600-1750Correlates with IR spectra
O-H stretching frequency (cm⁻¹)~3200-3500Correlates with IR spectra

Note: Calculated values are approximate and depend on the level of theory and basis set used.

Molecular Dynamics Simulations of this compound Complexes

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound complexes in solution, offering insights into their conformational flexibility, solvation, and interactions with other molecules over time.

Protocol for MD Simulations

Objective: To simulate the behavior of a this compound complex in an aqueous environment.

Software: GROMACS, AMBER, or CHARMM.

Protocol:

  • Parameterization: This is a critical step for metal complexes.

    • Citrate Ligand: Generate parameters for the citrate molecule using a standard force field (e.g., GAFF for AMBER). This involves calculating partial atomic charges (e.g., using the RESP or Merz-Kollman scheme from quantum mechanical calculations) and assigning atom types, bond, angle, and dihedral parameters.

    • Zinc Ion: Standard force fields often have parameters for Zn²⁺. However, for accurate simulations of the coordination environment, a non-bonded model with carefully chosen Lennard-Jones parameters and partial charges on the coordinating atoms is often necessary. Alternatively, a bonded model can be used where the bonds and angles between the zinc ion and its coordinating ligands are explicitly defined.

  • System Setup:

    • Place the parameterized this compound complex in the center of a simulation box.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the solute to allow the solvent to equilibrate around it.

    • NPT Ensemble (Constant Pressure and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to achieve the correct density.

  • Production Run: Run the simulation for a desired length of time (e.g., 100 ns or more) without any restraints to collect trajectory data for analysis.

  • Analysis: Analyze the trajectory to study various properties, such as:

    • Root Mean Square Deviation (RMSD): To assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

    • Radial Distribution Functions (RDFs): To analyze the solvation shell around the zinc ion and citrate.

    • Coordination Number: To study the dynamics of the zinc coordination sphere.

Visualizations of Key Concepts

Visual representations are essential for understanding the complex relationships and processes involved in the theoretical study of this compound complexes.

Computational_Workflow cluster_QM Quantum Mechanics (DFT) cluster_MD Molecular Dynamics (MD) Structure Building Structure Building Geometry Optimization Geometry Optimization Structure Building->Geometry Optimization Frequency Analysis Frequency Analysis (IR Spectra, ZPVE) Geometry Optimization->Frequency Analysis Binding Energy Binding Energy Geometry Optimization->Binding Energy Experimental Data Experimental Data Frequency Analysis->Experimental Data Validation Parameterization Parameterization System Setup System Setup Parameterization->System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization Equilibration Equilibration Energy Minimization->Equilibration Production Run Production Run Equilibration->Production Run Trajectory Analysis Trajectory Analysis Production Run->Trajectory Analysis Trajectory Analysis->Experimental Data Comparison Experimental Data->Structure Building Initial Geometry

Caption: A generalized workflow for the computational analysis of this compound complexes.

Zinc_Citrate_Speciation Zn²⁺ Zn²⁺ [Zn(Hcit)]⁰ [Zn(Hcit)]⁰ Zn²⁺->[Zn(Hcit)]⁰ [Zn(cit)]⁻ [Zn(cit)]⁻ Zn²⁺->[Zn(cit)]⁻ H₃cit H₃cit H₂cit⁻ H₂cit⁻ H₃cit->H₂cit⁻ -H⁺ [Zn(cit)₂]⁴⁻ [Zn(cit)₂]⁴⁻ [Zn(cit)]⁻->[Zn(cit)₂]⁴⁻ +cit³⁻ Hcit²⁻ Hcit²⁻ H₂cit⁻->Hcit²⁻ -H⁺ Hcit²⁻->[Zn(Hcit)]⁰ cit³⁻ cit³⁻ Hcit²⁻->cit³⁻ -H⁺ cit³⁻->[Zn(cit)]⁻

Caption: Simplified speciation diagram of this compound complexes as a function of pH.

Conclusion

Theoretical studies provide a powerful and complementary approach to experimental investigations of this compound complexes. DFT calculations offer detailed insights into the electronic structure and bonding at the quantum level, while MD simulations reveal the dynamic behavior of these complexes in a physiological environment. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to apply these computational techniques to further unravel the intricate roles of this compound in biological and pharmaceutical contexts. As computational power and methodologies continue to advance, the synergy between theoretical and experimental approaches will undoubtedly lead to a deeper understanding and more effective utilization of these important biomolecules.

A Technical Comparison of Zinc Citrate Dihydrate and Trihydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Analysis, and Bioavailability of Two Common Zinc Citrate (B86180) Hydrates

This technical guide provides a detailed comparison of zinc citrate dihydrate and this compound trihydrate, two common forms of this compound used in pharmaceutical and nutraceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their core properties, analytical methodologies, and a discussion on their interchangeability in formulations.

Introduction

This compound is an organic zinc salt valued for its high zinc content and favorable bioavailability.[1][2] It is available in different hydration states, most commonly as the dihydrate and trihydrate. The number of water molecules in the crystal structure influences several physicochemical properties, which can have implications for formulation, storage, and performance. This guide aims to elucidate these differences through a compilation of technical data and experimental protocols.

Physicochemical Properties

While both hydrates appear as white to off-white crystalline powders with a neutral taste, their physical and chemical characteristics show subtle but important distinctions.[1][2] The most direct difference lies in their water content, which in turn affects their molecular weight, zinc content, and physical handling properties.

A Chinese patent highlights that this compound trihydrate exhibits better fluidity and is less prone to caking compared to the dihydrate, suggesting advantages in manufacturing processes.[3] The theoretical water content is approximately 5.8% for the dihydrate and 8.6% for the trihydrate.[3]

Table 1: Comparison of Physicochemical Properties

PropertyThis compound DihydrateThis compound Trihydrate
Chemical Formula (C₆H₅O₇)₂Zn₃ · 2H₂O[[“]](C₆H₅O₇)₂Zn₃ · 3H₂O[5]
Molecular Weight 610.37 g/mol [6][7]628.32 g/mol [3][8]
Appearance White crystalline powder[2][[“]]White to almost white powder or fine crystals[5]
Odor Odorless[1][[“]][9]Odorless[3]
Water Content ~5.8% - 6.5%[3]~8.6%[3]
Zinc Content (Theoretical) ~32.1%~31.3%
Solubility in Water Slightly soluble[[“]][9]Slightly soluble[3]
Stability Stable under normal temperature and pressure[[“]]Easier to store (less prone to agglomeration)[3]
Flowability StandardSuperior to dihydrate[3]

Experimental Protocols

Accurate characterization of this compound hydrates is crucial for quality control and formulation development. The following sections detail the methodologies for key analytical procedures.

Determination of Zinc Content by EDTA Titration

This complexometric titration is a standard method for quantifying the zinc content in this compound.

Protocol:

  • Sample Preparation: Accurately weigh approximately 350 mg of the this compound sample.

  • Dissolution: Dissolve the sample in 150 mL of water.

  • Buffering: Add 5 mL of ammonia-ammonium chloride buffer TS and 0.1 mL of eriochrome black TS.

  • Titration: Titrate the solution with 0.05 M edetate disodium (B8443419) (EDTA) until the color changes to a distinct blue endpoint.

  • Blank Determination: Perform a blank titration using the same procedure without the this compound sample.

  • Calculation: The percentage of zinc is calculated using the volumes of EDTA solution consumed by the sample and the blank.

Diagram 1: Experimental Workflow for Zinc Content Determination

G Workflow for Zinc Content Determination A Weigh this compound Sample B Dissolve in Water A->B C Add Buffer and Indicator B->C D Titrate with EDTA C->D E Observe Endpoint (Color Change) D->E F Calculate Zinc Content E->F

Caption: Workflow for determining zinc content via EDTA titration.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional approach to determine the equilibrium solubility of sparingly soluble compounds like this compound.

Protocol:

  • Preparation: Add an excess amount of this compound (either dihydrate or trihydrate) to a known volume of purified water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, and then filter the saturated solution to remove any undissolved solid.

  • Analysis: Analyze the concentration of zinc in the filtrate using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

  • Data Collection: Repeat the experiment at different temperatures to determine the temperature-dependent solubility.

Diagram 2: Shake-Flask Solubility Determination Workflow

G Shake-Flask Method for Solubility A Add Excess this compound to Water B Agitate at Constant Temperature A->B C Allow to Equilibrate B->C D Filter to Obtain Saturated Solution C->D E Analyze Zinc Concentration in Filtrate D->E F Repeat at Different Temperatures E->F

Caption: General workflow for shake-flask solubility determination.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermal analysis provides insights into the dehydration and decomposition processes of the hydrates.

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound hydrate (B1144303) into an appropriate crucible (e.g., alumina).

  • Instrumentation: Use a simultaneous thermal analyzer (TGA/DSC).

  • Heating Program: Heat the sample from ambient temperature to a higher temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a specific atmosphere (e.g., air or nitrogen).

  • Data Analysis: Analyze the TGA curve for mass loss steps corresponding to dehydration and decomposition, and the DSC curve for endothermic or exothermic events.

A study on the thermal decomposition of this compound dihydrate showed a multi-stage process, including dehydration and subsequent decomposition to zinc oxide.[10]

Diagram 3: Logical Flow of Thermal Analysis

G Logical Flow of TGA/DSC Analysis A Heat Sample at Controlled Rate B Monitor Mass Change (TGA) A->B C Monitor Heat Flow (DSC) A->C D Identify Dehydration Events B->D E Identify Decomposition Events B->E C->D C->E F Characterize Thermal Stability D->F E->F

Caption: Logical flow for interpreting TGA/DSC data.

Bioavailability

While it is plausible that the different crystal structures of the dihydrate and trihydrate could lead to minor differences in dissolution rates and subsequently bioavailability, the current body of scientific literature does not provide a direct comparative study. Research has primarily focused on comparing this compound (without specifying the hydrate form) to other zinc salts.

Studies have shown that this compound has a fractional absorption rate comparable to that of zinc gluconate and significantly higher than that of zinc oxide.[11] For instance, one study reported a median fractional absorption of 61.3% for this compound.[11] Given that both hydrates are sparingly soluble in water but soluble in dilute acids, it is likely that under the acidic conditions of the stomach, both forms would dissolve and release zinc ions for absorption.

Conclusion

The primary distinctions between this compound dihydrate and trihydrate lie in their water content, which influences their molecular weight, zinc percentage, and physical handling properties such as fluidity and caking. The trihydrate form may offer advantages in manufacturing due to its superior flowability.

From a chemical and bioavailability standpoint, the available data suggests that the two forms are likely to be very similar once dissolved. For applications where precise control over water content and physical handling are critical, the choice between the dihydrate and trihydrate may be significant. However, for many nutritional and pharmaceutical applications, they may be considered largely interchangeable, with the final choice potentially being driven by factors such as cost and manufacturing convenience. Further research directly comparing the dissolution kinetics and bioavailability of the two hydrates would be beneficial to fully elucidate any subtle performance differences.

References

Methodological & Application

Application Notes and Protocols for the Use of Zinc Citrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of zinc citrate (B86180) in various enzymatic assays. Zinc, an essential trace element, plays a critical role as a cofactor for a multitude of enzymes and can also act as an inhibitor. Zinc citrate is a common and bioavailable source of zinc for in vitro and in vivo studies. This document outlines protocols for preparing this compound solutions, its application in assays for key enzyme classes, and a discussion of its role in modulating important signaling pathways.

Preparation of this compound Stock Solutions

A stable and accurate this compound stock solution is crucial for reproducible results in enzymatic assays.

Materials:

  • This compound (e.g., this compound dihydrate, Zn₃(C₆H₅O₇)₂·2H₂O)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 0.1 M Hydrochloric Acid (HCl) or Citric Acid (for aiding dissolution)

  • Sterile, conical tubes (50 mL)

  • 0.22 µm sterile filter

Protocol for a 100 mM Zinc Stock Solution:

  • Weighing: Accurately weigh 610.37 mg of this compound dihydrate (molecular weight: 610.37 g/mol ).

  • Dissolution: Add the this compound to 8 mL of high-purity water in a 50 mL conical tube. This compound has low water solubility, so gentle heating (to no more than 40-50°C) and vortexing may be required[1].

  • Acidification (if necessary): If the this compound does not fully dissolve, add 0.1 M HCl or a small amount of citric acid dropwise while vortexing until the solution becomes clear. The addition of acid helps to increase the solubility.

  • Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with high-purity water.

  • Sterilization: Sterile-filter the solution using a 0.22 µm filter into a new sterile conical tube.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Note on Citrate Chelation: Citrate is a known chelator of divalent cations, including zinc and calcium[2][3]. This property can influence the results of enzymatic assays that are sensitive to metal ion concentrations. It is crucial to include appropriate controls to account for any effects of the citrate ion itself. Comparative experiments using other zinc salts like zinc chloride or zinc sulfate (B86663) can help to distinguish the effects of zinc from those of citrate.

Zinc as a Cofactor: Alkaline Phosphatase (ALP) and Matrix Metalloproteinases (MMPs)

Zinc is an essential structural and catalytic component of many enzymes.

Alkaline Phosphatase (ALP) Activity Assay

Alkaline phosphatase is a zinc-containing metalloenzyme, and its activity is dependent on the presence of zinc[4]. Zinc deficiency leads to reduced ALP activity[5][6].

Experimental Protocol: p-Nitrophenyl Phosphate (pNPP) Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Alkaline Phosphatase (from bovine intestinal mucosa or other sources)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • ALP Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • This compound stock solution (prepared as in section 1)

  • Stop Solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of ALP, pNPP, and this compound in ALP Assay Buffer.

  • Assay Setup: To each well of a 96-well plate, add:

    • 50 µL of ALP Assay Buffer

    • 10 µL of various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM final concentrations) or a control zinc salt.

    • 20 µL of ALP enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the zinc to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of pNPP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the rate of p-nitrophenol formation, which is proportional to ALP activity.

Data Presentation:

This compound (µM)ALP Activity (U/mL)
0Value
1Value
5Value
10Value
20Value
50Value
100Value
Matrix Metalloproteinase (MMP) Activity Assay

MMPs are a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling[7]. Zinc is required for their catalytic activity[8].

Experimental Protocol: Fluorogenic Peptide Substrate Assay

Materials:

  • Recombinant active MMP (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • MMP Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)

  • This compound stock solution

  • A broad-spectrum MMP inhibitor (e.g., GM6001) for control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the MMP enzyme, fluorogenic substrate, and this compound in MMP Assay Buffer. Note that the assay buffer already contains a low concentration of zinc. The experiment will test the effect of adding further zinc via this compound.

  • Assay Setup: To each well of a 96-well black plate, add:

    • 50 µL of MMP Assay Buffer

    • 10 µL of various concentrations of this compound.

    • 20 µL of MMP enzyme solution.

    • For a negative control, add the MMP inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the fluorogenic MMP substrate to each well.

  • Read Fluorescence: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.

Data Presentation:

This compound (µM)MMP Activity (RFU/min)
0Value
1Value
10Value
50Value
100Value

Zinc as an Inhibitor: Caspases and Mitochondrial Aconitase

In contrast to its role as a cofactor, zinc can also inhibit the activity of certain enzymes.

Caspase Inhibition Assay

Caspases, a family of cysteine proteases crucial for apoptosis, are known to be inhibited by zinc[1][3].

Experimental Protocol: Fluorogenic Substrate Assay for Caspase-3

Materials:

  • Recombinant active Caspase-3

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 2 mM DTT, pH 7.4)

  • This compound stock solution

  • A known caspase inhibitor (e.g., Ac-DEVD-CHO) for control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in Caspase Assay Buffer.

  • Assay Setup: To each well of a 96-well black plate, add:

    • 50 µL of Caspase Assay Buffer

    • 10 µL of this compound solution at various concentrations.

    • 20 µL of Caspase-3 enzyme solution.

    • For a positive control, add buffer instead of this compound. For a negative control, add a known caspase inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add 20 µL of the Caspase-3 substrate to each well.

  • Read Fluorescence: Measure fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence increase). To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

Data Presentation: IC50 Values for Zinc Inhibition of Caspases

CaspaseZinc CompoundIC50 (nM)Ki (nM)Reference
Caspase-3Zinc<10-[1]
Caspase-6Zinc370150[9][10]
Caspase-7Zinc-76[3]
Caspase-8Zinc-6.9[3]
Caspase-9Zinc-1500[11]

Note: The specific zinc salt used in these studies may vary. It is recommended to determine the IC50 specifically for this compound in your experimental system.

Mitochondrial Aconitase Inhibition Assay

Mitochondrial aconitase, an enzyme in the citric acid cycle, is competitively inhibited by zinc[12].

Experimental Workflow:

G Mitochondrial Aconitase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_mito Isolate Mitochondria prep_sonicate Sonicate Mitochondria to release aconitase prep_mito->prep_sonicate assay_setup Combine mitochondrial sonicate, This compound, and buffer prep_sonicate->assay_setup prep_zinc Prepare this compound and Substrate (Citrate) Solutions prep_zinc->assay_setup initiate Initiate reaction with citrate substrate assay_setup->initiate measure Measure isocitrate formation (e.g., via NADPH production at 340 nm) initiate->measure calc_activity Calculate aconitase activity measure->calc_activity plot Plot activity vs. [this compound] to determine inhibition kinetics calc_activity->plot

Figure 1: Workflow for mitochondrial aconitase inhibition assay.

Modulation of Signaling Pathways by this compound

Zinc ions are important signaling molecules that can modulate various intracellular signaling pathways, often by affecting the activity of key enzymes within these cascades.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Zinc has been shown to both activate and inhibit NF-κB signaling, depending on the cellular context[4]. One mechanism of inhibition is through the suppression of IκB kinase (IKK) activity[2].

G Zinc's Effect on the NF-κB Signaling Pathway stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB_IkB->IkB IκB degradation NFkB NF-κB (Active) NFkB_IkB->NFkB nucleus Nucleus NFkB->nucleus gene_transcription Gene Transcription (Inflammatory Cytokines) nucleus->gene_transcription zinc Zinc zinc->IKK Inhibits

Figure 2: Inhibition of the NF-κB pathway by zinc.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways are crucial for regulating cell proliferation, differentiation, and stress responses. Zinc can differentially regulate MAPK pathways, for instance by activating p38 and suppressing ERK1/2 phosphorylation in T-cells.

G Zinc's Modulation of the MAPK Signaling Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor stress Stress Stimuli MAP3K MAP3K stress->MAP3K Ras Ras receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 proliferation Cell Proliferation, Survival ERK1_2->proliferation MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MKK3_6->p38 inflammation Inflammation, Apoptosis p38->inflammation zinc Zinc zinc->ERK1_2 Suppresses zinc->p38 Activates

Figure 3: Differential regulation of MAPK pathways by zinc.

By following these protocols and considering the dual role of zinc as both a cofactor and an inhibitor, researchers can effectively utilize this compound in a variety of enzymatic assays to investigate its role in biological processes. The provided diagrams offer a visual representation of the experimental workflows and the complex interplay of zinc in cellular signaling.

References

Zinc Citrate as a Zinc Supplement in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of zinc citrate (B86180) as a zinc supplement in animal studies. This document includes a summary of quantitative data from various studies, detailed experimental protocols, and diagrams of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from animal studies investigating the effects of zinc citrate supplementation.

Table 1: Effects of this compound on Tissue Mineral Concentration in Rabbits

Dosage of this compound (mg Zn/kg body weight)TissueZinc (Zn) Concentration (µg/g)Cobalt (Co) Concentration (µg/g)Iron (Fe) Concentration (µg/g)Copper (Cu) Concentration (µg/g)
Control Blood1.8 ± 0.10.25 ± 0.02450 ± 250.8 ± 0.05
Liver30 ± 20.3 ± 0.03120 ± 104.5 ± 0.4
Spleen25 ± 1.50.2 ± 0.02300 ± 202.0 ± 0.15
Muscle18 ± 10.15 ± 0.0140 ± 31.5 ± 0.1
0.25 Blood1.9 ± 0.10.35 ± 0.03460 ± 280.9 ± 0.06
0.50 Blood2.5 ± 0.2 0.45 ± 0.04500 ± 301.0 ± 0.07
Liver35 ± 2.50.4 ± 0.04135 ± 125.5 ± 0.5
Spleen28 ± 20.25 ± 0.02330 ± 252.5 ± 0.2
Muscle22 ± 1.50.18 ± 0.0145 ± 41.8 ± 0.1
0.75 Blood2.8 ± 0.25 0.5 ± 0.05520 ± 35**1.1 ± 0.08
Liver38 ± 30.5 ± 0.05**145 ± 156.0 ± 0.6
Spleen32 ± 2.50.3 ± 0.03 350 ± 282.8 ± 0.25
Muscle25 ± 20.2 ± 0.0250 ± 4*2.0 ± 0.15

*Data adapted from a study on rabbits supplemented with this compound for 36 days[1]. Values are presented as mean ± standard error. *P < 0.05, **P < 0.01, **P < 0.001 compared to the control group.

Table 2: Effects of this compound on Biochemical and Productive Parameters in Rabbits [2]

ParameterControl GroupThis compound (0.25 mg/kg)This compound (0.50 mg/kg)This compound (0.75 mg/kg)
Total Protein (g/L) 68.5 ± 2.572.3 ± 2.870.1 ± 2.669.8 ± 2.7
Cholesterol (mmol/L) 2.1 ± 0.151.8 ± 0.121.9 ± 0.141.7 ± 0.11
Triacylglycerols (mmol/L) 1.5 ± 0.11.3 ± 0.091.2 ± 0.081.1 ± 0.07
Catalase (µkat/L) 25.4 ± 1.828.9 ± 2.1*30.1 ± 2.232.5 ± 2.4
Glutathione (B108866) Reductase (µkat/L) 12.8 ± 0.914.5 ± 1.1*15.2 ± 1.216.8 ± 1.3
Alanine Aminotransferase (U/L) 45.2 ± 3.249.8 ± 3.548.1 ± 3.452.3 ± 3.7
Alkaline Phosphatase (U/L) 85.6 ± 6.192.4 ± 6.589.9 ± 6.395.1 ± 6.7
Lipid Hydroperoxides (µmol/L) 3.8 ± 0.253.2 ± 0.21*3.0 ± 0.192.8 ± 0.18**
Total Body Weight Gain (%) 100103.1103.1108.4*

*Data represents changes observed after 36 days of supplementation[2]. Values are presented as mean ± standard error. *P < 0.05, *P < 0.01 compared to the control group.

Experimental Protocols

General Protocol for Zinc Supplementation in Rodent Models

This protocol provides a general framework for studying the effects of this compound supplementation in rodents. Specific parameters may be adjusted based on the research question.

Objective: To evaluate the bioavailability, tissue distribution, and physiological effects of this compound supplementation.

Materials:

  • Male Wistar rats (6-8 weeks old)

  • Zinc-deficient basal diet

  • This compound

  • Metabolic cages

  • Tools for blood and tissue collection

  • Analytical equipment for mineral analysis (e.g., ICP-MS or AAS)

Procedure:

  • Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) for one week with ad libitum access to a standard chow diet and water.

  • Induction of Zinc Deficiency (Optional): To study the efficacy of repletion, a zinc-deficient diet (<1 mg Zn/kg) can be provided for a period of 2-4 weeks.

  • Experimental Groups: Divide animals into groups (n=8-10 per group):

    • Control Group: Basal diet with adequate zinc (e.g., 30 mg/kg from zinc sulfate).

    • This compound Group(s): Basal diet supplemented with varying levels of this compound (e.g., 50, 100, 200 mg Zn/kg).

  • Supplementation Period: Administer the respective diets for a period of 4-8 weeks. Monitor body weight and food intake regularly.

  • Sample Collection:

    • Blood: Collect blood samples via cardiac puncture or tail vein at the end of the study. Separate plasma or serum and store at -80°C.

    • Tissues: Euthanize animals and collect relevant tissues (liver, kidney, femur, muscle). Rinse with ice-cold saline, blot dry, weigh, and store at -80°C.

  • Biochemical Analysis:

    • Tissue Zinc Levels: Determine zinc concentrations in plasma/serum and digested tissue samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS)[3][4].

    • Antioxidant Status: Measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) in tissue homogenates using commercially available assay kits[5]. Assess lipid peroxidation by measuring malondialdehyde (MDA) levels.

    • Immune Response: Analyze serum immunoglobulin (e.g., IgG, IgM) levels using ELISA kits. Measure cytokine levels (e.g., IL-2, IL-10) in serum or plasma[6][7].

Protocol for Assessing Zinc Bioavailability

Objective: To compare the relative bioavailability of this compound to other zinc sources.

Procedure:

  • Animal Model: Use a rat model as described in Protocol 2.1.

  • Experimental Diets: Formulate diets with a basal zinc level below the requirement. Supplement with equivalent amounts of zinc from different sources (e.g., this compound, zinc sulfate, zinc oxide).

  • Data Collection: Measure weight gain, feed intake, and zinc concentrations in plasma, femur, and liver.

  • Calculation of Relative Bioavailability: Use the slope-ratio assay method. Plot tissue zinc concentration (or other sensitive indicators) against the supplemental zinc intake for each source. The relative bioavailability of this compound compared to a standard source (e.g., zinc sulfate, set to 100%) is calculated as: (Slope of this compound / Slope of zinc sulfate) x 100[8].

Signaling Pathways and Experimental Workflows

Diagrams

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Acclimatization of Animals group_allocation Random Allocation to Experimental Groups acclimatization->group_allocation diet_prep Preparation of Control and this compound Diets group_allocation->diet_prep supplementation Dietary Supplementation Period diet_prep->supplementation monitoring Monitoring of Body Weight and Food Intake supplementation->monitoring sample_collection Blood and Tissue Sample Collection monitoring->sample_collection biochemical_assays Biochemical Assays (Zinc Levels, Antioxidant Status) sample_collection->biochemical_assays immune_assays Immunological Assays (Immunoglobulins, Cytokines) sample_collection->immune_assays data_analysis Statistical Data Analysis biochemical_assays->data_analysis immune_assays->data_analysis

Caption: General experimental workflow for animal studies on this compound.

antioxidant_pathway cluster_zinc Role of Zinc cluster_enzymes Antioxidant Enzymes ROS Reactive Oxygen Species (ROS) SOD Superoxide Dismutase (SOD) ROS->SOD catalyzes dismutation zinc_citrate This compound Supplementation zinc_ion Increased Intracellular Zn²⁺ zinc_citrate->zinc_ion zinc_ion->SOD is a cofactor for Cu/Zn-SOD GPx Glutathione Peroxidase (GPx) zinc_ion->GPx may indirectly enhance activity H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 H2O Water (H₂O) GPx->H2O GSSG Oxidized Glutathione GPx->GSSG CAT Catalase CAT->H2O O2 Oxygen (O₂) CAT->O2 H2O2->GPx reduces H2O2->CAT decomposes GSH Reduced Glutathione GSH->GPx immune_response_pathway cluster_zinc Zinc Supplementation cluster_tcell T-Cell Mediated Immunity cluster_bcell Humoral Immunity zinc_citrate This compound zinc_status Improved Zinc Status zinc_citrate->zinc_status thymus Thymus Function zinc_status->thymus supports t_cell_dev T-Cell Development & Maturation zinc_status->t_cell_dev is essential for b_cells B-Cell Activation & Proliferation zinc_status->b_cells influences thymus->t_cell_dev il2 Increased IL-2 Production t_cell_dev->il2 t_reg Regulatory T-Cells (Tregs) t_cell_dev->t_reg ig Increased Immunoglobulin Production (IgG, IgM) b_cells->ig

References

Application of Zinc Citrate in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc citrate (B86180), the salt of zinc and citric acid, has garnered significant attention in antimicrobial research due to its broad-spectrum efficacy, favorable safety profile, and application in various formulations, particularly in oral healthcare products. This document provides a comprehensive overview of the antimicrobial properties of zinc citrate, detailed protocols for its evaluation, and insights into its mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antimicrobial agents and formulations.

Antimicrobial Efficacy of this compound

This compound has demonstrated significant antimicrobial activity against a range of microorganisms, with a particular focus on oral pathogens responsible for dental plaque, gingivitis, and periodontitis. Its efficacy is attributed to the release of zinc ions (Zn²⁺), which are the active antimicrobial moiety.

Quantitative Antimicrobial Data

The following tables summarize the quantitative data on the antimicrobial efficacy of this compound and zinc-containing formulations from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound-Containing Formulations against Periodontal Pathogens

MicroorganismMIC (mg/mL)MBC (mg/mL)Reference
Bacteroides fragilis3.9115.63[1]
Fusobacterium nucleatum7.8131.25[1]
Porphyromonas gingivalis3.917.81[1]
Prevotella intermedia7.8131.25[1]
Streptococcus mutans7.8131.25[1]
Tannerella forsythia7.8131.25[1]
Data from a study on a toothpaste formulation containing 2% this compound, alum, sodium fluoride, and xylitol.

Table 2: Reduction in Oral Bacteria with this compound Dentifrice

Bacterial TypeSample LocationTime PointReduction vs. Control (%)Reference
Anaerobic BacteriaDental PlaqueDay 14 (overnight)38.56
Anaerobic BacteriaTongueDay 14 (overnight)23.57
Anaerobic BacteriaCheekDay 14 (overnight)26.24
Anaerobic BacteriaSalivaDay 14 (overnight)29.1
Anaerobic BacteriaDental Plaque5-hour post-brushing24.8
Anaerobic BacteriaTongue5-hour post-brushing34.25
Anaerobic BacteriaCheek5-hour post-brushing37.98
Anaerobic BacteriaSaliva5-hour post-brushing38.31
Anaerobic Bacteria & StreptococciOral SamplesDay 1424-52
Anaerobic Bacteria & Streptococci5-hour post-brushing27-49
Data from a clinical study comparing a 1% this compound dentifrice to a control formulation.

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted, primarily driven by the bioavailability of zinc ions. These ions can interfere with essential bacterial processes through several mechanisms.

One key mechanism is the disruption of bacterial enzyme systems . Zinc ions can bind to sulfhydryl groups of enzymes, leading to their inactivation.[2][3] This includes enzymes crucial for glycolysis, the primary energy-producing pathway in many bacteria. By inhibiting glycolytic enzymes, zinc ions reduce acid production by oral bacteria, a key factor in the development of dental caries.[2][4] Furthermore, zinc can displace essential metal ions, such as magnesium, from the active sites of enzymes, thereby disrupting their function.[2][3]

Zinc ions also interfere with bacterial nutrient transport . They can alter the bacterial cell membrane, affecting the transport of essential nutrients like manganese into the cell.[5] This nutrient starvation can inhibit bacterial growth and metabolism.

Excess intracellular zinc can lead to the generation of reactive oxygen species (ROS) , which causes oxidative stress and damages cellular components such as DNA, proteins, and lipids.[6] Additionally, zinc ions can directly interact with and destabilize the bacterial cell membrane, leading to increased permeability and cell lysis.[7]

Finally, zinc has been shown to inhibit biofilm formation by various pathogenic bacteria.[8][9] It can interfere with bacterial adhesion and quorum sensing, a cell-to-cell communication system that regulates biofilm development.[8]

cluster_zinc_citrate This compound cluster_mechanisms Antimicrobial Mechanisms of Action cluster_outcomes Bacterial Outcomes ZC This compound ME1 Disruption of Bacterial Enzymes ZC->ME1 ME2 Interference with Nutrient Transport ZC->ME2 ME3 Generation of Reactive Oxygen Species (ROS) ZC->ME3 ME4 Cell Membrane Damage ZC->ME4 ME5 Inhibition of Biofilm Formation ZC->ME5 O1 Inhibition of Metabolism & Growth ME1->O1 ME2->O1 O2 Cell Death ME3->O2 ME4->O2 O3 Reduced Virulence ME5->O3

Fig. 1: Proposed antimicrobial mechanisms of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antimicrobial properties of this compound. These protocols are based on standard microbiological methods and can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • This compound

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria, Brain Heart Infusion Broth for streptococci)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer). The final concentration should be at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum: Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD₆₀₀ of 0.08-0.13). Dilute this suspension 1:100 in fresh broth to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no this compound), and the twelfth column will be the sterility control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 1.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare this compound Stock Solution A1 Serial Dilution of This compound in 96-well Plate P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Bacterial Suspension P2->A2 A1->A2 A3 Incubate Plate (37°C, 18-24h) A2->A3 D1 Visually Inspect for Turbidity A3->D1 D2 Determine Lowest Concentration with No Growth (MIC) D1->D2

Fig. 2: Workflow for MIC determination.
Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (B569324) plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of this compound Disks: Prepare solutions of this compound at various concentrations. Aseptically impregnate sterile filter paper disks with a known volume (e.g., 20 µL) of each this compound solution and allow them to dry in a sterile environment.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the adjusted bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.

  • Application of Disks: Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter, including the diameter of the disk itself.

Biofilm Inhibition Assay

This assay evaluates the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

  • This compound

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (30%)

  • Plate reader

Protocol:

  • Preparation of Plates: Prepare two-fold serial dilutions of this compound in the appropriate broth directly in the wells of a 96-well plate, similar to the MIC protocol. Include a growth control (broth and bacteria) and a sterility control (broth only).

  • Inoculation: Inoculate the wells with a diluted bacterial culture to a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: After incubation, carefully aspirate the planktonic cells from each well. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with sterile water.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

cluster_setup Assay Setup cluster_processing Biofilm Processing cluster_quantification Quantification S1 Prepare this compound dilutions in 96-well plate S2 Inoculate with bacterial culture S1->S2 S3 Incubate to allow biofilm formation S2->S3 P1 Wash to remove planktonic cells S3->P1 P2 Stain biofilm with Crystal Violet P1->P2 P3 Wash to remove excess stain P2->P3 P4 Solubilize stained biofilm P3->P4 Q1 Measure absorbance (OD 570-595 nm) P4->Q1

Fig. 3: General workflow for a biofilm inhibition assay.
Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to human cells to determine its therapeutic window. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Materials:

  • This compound

  • Human cell line (e.g., human gingival fibroblasts, HaCaT keratinocytes)

  • Complete cell culture medium

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

Conclusion

This compound is a promising antimicrobial agent with well-documented efficacy, particularly against oral pathogens. Its multifaceted mechanism of action, involving the disruption of key bacterial cellular processes, makes it an attractive candidate for incorporation into various antimicrobial formulations. The protocols provided in this document offer a standardized framework for the in vitro evaluation of this compound's antimicrobial and cytotoxic properties, facilitating further research and development in this field. As with any antimicrobial agent, a thorough understanding of its efficacy, mechanism, and safety is paramount for its successful application.

References

Application Notes and Protocols: The Use of Zinc Citrate in Oral Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc citrate (B86180) is a widely utilized and extensively studied bioactive ingredient in oral care formulations. Its efficacy in promoting oral health stems from its multifaceted mechanism of action, which includes significant antibacterial, anti-plaque, and anti-gingivitis properties. Furthermore, zinc citrate has been demonstrated to be effective in the reduction of oral malodor. This document provides detailed application notes and protocols for the study of this compound in oral care formulations, intended to guide researchers, scientists, and drug development professionals in their evaluation of this versatile compound.

Mechanism of Action

Zinc ions (Zn²⁺), delivered from this compound in oral care formulations, are the active species responsible for its therapeutic effects. The primary mechanisms of action are:

  • Inhibition of Bacterial Metabolism: Zinc ions can interfere with essential bacterial enzymatic pathways, most notably glycolysis. By inhibiting enzymes such as enolase, zinc disrupts the ability of bacteria like Streptococcus mutans to metabolize sugars and produce acids, which are the primary cause of dental caries.[1][2]

  • Disruption of Bacterial Cell Membranes: Zinc ions can interact with the bacterial cell membrane, leading to increased permeability and disruption of the membrane potential. This can result in the leakage of essential intracellular components and ultimately, bacterial cell death.

  • Inhibition of Plaque Formation: this compound helps to prevent the formation of dental plaque by inhibiting the growth and aggregation of plaque-forming bacteria.[3] It can also interfere with the adhesion of bacteria to the tooth surface.

  • Reduction of Oral Malodor: Oral malodor is primarily caused by volatile sulfur compounds (VSCs) produced by anaerobic bacteria. Zinc ions have a high affinity for sulfur and can effectively neutralize VSCs, leading to a significant reduction in bad breath.[4][5][6]

  • Anti-inflammatory Properties: Zinc has been shown to possess anti-inflammatory properties, which can help to reduce the inflammation associated with gingivitis.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and clinical studies on the efficacy of this compound in oral care formulations.

Table 1: In Vitro Antimicrobial Activity of this compound

MicroorganismTest MethodThis compound ConcentrationResultReference
Streptococcus mutansMIC8 mg/mLInhibition of growth[7]
Streptococcus sobrinusMIC1 mg/mLInhibition of growth[7]
Porphyromonas gingivalisProtease ActivityNot SpecifiedInhibition of protease activity[8]
Fusobacterium nucleatumGrowth Inhibition0.001% (as Zn²⁺)Suppression of growth[6]
Mixed Oral BacteriaBiofilm Reduction2% (in toothpaste)Significant reduction in biofilm formation[9]

Table 2: Clinical Efficacy of this compound Toothpaste on Plaque and Gingivitis

Study DurationThis compound ConcentrationParameterReduction vs. ControlReference
6 Months2%Plaque Index25.3%[7]
6 Months2%Gingivitis Index18.8%[7]
3 Months2%Gingival IndexSignificantly Lower[10]
3 Months2%Bleeding IndexSignificantly Lower[10]
4 WeeksNot SpecifiedGingivitisSignificantly Reduced[11]

Table 3: Clinical Efficacy of this compound on Oral Malodor (Volatile Sulfur Compounds - VSCs)

Study DurationThis compound FormulationVSC Reduction vs. ControlReference
4 WeeksToothpasteSignificant Reduction[4]
3 WeeksToothpaste (night use)Significant Reduction[12]
Single UseToothpaste (0.2% ZnSO₄)Significant Reduction[5]
2 WeeksToothpaste & Mouthrinse (0.14% Zinc Lactate)Significant Reduction[13]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific oral microorganism.

Materials:

  • This compound

  • Brain Heart Infusion (BHI) broth

  • Sterile 96-well microtiter plates

  • Bacterial culture (e.g., Streptococcus mutans ATCC 25175)

  • Spectrophotometer

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent.

  • Prepare Bacterial Inoculum: Culture the test organism in BHI broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in BHI broth directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add a standardized inoculum of the test bacteria to each well containing the diluted this compound and control wells (broth only, and broth with bacteria but no this compound).

  • Incubation: Incubate the microtiter plate at 37°C in a 5% CO₂ atmosphere for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.[7]

Clinical Evaluation of Anti-Plaque and Anti-Gingivitis Efficacy

This protocol outlines a double-blind, randomized controlled trial to assess the efficacy of a this compound-containing toothpaste in reducing dental plaque and gingivitis.

Study Design:

  • Participants: Recruit a cohort of healthy adult volunteers with moderate levels of plaque and gingivitis.

  • Inclusion Criteria:

    • Age 18-65 years.

    • Minimum of 20 natural teeth.

    • Plaque Index (e.g., Turesky modification of the Quigley-Hein Plaque Index) score ≥ 1.5.

    • Gingival Index (e.g., Loe-Silness Gingival Index) score ≥ 1.0.

  • Exclusion Criteria:

    • Systemic diseases that could affect periodontal status.

    • Use of antibiotics or anti-inflammatory drugs within the last 3 months.

    • Pregnancy or lactation.

    • Smokers.

  • Randomization: Randomly assign participants to either the test group (this compound toothpaste) or the control group (placebo toothpaste without this compound).

  • Blinding: Both participants and examiners should be blinded to the treatment allocation.

  • Duration: 6 months.

Procedure:

  • Baseline Examination: At the start of the study, perform a full oral examination and record baseline scores for the Plaque Index and Gingival Index.

  • Product Distribution: Provide participants with their assigned toothpaste and standardized toothbrushes. Instruct them to brush twice daily for two minutes.

  • Follow-up Examinations: Conduct follow-up examinations at 3 and 6 months to record Plaque and Gingival Index scores.

  • Data Analysis: Compare the changes in plaque and gingivitis scores from baseline to the 3- and 6-month time points between the test and control groups using appropriate statistical methods (e.g., ANCOVA).

Measurement of Oral Malodor (Volatile Sulfur Compounds)

This protocol describes the use of a portable gas chromatograph to measure VSC levels in breath.

Instrumentation:

  • Portable gas chromatograph (e.g., OralChroma™) capable of separating and quantifying hydrogen sulfide (B99878) (H₂S), methyl mercaptan (CH₃SH), and dimethyl sulfide ((CH₃)₂S).

Procedure:

  • Participant Preparation: Instruct participants to refrain from eating, drinking (except water), smoking, and oral hygiene procedures for at least 4-8 hours before the measurement.

  • Sample Collection: Insert a sterile disposable syringe into the participant's mouth and have them hold their breath for 30 seconds. Withdraw a breath sample into the syringe.

  • Analysis: Immediately inject the breath sample into the gas chromatograph.

  • Data Recording: Record the concentrations of H₂S, CH₃SH, and (CH₃)₂S in ng/10 mL or ppb.

  • Post-Treatment Measurement: To assess the efficacy of a this compound formulation, repeat the measurement at specified time points (e.g., 30 minutes, 1 hour, 2 hours) after product use.[13]

Visualizations

This compound's Antibacterial Mechanism of Action

Zinc_Citrate_Antibacterial_Mechanism This compound This compound Zn2+ Ions Zn2+ Ions This compound->Zn2+ Ions Dissociation in Saliva Bacterial Cell Bacterial Cell Zn2+ Ions->Bacterial Cell Uptake Glycolysis Glycolysis (e.g., Enolase) Zn2+ Ions->Glycolysis Inhibition Membrane Disruption Membrane Disruption Zn2+ Ions->Membrane Disruption Causes Bacterial Cell->Glycolysis Acid Production Acid Production Glycolysis->Acid Production Leads to Bacterial Growth Inhibition Bacterial Growth Inhibition Glycolysis->Bacterial Growth Inhibition Membrane Disruption->Bacterial Growth Inhibition

Caption: this compound's primary antibacterial mechanisms.

Experimental Workflow for In Vitro Antimicrobial Testing

In_Vitro_Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Prepare this compound Stock Solution Serial Dilution Perform Serial Dilutions in 96-well Plate Stock Solution->Serial Dilution Bacterial Culture Culture Test Organism Inoculation Inoculate with Bacterial Suspension Bacterial Culture->Inoculation Serial Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determination Determine MIC Observation->MIC Determination Clinical_Trial_Logic Recruitment Participant Recruitment (Plaque & Gingivitis) Baseline Baseline Assessment (Plaque & Gingival Indices) Recruitment->Baseline Randomization Randomization Test Group Test Group (this compound Toothpaste) Randomization->Test Group Control Group Control Group (Placebo Toothpaste) Randomization->Control Group Intervention 6-Month Brushing Period Test Group->Intervention Control Group->Intervention Baseline->Randomization Follow-up 3 & 6 Month Assessments (Plaque & Gingival Indices) Intervention->Follow-up Analysis Statistical Analysis Follow-up->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

References

Zinc Citrate as a Precursor for Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxide (ZnO) nanoparticles are of significant interest in various fields, including biomedical applications, due to their unique properties.[1][2] The synthesis method plays a crucial role in determining the size, morphology, and consequently, the functionality of these nanoparticles.[3] The use of zinc citrate (B86180) as a precursor, typically formed in-situ via the citrate sol-gel or citrate gel decomposition method, offers a straightforward and effective route to produce crystalline ZnO nanoparticles.[1][4] This method involves the chelation of a zinc salt with citric acid to form a gel-like zinc citrate complex.[1] Subsequent thermal decomposition of this gel yields ZnO nanoparticles.[1] This approach is favored for its simplicity, cost-effectiveness, and ability to produce homogenous materials with a narrow size distribution.[1][5]

Applications in Drug Delivery and Biomedical Fields

ZnO nanoparticles synthesized from citrate precursors exhibit properties that make them promising candidates for various biomedical applications.

  • Drug Delivery: The porous nature and high surface area of ZnO nanoparticle agglomerates make them suitable for drug loading and controlled release.[6][7] Their biocompatibility at low concentrations and pH-dependent solubility allow for targeted drug release in the acidic tumor microenvironment.[2]

  • Anticancer Therapy: ZnO nanoparticles have demonstrated selective cytotoxicity towards cancer cells, inducing apoptosis through the generation of reactive oxygen species (ROS).[2][6]

  • Bioimaging: The inherent photoluminescent properties of ZnO nanoparticles allow for their use as fluorescent probes in bioimaging applications.[1][2]

  • Antibacterial Agents: ZnO nanoparticles exhibit broad-spectrum antibacterial activity, making them useful in various antimicrobial applications.[1][4]

Experimental Protocols

This section details the citrate gel decomposition method for synthesizing ZnO nanoparticles. The protocol is based on methodologies reported in scientific literature.[1][8][9]

Protocol 1: Citrate Gel Decomposition for ZnO Nanoparticle Synthesis

This protocol describes the synthesis of ZnO nanoparticles by forming a this compound precursor gel followed by thermal decomposition.

Materials:

  • Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) or Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Anhydrous Citric Acid (C₆H₈O₇)

  • Deionized Water

  • Beakers

  • Magnetic Stirrer with Hotplate

  • Drying Oven

  • Muffle Furnace

  • Ceramic crucible

  • Mortar and Pestle

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the zinc salt (e.g., 0.09 M Zinc Acetate Dihydrate).[1]

    • Prepare a separate aqueous solution of citric acid with a desired concentration (e.g., ranging from 0.025 M to 0.2 M).[1]

  • Gel Formation:

    • Mix the zinc salt solution and the citric acid solution. The molar ratio of citric acid to the zinc salt can be varied to control the nanoparticle size.

    • Heat the mixture to 80°C for one hour while stirring to facilitate the formation of a viscous gel.[1]

  • Drying:

    • Continue heating the gel, increasing the temperature to 120°C, until a xerogel is formed.

    • Dry the xerogel completely by heating at 250°C for one hour.[1]

  • Calcination (Thermal Decomposition):

    • Grind the dried precursor powder using a mortar and pestle.[1]

    • Place the powder in a ceramic crucible and calcine it in a muffle furnace at a specific temperature (e.g., 600°C) for 2 hours to induce thermal decomposition of the this compound complex into ZnO nanoparticles.[1]

    • Allow the furnace to cool down to room temperature naturally.

  • Characterization:

    • The synthesized ZnO nanoparticles can be characterized using various techniques such as X-ray Diffraction (XRD) to determine the crystal structure and crystallite size, and Scanning Electron Microscopy (SEM) to observe the morphology and particle size.[1]

Data Presentation

The following tables summarize quantitative data from a study utilizing the citrate sol-gel method, demonstrating the effect of citric acid concentration on the resulting ZnO nanoparticle characteristics.

Table 1: Effect of Citric Acid Concentration on ZnO Nanoparticle Crystallite Size [1]

Anhydrous Citric Acid Concentration (M)Crystallite Size (nm)
0.00129.3
0.02560.5
0.0544.4
0.1055.2
0.2068.7

Data adapted from a study by S.A. M. Abdel-Hameed et al., which investigated the synthesis of ZnO nanoparticles using a citrate route method with varying concentrations of anhydrous citric acid as the chelating agent.[1]

Visualizations

Diagram 1: Experimental Workflow for Citrate Gel Decomposition Synthesis of ZnO Nanoparticles

G Workflow for ZnO Nanoparticle Synthesis via Citrate Gel Decomposition A Preparation of Aqueous Solutions - Zinc Salt (e.g., Zinc Acetate) - Citric Acid B Mixing and Heating (80°C) Formation of this compound Gel A->B C Drying (120-250°C) Formation of Xerogel B->C D Grinding of Precursor Powder C->D E Calcination (e.g., 600°C) Thermal Decomposition to ZnO Nanoparticles D->E F Characterization (XRD, SEM, etc.) E->F

Caption: Citrate Gel Decomposition Workflow.

Diagram 2: Logical Relationship in the Citrate Gel Decomposition Process

G Logical Steps in Citrate Gel Decomposition cluster_0 Precursor Formation cluster_1 Conversion to Nanoparticles A Zinc Salt Solution C This compound Complex (Gel) A->C Chelation B Citric Acid Solution B->C E ZnO Nanoparticles C->E Decomposition D Thermal Energy (Heat) D->E

Caption: Key Stages of Nanoparticle Formation.

References

Techniques for Encapsulating Zinc Citrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various techniques used to encapsulate zinc citrate (B86180). The information is intended to guide researchers in selecting and implementing the most suitable encapsulation method for their specific application, whether it be for nutritional supplementation, therapeutic delivery, or other biomedical research.

Application Notes

The encapsulation of zinc citrate offers numerous advantages over its direct application, including improved stability, controlled release, enhanced bioavailability, and masking of undesirable tastes. The choice of encapsulation technique depends on the desired particle size, release characteristics, and the nature of the delivery vehicle. Below is a summary of common techniques with their respective advantages and disadvantages.

  • Whey Protein Nanoparticles: This method utilizes the natural biopolymer whey protein to form nanoparticles that can efficiently encapsulate this compound. It is a cost-effective and straightforward method that can achieve high encapsulation efficiency. The resulting nanoparticles are biodegradable and can enhance the solubility and bioavailability of this compound.[1][2][3] This technique is particularly suitable for applications in functional foods and nutraceuticals.

  • Liposomal Encapsulation: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic substances.[4] Encapsulating this compound in liposomes can improve its absorption and cellular uptake.[4] This technique is well-suited for pharmaceutical applications where targeted delivery and controlled release are crucial. The thin-film hydration method is a common and relatively simple technique for preparing liposomes.[5][6]

  • Polymer-Based Encapsulation (Alginate Beads): Alginate, a natural polysaccharide, can be used to form hydrogel beads that entrap this compound. This method is simple, non-toxic, and allows for the sustained release of the encapsulated compound.[7][8] Alginate beads are often used for oral delivery applications and in tissue engineering.

  • Spray Drying: This is a widely used industrial technique for producing microcapsules. It involves atomizing a solution or suspension containing the core material (this compound) and a carrier material (e.g., maltodextrin) into a hot air stream, leading to rapid drying and the formation of a powder.[9][10] Spray drying is a continuous and scalable process, making it suitable for large-scale production of encapsulated this compound for food fortification and other applications.

Data Presentation

The following tables summarize key quantitative data for different this compound encapsulation techniques.

Table 1: Comparison of Encapsulation Efficiency, Particle Size, and Zeta Potential for Various this compound Encapsulation Methods.

Encapsulation TechniqueWall MaterialEncapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference(s)
Whey Protein Nanoparticles (pH Cycling) Whey Protein Isolate96.31 - 99.79141.9 - 196.1Not Reported[1][2][3]
Liposomal Encapsulation Phosphatidylcholine> 94~203-40.79[4][11]
Alginate Beads (Ionic Gelation) Sodium AlginateLow (for hydrophilic drugs)Not specified (beads)Not Reported[8]
Spray Drying Maltodextrin, Whey ProteinUp to 92.65Micrometer rangeNot Reported[9]

Table 2: In Vitro Release Characteristics of Encapsulated this compound.

Encapsulation TechniqueRelease ConditionsRelease ProfileReference(s)
Whey Protein Nanoparticles Simulated Gastric Fluid (pH 1.2)High release[1][2][3]
Liposomal Encapsulation Not specifiedControlled release[4][11]
Alginate Beads Not specifiedSustained release[7][8]
Spray Drying Simulated digestive fluidsRapid to controlled release[10]

Experimental Protocols

Protocol 1: Encapsulation of this compound in Whey Protein Nanoparticles via pH Cycling

This protocol is adapted from the method described by Soliman and Hassan (2018).[1]

Materials:

  • Whey Protein Isolate (WPI)

  • This compound

  • Milli-Q water

  • 1N NaOH

  • 0.1 N HCl

  • Calcium Chloride (CaCl₂)

  • Dialysis membrane (MWCO 10,000)

  • Simulated Gastric Fluid (SGF, pH 1.2)

Procedure:

  • Preparation of WPI Solution:

    • Disperse WPI in Milli-Q water to a final concentration of 8% (w/v).

    • Adjust the pH to 7.0 with 1N NaOH.

    • Stir overnight at 4°C for complete hydration.

    • Warm the solution to room temperature and degas under vacuum.

  • Formation of Nanoparticles:

    • Add this compound to the WPI solution at the desired concentration (e.g., 7, 14, or 28 mM per gram of WPI).

    • Acidify the mixture to pH 6.0 with 0.1 N HCl while stirring to induce aggregation.

    • Add CaCl₂ solution to a final concentration of 2.25 mM.

  • Purification and Drying:

    • Filter the suspension to collect the nanoparticles.

    • Wash the collected nanoparticles with Milli-Q water.

    • Dry the nanoparticles under vacuum overnight.

  • Characterization:

    • Encapsulation Efficiency (EE): Determine the amount of zinc in the nanoparticles and the initial amount used. EE (%) = (Amount of encapsulated zinc / Initial amount of zinc) x 100. Zinc content can be measured by atomic absorption spectroscopy.

    • Particle Size and Zeta Potential: Analyze the size and surface charge of the nanoparticles using dynamic light scattering (DLS).

    • Morphology: Observe the shape and surface of the nanoparticles using transmission electron microscopy (TEM).

  • In Vitro Release Study:

    • Disperse a known amount of this compound-loaded nanoparticles in SGF.

    • Place the dispersion in a dialysis bag and immerse it in a larger volume of SGF.

    • Maintain the system at 37°C with gentle stirring.

    • At predetermined time intervals, collect aliquots from the external medium and measure the zinc concentration to determine the release profile.

Protocol 2: Liposomal Encapsulation of this compound via Thin-Film Hydration

This protocol is a general method for liposome (B1194612) preparation.[5][6][12]

Materials:

  • Phosphatidylcholine (PC) or other suitable lipids

  • Cholesterol (optional, for membrane stability)

  • This compound

  • Organic solvent (e.g., chloroform, ethanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (and cholesterol, if used) in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer containing the dissolved this compound. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Agitate the flask (e.g., by vortexing or sonication) to detach the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller and more uniform liposomes (unilamellar vesicles, UVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification:

    • Remove the unencapsulated this compound by dialysis, gel filtration, or centrifugation.

  • Characterization:

    • Encapsulation Efficiency: Determine the concentration of this compound in the liposomes after purification and compare it to the initial concentration.

    • Particle Size and Zeta Potential: Use DLS to measure the size distribution and surface charge of the liposomes.

    • Morphology: Visualize the liposomes using TEM.

  • In Vitro Release Study:

    • Perform a release study using a dialysis method similar to that described in Protocol 1, using an appropriate release medium.

Visualizations

Experimental Workflow: Whey Protein Nanoparticle Encapsulation

G cluster_prep Preparation cluster_encap Encapsulation cluster_purify Purification & Drying cluster_char Characterization WPI_sol WPI Solution (8% w/v, pH 7) Mixing Mixing WPI_sol->Mixing ZnCit_sol This compound Solution ZnCit_sol->Mixing Acidification Acidification (pH 6.0) Mixing->Acidification Aggregation Aggregation Acidification->Aggregation CaCl2_add CaCl2 Addition Aggregation->CaCl2_add Filtration Filtration CaCl2_add->Filtration Washing Washing Filtration->Washing Drying Vacuum Drying Washing->Drying EE Encapsulation Efficiency Drying->EE DLS Particle Size & Zeta Potential Drying->DLS TEM Morphology Drying->TEM Release In Vitro Release Drying->Release

Caption: Workflow for encapsulating this compound in whey protein nanoparticles.

Signaling Pathway: Cellular Uptake and Action of Encapsulated Zinc

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_uptake Uptake cluster_signaling Signaling Cascades cluster_response Cellular Response Encapsulated_Zn Encapsulated This compound Endocytosis Endocytosis Encapsulated_Zn->Endocytosis 1. Cellular Uptake Endosome Endosome Endocytosis->Endosome Zn_Release Zinc Release Endosome->Zn_Release 2. Endosomal Escape/ Release Cytosolic_Zn Cytosolic Zinc Zn_Release->Cytosolic_Zn MAPK_ERK MAPK/ERK Pathway Gene_Expression Gene Expression MAPK_ERK->Gene_Expression 4. Downstream Effects Immune_Response Immune Response MAPK_ERK->Immune_Response PKC Protein Kinase C Cell_Survival Cell Survival PKC->Cell_Survival AKT AKT Pathway AKT->Cell_Survival Cytosolic_Zn->MAPK_ERK 3. Activation of Signaling Cytosolic_Zn->PKC Cytosolic_Zn->AKT

Caption: Cellular uptake and signaling pathways of encapsulated zinc.[1][13][14]

References

Application Notes and Protocols for the Quantification of Zinc Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of zinc citrate (B86180) using High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These methods are essential for quality control, formulation development, and research applications involving zinc citrate.

Quantification of Citrate by Ion Chromatography (IC)

Ion chromatography with suppressed conductivity detection is a robust and widely accepted method for the determination of citrate in various matrices, including pharmaceutical formulations.[1][2] This technique offers high selectivity and sensitivity for the analysis of ionic species.

Experimental Protocol: Ion Chromatography for Citrate

Instrumentation:

  • High-Performance Ion Chromatography (HPIC) system equipped with a suppressed conductivity detector.[1]

  • Anion-exchange column (e.g., Dionex IonPac AS11).[1][2]

  • Autosampler.

  • Data acquisition and analysis software.

Reagents and Standards:

  • Eluent: 20 mM Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) prepared fresh daily from a concentrated stock solution in deionized (DI) water.[1][2]

  • Citrate Stock Standard (1000 mg/L): Accurately weigh and dissolve a known amount of USP Citric Acid Reference Standard in DI water in a volumetric flask.[1]

  • Working Standards: Prepare a series of working standards by diluting the stock standard solution with DI water to cover the desired concentration range.

Sample Preparation:

  • Solid Samples (e.g., tablets): Accurately weigh and finely grind a representative portion of the sample. Dissolve a quantity equivalent to approximately 100 mg of citric acid in DI water in a 500 mL volumetric flask. Sonicate if necessary to ensure complete dissolution and dilute to volume with DI water.[2]

  • Liquid Samples: Dilute the sample with DI water to bring the citrate concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column Dionex IonPac AS11 (or equivalent)
Eluent 20 mM KOH or NaOH
Flow Rate 2.0 mL/min[1]
Injection Volume 10-25 µL
Column Temperature 30 °C
Detection Suppressed Conductivity
Run Time Approximately 10 minutes[1][2]

Data Analysis:

Quantify the citrate concentration in the sample by comparing the peak area to a calibration curve generated from the working standards.

Method Validation Summary

The following table summarizes typical validation parameters for the ion chromatography method for citrate determination.

ParameterTypical Value
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98-102%
Limit of Detection (LOD) ~0.5 µg/mL[3]
Limit of Quantification (LOQ) ~1.5 µg/mL

Quantification of Zinc by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful analytical technique for the determination of elemental composition, offering exceptional sensitivity and accuracy for the quantification of zinc in pharmaceutical products.[4] This method is recommended by the United States Pharmacopeia (USP) under General Chapter <233> for elemental impurities.[5]

Experimental Protocol: ICP-MS for Total Zinc

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

  • Microwave digestion system.[5]

  • Autosampler.

Reagents and Standards:

  • Acids: High-purity nitric acid (HNO₃) and hydrochloric acid (HCl).[6]

  • Zinc Standard Stock Solution (1000 µg/mL): Use a certified zinc standard solution.

  • Internal Standard (IS): Select an appropriate internal standard (e.g., Yttrium, Rhodium) to correct for matrix effects and instrument drift.[6][7]

  • Working Standards: Prepare a series of calibration standards by diluting the zinc stock solution in the same acid matrix as the samples.

Sample Preparation (Microwave Digestion):

  • Accurately weigh about 0.2-0.5 g of the this compound sample into a clean microwave digestion vessel.[5][8]

  • Carefully add a mixture of concentrated nitric acid and hydrochloric acid.[6]

  • Place the vessels in the microwave digestion system and apply a suitable heating program to ensure complete digestion (e.g., ramp to 200 °C and hold for 15 minutes).[8]

  • After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to the final volume with DI water.[5][8] The final acid concentration should be optimized for the instrument.

ICP-MS Operating Parameters:

ParameterTypical Value
RF Power 1550 W[6]
Nebulizer Gas Flow ~1.0 L/min[6]
Plasma Gas Flow ~15 L/min
Auxiliary Gas Flow ~0.8 L/min
Monitored Isotope ⁶⁴Zn, ⁶⁶Zn, or ⁶⁸Zn
Detector Mode Pulse counting
Collision/Reaction Cell Helium (KED mode) or Hydrogen may be used to minimize interferences[7]

Data Analysis:

The concentration of zinc in the sample is determined by the instrument software based on the calibration curve. The amount of this compound can then be calculated stoichiometrically from the determined zinc content.

Method Validation Summary

The following table presents typical validation parameters for the ICP-MS method for zinc determination.

ParameterTypical Value
Linearity (r²) ≥ 0.9996[6]
Precision (%RSD) < 5.0%[6]
Accuracy (Spike Recovery) 88.5% to 108.2%[6]
Limit of Detection (LOD) 0.0004 to 0.00411 ppm[6]
Limit of Quantification (LOQ) Typically 3-5 times the LOD

HPLC-ICP-MS for Zinc Speciation

For applications requiring the analysis of the intact this compound complex, a hyphenated technique such as HPLC-ICP-MS is necessary. This approach separates different zinc species by HPLC, and the effluent is introduced into an ICP-MS for sensitive and specific zinc detection.[9]

Experimental Protocol: HPLC-ICP-MS

Instrumentation:

  • HPLC system coupled to an ICP-MS.

  • Anion-exchange or mixed-mode chromatography column.[10]

Reagents and Mobile Phase:

  • Mobile Phase: A buffer compatible with both HPLC and ICP-MS, such as ammonium (B1175870) nitrate (B79036) or ammonium acetate, is used.[9][10] The pH and buffer concentration need to be optimized for the separation of this compound.

Sample Preparation:

  • Dissolve the sample in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) to preserve the integrity of the this compound complex.[9]

  • Filter the sample through a 0.22 µm filter before injection.

Chromatographic and ICP-MS Conditions:

These conditions need to be empirically developed and optimized for the specific application. The HPLC separates the this compound from other zinc species, and the ICP-MS detects the elution of zinc-containing compounds.

Quantitative Data Summary
ParameterHPLC-ICP-MS (Zinc Speciation)
LOD for Zn-citrate 0.0005 µg Zn/mL[10]
Column Recoveries 94-102%[10]
Reproducibility (RSD) ±3.0%[10]

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in DI Water Sample->Dissolution Dilution Dilute to Working Range Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into IC System Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Suppressed Conductivity Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Result Report Citrate Concentration Quantification->Result

Caption: Workflow for Citrate Quantification by Ion Chromatography.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Sample This compound Sample Digestion Microwave Digestion with Acids Sample->Digestion Dilution Dilute to Final Volume Digestion->Dilution Introduction Introduce Sample into ICP-MS Dilution->Introduction Ionization Plasma Ionization Introduction->Ionization Detection Mass Spectrometry Detection Ionization->Detection Signal Measure Ion Signal Detection->Signal Quantification Quantify using Calibration Curve Signal->Quantification Calculation Calculate this compound Content Quantification->Calculation Result Report this compound Concentration Calculation->Result

Caption: Workflow for Zinc Quantification by ICP-MS.

References

Navigating Zinc Citrate Bioavailability: A Guide to Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Abstract

Zinc is a vital micronutrient, and understanding the bioavailability of its various supplemental forms, such as zinc citrate (B86180), is crucial for researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the experimental design of zinc citrate bioavailability studies, encompassing in vitro, in vivo, and human clinical trial methodologies. Detailed protocols for key experiments are presented, alongside structured data from comparative studies and visual representations of critical pathways and workflows to facilitate a deeper understanding of zinc absorption and metabolism.

Introduction to Zinc Bioavailability

Bioavailability refers to the fraction of an administered nutrient that is absorbed, utilized, and available for physiological functions. For zinc, this process is primarily regulated in the small intestine.[1][2] The chemical form of zinc supplementation, such as this compound, can significantly influence its solubility, absorption, and overall bioavailability.[3] This guide outlines robust experimental designs to accurately assess and compare the bioavailability of this compound.

Comparative Bioavailability of Zinc Salts

Quantitative data from various studies highlights the comparable bioavailability of this compound to other organic zinc salts like zinc gluconate, and its superiority over inorganic forms like zinc oxide.

Zinc SaltFractional Zinc Absorption (%)Study PopulationReference
This compound 61.315 healthy adults[4]
Zinc Gluconate60.915 healthy adults[4]
Zinc Oxide49.915 healthy adults[4]

In Vitro Experimental Design: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a valuable in vitro model of the human intestinal epithelium.[1][5] This assay predicts intestinal permeability and potential oral absorption of compounds like this compound.

Signaling Pathway of Intestinal Zinc Absorption

The absorption of zinc in the small intestine is a complex process involving various transport proteins. Zinc ions are transported from the intestinal lumen into the enterocytes primarily by ZIP4 transporters on the apical membrane. Once inside the cell, zinc can be stored bound to metallothionein (B12644479) or transported across the basolateral membrane into the bloodstream by ZnT1 transporters.[2][6]

Zinc_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound Zn2+ Zn2+ This compound->Zn2+ Dissociation ZIP4 ZIP4 Zn2+->ZIP4 Apical Uptake Intracellular Zn2+ Zn2+ ZIP4->Intracellular Zn2+ Transport MT Metallothionein ZnT1 ZnT1 Albumin-bound Zn Albumin-bound Zn ZnT1->Albumin-bound Zn Transport Intracellular Zn2+->MT Binding/Storage Intracellular Zn2+->ZnT1 Basolateral Efflux

Intestinal Zinc Absorption Pathway

Protocol: Caco-2 Cell Permeability Assay for this compound

This protocol outlines the steps to assess the permeability of zinc from this compound across a Caco-2 cell monolayer.

I. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-28 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥200 Ω·cm².[7]

II. Transport Experiment:

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES to a pH of 7.4 and warm to 37°C.

  • Wash the Caco-2 monolayers twice with the pre-warmed transport buffer.

  • Apical to Basolateral (A→B) Transport:

    • Add the this compound test solution (dissolved in transport buffer to a known zinc concentration) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B→A) Transport (for efflux studies):

    • Add the this compound test solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates for 2 hours at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh transport buffer.

III. Sample Analysis and Data Interpretation:

  • Quantify the zinc concentration in the collected samples using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of zinc transport (µg/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of zinc in the donor compartment (µg/mL).

In Vivo Experimental Design: Rodent Models

Animal models, particularly rodents, are instrumental in assessing the in vivo bioavailability of this compound under physiological conditions.[8]

Experimental Workflow for In Vivo Zinc Bioavailability Study

In_Vivo_Workflow cluster_prep Preparation Phase cluster_admin Administration & Sampling cluster_analysis Analysis Phase Acclimatization Acclimatization Dietary Groups Allocation to Dietary Groups (e.g., Control, Zinc Deficient, this compound Supplemented) Acclimatization->Dietary Groups Oral Gavage Oral Gavage Dietary Groups->Oral Gavage Administration of Zinc Compounds Blood Sampling Blood Sampling Oral Gavage->Blood Sampling Time Points (e.g., 0, 1, 2, 4, 6h) Tissue Collection Tissue Collection at Endpoint (e.g., Femur, Liver, Intestine) Blood Sampling->Tissue Collection Zinc Analysis (Serum/Plasma) Zinc Analysis (Serum/Plasma) Blood Sampling->Zinc Analysis (Serum/Plasma) Zinc Analysis (Tissues) Zinc Analysis (Tissues) Tissue Collection->Zinc Analysis (Tissues) Pharmacokinetic Analysis Pharmacokinetic Analysis Zinc Analysis (Serum/Plasma)->Pharmacokinetic Analysis

In Vivo Zinc Bioavailability Workflow

Protocol: Rodent Zinc Absorption Study

This protocol provides a framework for evaluating the bioavailability of this compound in a rat model.

I. Animal Acclimatization and Diet:

  • House male Wistar rats individually in metabolic cages under controlled temperature (21±2°C) and a 12-hour light-dark cycle.[8]

  • Acclimatize the rats for one week with a standard chow diet and deionized water ad libitum.

  • For studies involving zinc deficiency, switch to a zinc-deficient diet for a specified period to deplete zinc stores.[9]

II. Experimental Groups and Dosing:

  • Divide the rats into experimental groups (n=6-8 per group), including:

    • Control group (receiving a placebo).

    • This compound group(s) (receiving one or more doses of this compound).

    • Comparative group(s) (e.g., receiving zinc sulfate (B86663) or zinc oxide).

  • Administer the zinc compounds or placebo daily via oral gavage for a predetermined period (e.g., 28 days).[8]

III. Sample Collection:

  • Blood: Collect blood samples from the tail vein at various time points after the final dose to determine serum/plasma zinc concentrations for pharmacokinetic analysis.

  • Tissues: At the end of the study, euthanize the animals and collect relevant tissues such as the femur, liver, and sections of the small intestine.[8]

  • Feces: For balance studies, collect feces during the final week of the study to determine zinc excretion.[8]

IV. Sample Analysis:

  • Determine zinc concentrations in serum/plasma, digested tissues, and feces using AAS or ICP-MS.

  • Analyze intestinal tissue for the expression of zinc transporter proteins (e.g., ZIP4, ZnT1) using quantitative real-time PCR (qRT-PCR) or Western blotting to understand the molecular response to zinc supplementation.[6]

Human Clinical Study Design

Human clinical trials are the gold standard for determining the bioavailability of this compound in the target population. A randomized, double-blind, crossover design is often employed to minimize inter-individual variability.

Protocol: Human Pharmacokinetic Study of this compound

This protocol is designed to assess the absorption and pharmacokinetic profile of this compound in healthy human volunteers.[10]

I. Subject Recruitment and Screening:

  • Recruit healthy adult volunteers who have not taken any mineral or vitamin supplements for at least two weeks prior to the study.

  • Screen participants for any underlying health conditions that may affect zinc metabolism.

II. Study Design:

  • Employ a randomized, double-blind, crossover design.

  • Participants will receive single doses of different zinc formulations (e.g., this compound, zinc gluconate, zinc oxide) and a placebo, with a washout period of at least one week between each intervention.

III. Dosing and Blood Sampling:

  • After an overnight fast, administer a single oral dose of the zinc supplement (e.g., 20 mg elemental zinc).

  • Collect baseline blood samples (0 hours) before dosing.

  • Collect subsequent blood samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 3, 4, 6, and 24 hours).

IV. Sample Analysis and Pharmacokinetics:

  • Measure serum or plasma zinc concentrations using AAS or ICP-MS.

  • Calculate key pharmacokinetic parameters from the serum zinc concentration-time data, including:

    • Cmax: Maximum observed zinc concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total zinc absorption over time.

Pharmacokinetic ParameterDescription
Cmax The peak serum concentration of zinc after administration.
Tmax The time at which Cmax is observed.
AUC (Area Under the Curve) Represents the total systemic exposure to zinc over a specific time period.

Conclusion

The experimental designs and protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound bioavailability. By employing a combination of in vitro, in vivo, and human clinical studies, researchers can obtain reliable data to support the development and application of this compound in nutritional supplements and fortified foods. The use of standardized methodologies and clear data presentation is paramount for ensuring the comparability and validity of findings across different studies.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Zinc Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc citrate (B86180) is a salt of citric acid that is widely utilized in various applications, including dental care products, dietary supplements, and pharmaceuticals. Its efficacy stems from the biological activities of zinc ions, which are involved in numerous cellular processes. These application notes provide detailed protocols and data for evaluating the efficacy of zinc citrate in various in vitro models, focusing on its antimicrobial properties in oral microbiology, its immunomodulatory effects, and its potential in oncology research.

Section 1: Oral Microbiology Applications

This compound is extensively used in oral care formulations for its antimicrobial and anti-plaque properties. In vitro models are crucial for screening and substantiating the efficacy of these products.

Antimicrobial Efficacy against Periodontal Pathogens

In vitro studies have demonstrated the potent antimicrobial activity of this compound against a range of bacteria associated with periodontal disease and tooth decay.[1][2]

Data Presentation: Antimicrobial Activity of a this compound-Based Formulation

A toothpaste formulation containing 2% this compound, 0.2% alum, 990 ppm sodium fluoride, and 10% xylitol (B92547) was tested against several key oral pathogens.[1] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Bacteroides fragilis3.917.81
Fusobacterium nucleatum7.8115.63
Porphyromonas gingivalis3.917.81
Prevotella intermedia7.8115.63
Streptococcus mutans15.6331.25
Tannerella forsythia7.8115.63

Additionally, time-kill assays demonstrated a rapid bactericidal effect, with a greater than 99.99% reduction in Fusobacterium nucleatum within one minute of exposure.[1]

Experimental Protocols

1.1.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from studies evaluating the antimicrobial efficacy of this compound formulations.[1][3]

Materials:

  • Test formulation containing this compound

  • Bacterial strains (e.g., P. gingivalis, S. mutans) procured from a recognized culture collection (e.g., ATCC)

  • Appropriate broth culture medium (e.g., Brain Heart Infusion broth)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator with appropriate atmospheric conditions (e.g., anaerobic for periodontal pathogens)

Procedure:

  • Bacterial Culture Preparation: Grow the selected bacterial strains in the appropriate broth medium to the stationary phase. Adjust the optical density of the bacterial suspension to a standardized concentration (e.g., 1.0 OD at 650 nm), which corresponds to approximately 3-10 x 10^5 colony-forming units (CFU)/mL.[1]

  • Serial Dilution of Test Formulation: Prepare a series of two-fold dilutions of the this compound test formulation in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the test formulation) and a negative control (broth only).

  • Incubation: Incubate the plates under the appropriate conditions (temperature and atmosphere) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the test formulation that inhibits visible bacterial growth.[3] This can be assessed visually or by measuring the optical density.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. Incubate the plates under appropriate conditions. The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.

1.1.2. Time-Dependent Kill Rate Study

This protocol assesses the rate at which a this compound formulation kills bacteria.[1]

Materials:

  • Test formulation containing this compound

  • Standardized bacterial suspension (as prepared for MIC/MBC)

  • Broth culture medium

  • Sterile tubes

  • Agar plates

  • Timer

Procedure:

  • Exposure: Add the this compound test formulation at a predetermined concentration (e.g., at or above the MBC) to the standardized bacterial suspension.

  • Sampling: At specific time intervals (e.g., 1, 5, 10, 30 minutes), withdraw an aliquot of the mixture.

  • Neutralization and Plating: Immediately neutralize the antimicrobial activity of the this compound (if a neutralizer is available and validated) and perform serial dilutions. Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

  • Data Analysis: Calculate the percentage reduction in viable bacteria at each time point compared to the initial inoculum.

Inhibition of Dental Plaque Formation

This compound has been shown to inhibit the formation of dental plaque by interfering with bacterial growth and metabolism.[3][4]

Experimental Workflow: In Vitro Biofilm Model

The following workflow describes an ex-vivo model to assess the efficacy of a this compound-containing toothpaste in reducing oral bacterial biofilm formation.[5]

G cluster_preparation Sample Preparation cluster_treatment Treatment cluster_biofilm Biofilm Formation and Analysis A Collect bacterial samples from teeth, gums, tongue, and cheek B Homogenize, wash, and suspend in PBS A->B C Adjust optical density to 1.0 B->C H Inoculate with prepared bacterial suspension C->H D Prepare pellicle-coated hydroxyapatite (B223615) discs E Treat discs with this compound toothpaste slurry for 1 minute D->E F Rinse discs with PBS E->F G Transfer treated discs to fresh media F->G G->H I Incubate anaerobically for 20 hours at 37°C H->I J Determine total viable count (aerobic and anaerobic) by spiral plating I->J G cluster_zinc This compound cluster_bacteria Bacterial Cell cluster_effects Antimicrobial Effects A Zinc Ions (Zn2+) B Glycolytic Enzymes A->B Inhibits C Amino Acid Catabolism A->C Inhibits D Oxidative Metabolism A->D Inhibits E Nutrient Transport A->E Affects F Inhibition of Acid Production B->F G Reduced Bacterial Growth C->G H Inhibition of VSC Production C->H D->G E->G G cluster_stimuli Stimuli cluster_tcells T Helper Cell Subsets Zinc Zinc Th1 Th1 (Pro-inflammatory) Zinc->Th1 Reduces Th17 Th17 (Pro-inflammatory) Zinc->Th17 Reduces Treg Treg (Regulatory) Zinc->Treg Increases Citrate Citrate Citrate->Th1 Reduces Citrate->Th17 Reduces Citrate->Treg Reduces G cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Outcome A Zinc-Citrate Compound B p53 & p21waf1 (Upregulation) A->B C Bax (Upregulation) A->C D Bcl-2 & Bcl-xL (Downregulation) A->D E Caspase-3 Activation B->E C->E Promotes D->E Inhibits F Apoptosis E->F

References

Zinc Citrate's Role in Immune Response Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols related to the role of zinc citrate (B86180) in modulating the immune response. Zinc, an essential trace element, is crucial for the proper functioning of both the innate and adaptive immune systems.[1] Zinc citrate, a well-absorbed form of zinc, is of particular interest for its potential therapeutic applications in immune-related disorders.[[“]][3]

Introduction to Zinc's Immunomodulatory Functions

Zinc is integral to numerous biological processes within the immune system, including:

  • Immune Cell Development and Function: Zinc is essential for the normal development and function of various immune cells, including T-lymphocytes, B-lymphocytes, natural killer (NK) cells, and macrophages.[1][4] Zinc deficiency can lead to a decrease in the number and function of these cells.[4]

  • Cytokine Production: Zinc status influences the production of cytokines, which are key signaling molecules in the immune system. Zinc deficiency has been associated with an imbalance in cytokine production, often leading to a pro-inflammatory state.[5][6]

  • Signaling Pathways: Zinc acts as a second messenger in several intracellular signaling pathways that are critical for immune cell activation and function, such as the NF-κB and STAT3 pathways.

Quantitative Data on this compound's Effect on T-Cell Response

A study by Weisenfeld et al. (2023) investigated the in vitro effects of zinc on T-cell activation and differentiation in mixed lymphocyte cultures (MLC), providing valuable quantitative data.[7][8][9]

TreatmentIFNγ Production (pg/mL)Relative Foxp3 Protein Level (Treg)Relative RORC2 Protein Level (Th17)Relative T-bet Protein Level (Th1)
Control100% (normalized)1.0 (normalized)1.0 (normalized)1.0 (normalized)
50 µM ZincSignificantly ReducedSignificantly IncreasedSignificantly ReducedSignificantly Reduced
1 mM CitrateSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data summarized from Weisenfeld et al. (2023). The study used zinc sulfate, and the findings are considered relevant to the effects of the zinc ion itself.

Signaling Pathways Modulated by Zinc

Zinc plays a crucial role in modulating key signaling pathways that govern immune responses. Understanding these pathways is essential for elucidating the mechanism of action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Zinc has been shown to both activate and inhibit NF-κB signaling, depending on the cellular context and zinc concentration.[10][11][12] In some contexts, zinc can inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB_NFkB IκB-NF-κB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->IkB releases IkB_NFkB->NFkB Zinc_Citrate This compound Zinc_Citrate->IKK_complex inhibits DNA DNA NFkB_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Zinc's inhibitory effect on the NF-κB signaling pathway.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is critical for the differentiation of T helper 17 (Th17) cells, which are involved in autoimmunity and inflammation. Zinc has been shown to suppress the IL-6-induced STAT3 signaling cascade, thereby inhibiting Th17 development.[4][13][14] This suggests a potential mechanism by which this compound could ameliorate Th17-mediated inflammatory conditions.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Zinc_Citrate This compound Zinc_Citrate->STAT3 inhibits phosphorylation DNA DNA pSTAT3_dimer->DNA binds Gene_Expression Th17-related Gene Expression DNA->Gene_Expression

Zinc's inhibitory effect on the STAT3 signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for studying the immunomodulatory effects of zinc.

Protocol 1: In Vitro T-Cell Differentiation in Mixed Lymphocyte Culture (MLC)

This protocol, adapted from Weisenfeld et al. (2023), is used to assess the effect of this compound on T-cell differentiation.[7][9]

Objective: To determine the effect of this compound on the differentiation of naïve T-cells into Th1, Th17, and Treg cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • RPMI 1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound solution (sterile, stock solution of known concentration)

  • 96-well round-bottom cell culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-Foxp3)

  • Western blot reagents and antibodies (e.g., anti-T-bet, anti-RORC2, anti-Foxp3)

Procedure:

  • Isolate PBMCs from the blood of two healthy donors using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells in complete RPMI 1640 medium.

  • Co-culture the PBMCs from the two donors at a 1:1 ratio in a 96-well plate at a final concentration of 2 x 10^5 cells per well.

  • Add this compound to the wells at the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (medium without this compound).

  • Incubate the plate for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.

  • For Western Blot Analysis:

    • Harvest the cells and lyse them to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against T-bet (for Th1), RORC2 (for Th17), and Foxp3 (for Treg).

    • Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence detection system.

    • Normalize the protein levels to a housekeeping protein like β-actin.

  • For Flow Cytometry Analysis:

    • Harvest the cells and stain for surface markers (e.g., CD4, CD25).

    • Fix and permeabilize the cells for intracellular staining of transcription factors (e.g., Foxp3).

    • Acquire the samples on a flow cytometer and analyze the data to determine the percentage of different T-cell subpopulations.

Workflow for T-cell differentiation experiment.
Protocol 2: Macrophage Polarization Assay

This protocol is a general method to study the effect of this compound on macrophage polarization into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.

Objective: To assess the influence of this compound on the polarization of macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • RPMI 1640 medium with supplements

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • LPS and IFN-γ for M1 polarization

  • IL-4 and IL-13 for M2 polarization

  • This compound solution

  • qRT-PCR reagents for gene expression analysis (e.g., primers for iNOS, TNF-α, Arg-1, CD206)

  • Flow cytometer and antibodies for surface marker analysis (e.g., anti-CD80, anti-CD86, anti-CD206)

Procedure:

  • Macrophage Differentiation:

    • For THP-1 cells: Seed the cells in a culture plate and differentiate them into macrophages by treating with PMA (e.g., 50-100 ng/mL) for 48 hours.[15]

    • For primary monocytes: Isolate monocytes from PBMCs and differentiate them into macrophages using M-CSF.

  • Wash the differentiated macrophages to remove the differentiation agent.

  • Polarization:

    • Add fresh medium containing different concentrations of this compound.

    • For M1 polarization, add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).[15]

    • For M2 polarization, add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).[15]

    • Include control wells for non-polarized (M0) macrophages and polarized macrophages without this compound.

  • Incubate for 24-48 hours.

  • Analysis:

    • Gene Expression: Extract RNA from the cells and perform qRT-PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg-1, CD206).

    • Surface Marker Expression: Harvest the cells and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD206) surface markers for flow cytometry analysis.

    • Cytokine Secretion: Collect the culture supernatants and measure the levels of M1 (e.g., TNF-α, IL-6, IL-12) and M2 (e.g., IL-10) cytokines by ELISA.

Workflow for macrophage polarization experiment.
Protocol 3: Natural Killer (NK) Cell Cytotoxicity Assay

This protocol provides a general method for assessing the effect of this compound on the cytotoxic activity of NK cells.

Objective: To determine if this compound modulates the ability of NK cells to kill target cells.

Materials:

  • Human NK cells (isolated from PBMCs or an NK cell line like NK-92)

  • Target cells (e.g., K562, a human erythroleukemic cell line)

  • Complete cell culture medium

  • This compound solution

  • Cytotoxicity assay kit (e.g., based on calcein-AM release or a non-radioactive lactate (B86563) dehydrogenase release assay)

  • 96-well V-bottom plate

  • Plate reader

Procedure:

  • Target Cell Labeling (if using a release assay):

    • Label the K562 target cells with a fluorescent dye (e.g., calcein-AM) according to the manufacturer's instructions.

  • Effector Cell Preparation:

    • Pre-incubate the NK cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).

  • Co-culture:

    • In a 96-well V-bottom plate, co-culture the this compound-treated NK cells (effector cells) with the labeled K562 cells (target cells) at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Include control wells:

      • Target cells alone (spontaneous release)

      • Target cells with lysis buffer (maximum release)

      • Untreated NK cells with target cells

  • Incubate the plate for 4 hours at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new plate.

  • Measure the fluorescence or absorbance of the supernatant using a plate reader.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Bioavailability and Comparative Efficacy

The choice of zinc salt is a critical consideration for both research and therapeutic applications. This compound has been shown to have good bioavailability, comparable to that of zinc gluconate and superior to zinc oxide.[[“]][3]

A study in healthy adults demonstrated that the fractional absorption of zinc from this compound was approximately 61.3%, which was not significantly different from zinc gluconate (60.9%) but was significantly higher than zinc oxide (49.9%).[[“]] This suggests that this compound is an effective form for delivering zinc to the body.

While bioavailability data is important, direct comparative studies on the immunological effects of different zinc salts are limited. The Weisenfeld et al. (2023) study, which provides much of the specific data on T-cell modulation, used zinc sulfate.[7][8][9] However, the observed effects are likely attributable to the zinc ion itself, and therefore, this compound, with its high bioavailability, is expected to produce similar or even more potent effects at equivalent elemental zinc concentrations.

Conclusion and Future Directions

This compound is a promising immunomodulatory agent due to its high bioavailability and the well-established role of zinc in immune function. The available data, primarily from in vitro studies, suggest that zinc can modulate T-cell differentiation, suppress pro-inflammatory pathways like STAT3, and influence the NF-κB signaling cascade.

For researchers and drug development professionals, further investigation into the specific effects of this compound is warranted. Key areas for future research include:

  • In vivo studies: Animal models are needed to confirm the in vitro findings and to evaluate the efficacy of this compound in various immune-related disease models.

  • Clinical trials: Well-designed clinical trials are necessary to determine the optimal dosage, safety, and efficacy of this compound supplementation for modulating immune responses in humans, both in healthy individuals and in those with specific immune-related conditions.

  • Comparative studies: Direct head-to-head comparisons of the immunological effects of this compound with other zinc salts (e.g., gluconate, sulfate, picolinate) would provide valuable information for formulation and clinical application.

  • Mechanism of action: Further elucidation of the precise molecular mechanisms by which this compound modulates immune cell function will be crucial for its targeted therapeutic use.

By addressing these research questions, the full potential of this compound as a therapeutic agent for a range of immune-related disorders can be realized.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Zinc Citrate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing zinc citrate (B86180) in in vitro settings, ensuring its complete dissolution is paramount for accurate and reproducible results. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges associated with the solubility of zinc citrate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or my cell culture medium?

A1: this compound has limited solubility in neutral to alkaline aqueous solutions. Its solubility is highly pH-dependent, with significantly greater solubility in acidic conditions. Standard cell culture media, typically buffered to a pH of 7.2-7.4, can lead to the precipitation of this compound.

Q2: At what pH does this compound become more soluble?

Q3: Can I heat the solution to dissolve this compound?

A3: Gentle warming can aid in the dissolution of this compound. However, for cell culture applications, it is crucial to allow the solution to return to room temperature before adding it to your media or cells to avoid heat shock. For some preparations, heating to 40-60°C is used.

Q4: Are there any additives that can improve this compound solubility?

A4: Yes, the addition of certain amino acids can enhance the solubility of this compound. Amino acids such as glycine, alanine, and serine have been shown to increase its solubility by forming soluble complexes. Citric acid can also be used to create a more soluble form of this compound by adjusting the molar ratio of zinc to citrate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Addition to Media The pH of the cell culture medium (typically 7.2-7.4) is causing the this compound to precipitate out of the solution.Prepare a concentrated, acidic stock solution of this compound and add it to the medium in a dropwise manner with gentle swirling. The buffering capacity of the medium should prevent a significant change in the overall pH.
Cloudy or Hazy Solution After Preparation The this compound has not fully dissolved due to a pH that is not sufficiently low or inadequate mixing.Lower the pH of your stock solution (e.g., with HCl) and/or gently warm the solution while stirring until it becomes clear.
Precipitate Forms After a Period of Incubation Changes in the medium's pH due to cellular metabolism, or interactions with other components in the medium over time, can lead to delayed precipitation.Ensure your stock solution is well-solubilized at a low pH before dilution. Consider using a lower final concentration of this compound in your assay.
Inconsistent Results Between Experiments Incomplete dissolution of this compound leads to variability in the actual concentration of zinc ions in the assay.Strictly adhere to a standardized protocol for preparing your this compound solutions, ensuring complete dissolution before use.

Data Presentation

Table 1: Factors Influencing this compound Solubility

Factor Effect on Solubility Mechanism
pH Increases as pH decreasesIn acidic conditions, the citrate ion is protonated, which increases the availability of free zinc ions to dissolve.
Temperature Generally increases with temperatureIncreased kinetic energy helps to break down the crystal lattice structure.
Amino Acids Increases in the presence of certain amino acidsFormation of more soluble zinc-amino acid complexes.[1][2]
Citric Acid Can increase solubilityAdjusting the molar ratio of zinc to citrate can favor the formation of more soluble species.

Table 2: Enhancement of this compound Solubility with Amino Acids

The following data illustrates the effect of different molar excesses of glycine, alanine, and serine on the solubility of this compound in water at 21°C.

Molar Excess of Amino Acid Solubility with Glycine (% w/v) Solubility with Alanine (% w/v) Solubility with Serine (% w/v)
0 0.1570.1570.157
10 ~0.2~0.2~0.25
20 ~0.3~0.25~0.4
30 ~0.4~0.3~0.55
40 ~0.55~0.4~0.75
50 ~0.7~0.5~0.95

(Data adapted from Sobel et al., 2008)[1][2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Acidic Stock Solution

This protocol describes the preparation of a this compound stock solution at a low pH to ensure complete dissolution.

Materials:

  • This compound (e.g., Trizinc dicitrate)

  • Sterile, deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weighing: Accurately weigh out the required amount of this compound powder to prepare your desired volume of a 100 mM solution. For example, for 10 mL of a 100 mM solution of trizinc dicitrate (molecular weight ~574.3 g/mol ), weigh 0.5743 g.

  • Initial Dissolution: Add the this compound powder to a sterile conical tube. Add approximately 80% of the final desired volume of sterile, deionized water (e.g., 8 mL for a 10 mL final volume).

  • pH Adjustment: While stirring, slowly add 1 M HCl dropwise to the suspension. Continue to add HCl until the this compound is fully dissolved and the solution is clear. Monitor the pH to ensure it is in the acidic range (e.g., pH 3-4).

  • Final Volume Adjustment: Once the this compound is completely dissolved, add sterile, deionized water to reach the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: In-situ Preparation of Soluble this compound

This method involves reacting zinc oxide with citric acid to form a soluble this compound solution.

Materials:

  • Zinc Oxide (ZnO)

  • Citric Acid

  • Sterile, deionized water

  • Sterile glassware

  • Stir plate and stir bar

Methodology:

  • Prepare Citric Acid Solution: Prepare a solution of citric acid in sterile, deionized water.

  • Add Zinc Oxide: While stirring, slowly add zinc oxide powder to the citric acid solution. A molar ratio of approximately 3:2 (zinc oxide to citric acid) can be used.

  • Reaction: Gently warm the suspension to 40-60°C and continue to stir until the solution becomes clear. This indicates the formation of soluble this compound.

  • Cooling and Use: Allow the solution to cool to room temperature before use in your in vitro assay.

Signaling Pathways and Experimental Workflows

Zinc ions are known to act as signaling molecules in various cellular pathways. Understanding these pathways can provide context for your in vitro experiments.

experimental_workflow Experimental Workflow for this compound Application cluster_prep Solution Preparation cluster_assay In Vitro Assay prep_stock Prepare Acidic this compound Stock Solution (e.g., 100 mM) sterilize Sterile Filter (0.22 µm) prep_stock->sterilize prepare_working Prepare Working Solution by Diluting Stock in Pre-warmed Media sterilize->prepare_working Add dropwise to media while swirling culture_cells Culture Cells to Desired Confluency culture_cells->prepare_working treat_cells Treat Cells with this compound Working Solution prepare_working->treat_cells incubate Incubate for a Defined Period treat_cells->incubate analyze Analyze Endpoint (e.g., Gene Expression, Protein Phosphorylation) incubate->analyze zinc_signaling Zinc-Activated Signaling Pathways Zn Extracellular Zn²⁺ GPR39 GPR39 (Zinc-Sensing Receptor) Zn->GPR39 Ras Ras GPR39->Ras activates Raf Raf Ras->Raf activates PI3K PI3K Ras->PI3K activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription regulates Akt Akt PI3K->Akt activates Akt->Transcription promotes

References

Technical Support Center: Preventing Precipitation of Zinc Citrate in Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of zinc citrate (B86180) in buffer solutions during their experiments.

Troubleshooting Guide

Issue: A precipitate forms immediately upon adding zinc citrate to my buffer solution.

Possible Causes and Solutions:

  • High pH: this compound solubility is significantly lower at neutral to alkaline pH. The formation of insoluble zinc hydroxide (B78521) (Zn(OH)₂) is favored as the pH increases.

    • Solution: Lower the pH of your buffer solution. This compound is more soluble in acidic conditions. Aim for a pH below 6 for initial dissolution. You can adjust the pH back to the desired value after the this compound has fully dissolved, preferably in the presence of a chelating agent.

  • Buffer Choice: Certain buffer components can react with zinc ions to form insoluble salts. Phosphate (B84403) buffers are a common cause of zinc salt precipitation due to the formation of insoluble zinc phosphate.

    • Solution: Avoid using phosphate-based buffers. Opt for buffers known to have minimal interaction with zinc ions, such as TRIS (Tris(hydroxymethyl)aminomethane), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), or acetate (B1210297) buffers.

  • Concentration Exceeds Solubility Limit: You may be attempting to dissolve this compound at a concentration that exceeds its solubility in the chosen buffer and conditions. The solubility of this compound in water at 20°C is less than 1 g/L.

    • Solution: Prepare a more dilute solution of this compound. If a higher concentration is required, consider using a chelating agent to increase its solubility.

  • Temperature: While temperature can influence solubility, for this compound, its effect is generally less pronounced than pH and buffer choice. Some sources even mention that this compound has an inverse solubility, meaning it becomes less soluble at higher temperatures.

    • Solution: Avoid heating the solution as a primary means to dissolve this compound. Dissolution at room temperature is generally recommended.

Issue: My this compound solution is initially clear but forms a precipitate over time.

Possible Causes and Solutions:

  • Slow Precipitation of Zinc Hydroxide/Phosphate: Even in seemingly clear solutions, if the pH is not sufficiently low or if phosphate ions are present, zinc hydroxide or zinc phosphate can precipitate slowly over time.

    • Solution: Re-evaluate your buffer system and pH. The addition of a chelating agent like EDTA can help maintain zinc in a soluble form over a wider pH range and for a longer duration.

  • Change in pH: The pH of the solution may have shifted over time due to the addition of other reagents or absorption of atmospheric CO₂, leading to conditions that favor precipitation.

    • Solution: Monitor and control the pH of your stock and working solutions. The use of a robust buffering system is crucial.

Frequently Asked Questions (FAQs)

1. What is the ideal pH range for dissolving this compound?

For initial dissolution, a pH range of 3.0 to 5.5 is recommended to ensure complete solubilization. In this acidic range, citric acid is protonated, which helps to keep the zinc ions in solution.

2. Why does this compound precipitate in phosphate buffers?

Phosphate ions (PO₄³⁻) readily react with zinc ions (Zn²⁺) to form highly insoluble zinc phosphate (Zn₃(PO₄)₂). This precipitation reaction effectively removes free zinc ions from the solution.

3. What are some recommended alternative buffers to phosphate buffers for working with this compound?

Good alternatives include:

  • TRIS (Tris(hydroxymethyl)aminomethane)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Acetate buffers

  • MES (2-(N-morpholino)ethanesulfonic acid)

4. How can a chelating agent like EDTA help prevent precipitation?

Chelating agents like Ethylenediaminetetraacetic acid (EDTA) are molecules that can form multiple bonds to a single metal ion, in this case, zinc. This forms a stable, water-soluble zinc-EDTA complex, which prevents the zinc from reacting with other components in the buffer that would cause it to precipitate.

5. What is the recommended ratio of EDTA to this compound?

A molar ratio of 1:1 of EDTA to zinc is generally a good starting point. However, the optimal ratio may vary depending on the specific experimental conditions, including the concentration of this compound and the pH of the solution.

6. Can I still use a phosphate buffer if my experiment requires it?

If the use of a phosphate buffer is unavoidable, the addition of a strong chelating agent like EDTA prior to the introduction of this compound is essential. The EDTA will bind to the zinc ions and prevent them from precipitating with the phosphate ions. Experimental validation of the stability of this complex under your specific conditions is highly recommended.

Data Presentation

Table 1: Factors Affecting this compound Solubility

FactorEffect on SolubilityRecommendations
pH Higher in acidic solutions (pH < 6).Dissolve this compound in a slightly acidic solution before adjusting to the final desired pH.
Buffer Type Phosphate buffers cause precipitation.Use non-interfering buffers like TRIS, HEPES, or acetate.
Temperature May have an inverse effect (decreased solubility at higher temperatures).Dissolve at room temperature.
Chelating Agents Increase solubility by forming stable, soluble complexes.Add a chelating agent like EDTA, especially when working at higher pH or in the presence of interfering ions.

Table 2: pKa Values of Citric Acid

Citric acid is a triprotic acid, meaning it can donate three protons. The pKa values determine the charge state of the citrate molecule at a given pH.

pKaValuePredominant Citrate Species at this pH
pKa₁3.13Citric acid (H₃Cit) and Dihydrogen citrate (H₂Cit⁻)
pKa₂4.76Dihydrogen citrate (H₂Cit⁻) and Monohydrogen citrate (HCit²⁻)
pKa₃6.40Monohydrogen citrate (HCit²⁻) and Citrate (Cit³⁻)

Data sourced from multiple chemical reference databases.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution using EDTA

This protocol describes the preparation of a stable, concentrated stock solution of this compound that can be diluted into various experimental buffers.

Materials:

  • This compound (e.g., Trizinc dicitrate, Zn₃(C₆H₅O₇)₂)

  • Disodium (B8443419) EDTA (Ethylenediaminetetraacetic acid, dihydrate)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Determine Molar Equivalents: Calculate the molar amounts of this compound and EDTA needed. For a 1:1 molar ratio of zinc to EDTA, you will need 3 moles of EDTA for every 1 mole of trizinc dicitrate.

  • Dissolve EDTA: In a beaker with a stir bar, add approximately 80% of the final desired volume of deionized water. Add the calculated amount of disodium EDTA and stir until fully dissolved.

  • Add this compound: Slowly add the this compound powder to the EDTA solution while stirring continuously.

  • Adjust pH for Dissolution: The solution may appear cloudy. Slowly add 1 M HCl dropwise while monitoring the pH. Continue to add acid until the solution becomes clear. This is expected to occur at a pH below 6.0.

  • Final pH Adjustment: Once the this compound is fully dissolved, slowly add 1 M NaOH to adjust the pH to your desired final value. Monitor the pH carefully.

  • Final Volume: Transfer the clear solution to a volumetric flask and add deionized water to reach the final volume.

  • Storage: Store the stock solution at 4°C. It is recommended to visually inspect for any precipitation before use.

Protocol 2: Quantification of Soluble Zinc using UV-Vis Spectrophotometry with Zincon

This protocol provides a method to determine the concentration of soluble zinc in your buffer solutions using a colorimetric assay with the indicator Zincon.

Materials:

  • Zincon sodium salt

  • Zinc standard solution (1000 ppm)

  • Boric acid

  • Potassium chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Preparation of Borate (B1201080) Buffer (pH 9.0):

    • Dissolve boric acid and potassium chloride in deionized water.

    • Adjust the pH to 9.0 with NaOH.

  • Preparation of Zincon Solution:

    • Dissolve Zincon sodium salt in a small amount of NaOH solution and then dilute with deionized water to the final volume.

  • Preparation of Zinc Standard Curve:

    • Prepare a series of zinc standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) by diluting the 1000 ppm zinc standard solution with deionized water.

    • For each standard, take a known volume and add the borate buffer and the Zincon solution.

    • Allow the color to develop for a consistent amount of time (e.g., 5 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for the zinc-Zincon complex (approximately 620 nm).

    • Plot a calibration curve of absorbance versus zinc concentration.

  • Sample Measurement:

    • Take a known volume of your experimental sample (containing this compound in buffer). If necessary, dilute the sample to fall within the range of your standard curve.

    • Add the borate buffer and Zincon solution in the same manner as for the standards.

    • Measure the absorbance at the same wavelength.

  • Calculation:

    • Determine the concentration of zinc in your sample by using the equation of the line from your standard curve. Remember to account for any dilution factors.

Visualizations

Zinc_Citrate_Solubility cluster_conditions Factors Influencing this compound State cluster_outcomes Resulting State of this compound High_pH High pH (≥7) Precipitation Precipitation of This compound / Zinc Phosphate / Zinc Hydroxide High_pH->Precipitation Phosphate_Buffer Phosphate Buffer Phosphate_Buffer->Precipitation High_Concentration High Concentration High_Concentration->Precipitation Low_pH Low pH (<6) Soluble_Zinc Soluble this compound / Zinc-Chelate Complex Low_pH->Soluble_Zinc Chelating_Agent Chelating Agent (e.g., EDTA) Chelating_Agent->Soluble_Zinc Appropriate_Buffer Non-Interfering Buffer (TRIS, HEPES) Appropriate_Buffer->Soluble_Zinc Experimental_Workflow Start Start: Prepare Stable This compound Solution Dissolve_EDTA 1. Dissolve EDTA in Water Start->Dissolve_EDTA Add_Zinc_Citrate 2. Add this compound Powder Dissolve_EDTA->Add_Zinc_Citrate Adjust_pH_Down 3. Lower pH with HCl until Solution is Clear Add_Zinc_Citrate->Adjust_pH_Down Adjust_pH_Up 4. Adjust to Final Desired pH with NaOH Adjust_pH_Down->Adjust_pH_Up Final_Volume 5. Bring to Final Volume Adjust_pH_Up->Final_Volume End End: Stable this compound Stock Solution Final_Volume->End Chelation_Mechanism Free_Zinc Free Zn²⁺ Precipitate Insoluble Zinc Phosphate Free_Zinc->Precipitate In Phosphate Buffer Phosphate Phosphate (PO₄³⁻) Phosphate->Precipitate Free_Zinc_Chelated Free Zn²⁺ Soluble_Complex Soluble Zn-EDTA Complex Free_Zinc_Chelated->Soluble_Complex With Chelating Agent EDTA EDTA EDTA->Soluble_Complex

Technical Support Center: Optimization of Zinc Citrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of synthesized zinc citrate (B86180). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format to address specific challenges encountered during synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis of zinc citrate, leading to improved yield and purity.

Issue 1: Low Yield of this compound

Question: My this compound synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low yield in this compound synthesis can be attributed to several factors, ranging from reactant quality to reaction conditions. Below is a step-by-step guide to help you identify and address the root cause.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Depending on the chosen synthesis method, this can range from a few hours to longer periods. For instance, a hydrothermal reaction of zinc hydroxide (B78521) and citric acid can be run for 5 hours at 120°C to achieve a high yield.[1]

      • Temperature: Verify that the reaction is conducted at the optimal temperature. For the reaction between zinc oxide and citric acid, temperatures between 70-80°C for 5-7 hours have been shown to be effective.[2]

      • Stirring: Inadequate agitation can lead to poor mixing of reactants. Ensure vigorous and continuous stirring throughout the reaction. High-speed stirring (e.g., >500 rev/min) can improve reaction rates.[3]

  • Suboptimal Reactant Ratio: An incorrect stoichiometric ratio of zinc precursor to citric acid can limit the amount of product formed.

    • Solution: The optimal molar ratio of zinc oxide to citric acid is approximately 3:2.[4] For medicinal grade this compound, a weight ratio of citric acid (anhydrous) to zinc oxide of 1:0.65-0.70 has been used to achieve yields of over 87%.[3]

  • Poor Quality of Reactants: The purity and physical properties of your starting materials can significantly impact the reaction.

    • Solution:

      • Zinc Precursor Purity: Use high-purity zinc oxide, zinc hydroxide, or zinc carbonate. Impurities can interfere with the reaction.

      • Particle Size of Zinc Oxide: When using zinc oxide, a smaller particle size (e.g., granularity below 180 mesh) presents a larger surface area for reaction, which can lead to higher yields.[3]

  • Product Loss During Workup: Significant amounts of product may be lost during filtration, washing, or drying steps.

    • Solution:

      • Filtration: Use a filter medium with an appropriate pore size to prevent the loss of fine this compound particles.

      • Washing: While washing is necessary to remove unreacted starting materials and byproducts, excessive washing can lead to the dissolution of the product. Use a minimal amount of cold solvent for washing.

      • Drying: Overly aggressive drying conditions can lead to product decomposition. Dry the this compound at a moderate temperature (e.g., 65°C) until a constant weight is achieved.[3]

Issue 2: Impure this compound

Question: My synthesized this compound appears to be impure. What are the common impurities and how can I improve the purity of my product?

Answer: The presence of impurities in the final product is a common challenge. These can be unreacted starting materials, byproducts, or contaminants from the reactants or equipment.

  • Unreacted Starting Materials: The most common impurities are often unreacted zinc oxide, zinc hydroxide, or citric acid.

    • Solution:

      • Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing the reaction time, temperature, and stirring, as detailed in the "Low Yield" section.

      • Adjust pH: The pH of the reaction mixture can influence the precipitation of this compound and the solubility of impurities. For the synthesis from zinc oxide, suspending the addition of the zinc oxide emulsion when the pH of the mixture is between 2.7 and 3.3 has been shown to improve purity.[5]

      • Washing: Thoroughly wash the final product with deionized water to remove any soluble unreacted starting materials. Washing until the pH of the washing lotion is near 7 is a good practice.[3]

  • Presence of Byproducts: Depending on the synthesis route, unwanted byproducts may form.

    • Solution:

      • Recrystallization: If the purity is still low after washing, recrystallization from a suitable solvent can be an effective purification method.

      • Control of Reaction pH: Maintaining the correct pH throughout the reaction can minimize the formation of undesired side products.

  • Contamination from Reactants: The purity of the final product is directly dependent on the purity of the starting materials.

    • Solution: Use pharmaceutical or food-grade reactants with low levels of heavy metals and other contaminants.[6] Common impurity limits for pharmaceutical grade this compound include arsenic (<3 µg/g), cadmium (<5 µg/g), and lead (<10 µg/g).[7][8]

  • Improper Drying: Incorrect drying procedures can lead to the presence of excess water or decomposition of the product.

    • Solution: Dry the this compound at an appropriate temperature (e.g., 85-95°C) to remove water without causing thermal decomposition.[3] Thermogravimetric analysis (TGA) can be used to determine the optimal drying temperature and to identify the water content of the final product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound involve the reaction of a zinc precursor with citric acid. The three main precursors used are:

  • Zinc Oxide (ZnO): This is a widely used method where zinc oxide is reacted with an aqueous solution of citric acid, often with heating and stirring.[9][10]

  • Zinc Hydroxide (Zn(OH)₂): Zinc hydroxide can be reacted with citric acid, typically in a hydrothermal process, to produce this compound with high purity and yield.[1]

  • Zinc Carbonate (ZnCO₃): Zinc carbonate is another viable precursor that reacts with citric acid to form this compound, often with the evolution of carbon dioxide.

Q2: How do reaction parameters affect the final product?

A2: Several reaction parameters have a significant impact on the yield and purity of this compound. The following table summarizes these effects:

ParameterEffect on YieldEffect on PurityRecommendations
Temperature Generally, increasing the temperature increases the reaction rate and yield, up to an optimal point.Can affect the solubility of impurities and byproducts.For ZnO + Citric Acid: 40-80°C.[2][3] For Zn(OH)₂ + Citric Acid (hydrothermal): 120°C.[1]
pH Influences the speciation of citrate and the precipitation of this compound.Critical for minimizing unreacted starting materials and byproducts.For ZnO + Citric Acid, pausing addition at pH 2.7-3.3 can improve purity.[5]
Reactant Ratio A stoichiometric excess of one reactant can drive the reaction to completion but may lead to impurities.A precise molar ratio is crucial for high purity.Optimal molar ratio of ZnO to Citric Acid is ~3:2.[4]
Stirring Speed Higher stirring speeds improve mixing and can increase the reaction rate and yield.Can influence particle size and uniformity.Vigorous stirring (>500 rpm) is recommended.[3]
Drying Temperature Affects the removal of residual water.Too high a temperature can lead to decomposition of the product.65-95°C is a common range for drying this compound.[3]

Q3: What analytical techniques are used to characterize this compound?

A3: A variety of analytical techniques are employed to confirm the identity, purity, and physical properties of synthesized this compound:

Analytical TechniquePurpose
Titration To determine the purity and zinc content of the product.[1]
Thermogravimetric Analysis (TGA) To evaluate thermal stability and determine the water of hydration content.[1][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present and confirm the formation of this compound.[1]
X-ray Diffraction (XRD) To determine the crystal structure and phase purity of the synthesized product.[1][9]
Scanning Electron Microscopy (SEM) To observe the morphology and particle size of the this compound crystals.[1]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) To quantify trace metal impurities.[11]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different zinc precursors.

Protocol 1: Synthesis of this compound from Zinc Oxide

This protocol is adapted from a method for producing medicinal grade this compound.[3]

  • Preparation of Citric Acid Solution:

    • Dissolve a specific amount of citric acid in deionized water.

    • Filter the solution to remove any insoluble impurities.

    • Heat the filtrate to 38-42°C.

  • Preparation of Zinc Oxide Suspension:

    • Weigh the appropriate amount of zinc oxide (weight ratio of anhydrous citric acid to zinc oxide should be 1:0.65-0.70).[3]

    • Prepare a suspension of zinc oxide in deionized water. For optimal results, use zinc oxide with a granularity of less than 180 mesh.

  • Reaction:

    • Under vigorous stirring (e.g., >500 rev/min), slowly add the zinc oxide suspension to the heated citric acid solution.

    • Maintain the reaction temperature between 40-48°C and continue stirring until the solution becomes clear.

  • Crystallization and Isolation:

    • Filter the hot solution to remove any unreacted zinc oxide.

    • Allow the filtrate to cool to room temperature and leave it undisturbed for 24-48 hours to allow for crystallization.

    • Separate the crystals by filtration.

  • Washing and Drying:

    • Wash the crystals with deionized water until the pH of the wash water is close to neutral (pH ≈ 7).

    • Dry the purified this compound crystals at 65°C.

Protocol 2: Synthesis of this compound from Zinc Hydroxide (Hydrothermal Method)

This protocol is based on a hydrothermal synthesis method that yields high-purity this compound.[1]

  • Preparation of Zinc Hydroxide:

    • Prepare a solution of zinc nitrate (B79036) (Zn(NO₃)₂).

    • While stirring, add a solution of sodium hydroxide (NaOH) dropwise to the zinc nitrate solution at a temperature below 30°C to precipitate zinc hydroxide.

    • Continue stirring for 2 hours after the addition is complete.

    • Age the precipitate in a constant temperature water bath at 25°C for 5 days.

    • Filter and air-dry the zinc hydroxide precipitate.

  • Reaction:

    • Place the prepared zinc hydroxide and a citric acid solution in a stainless steel reactor with a polytetrafluoroethylene (PTFE) liner.

    • Heat the reactor to 120°C for 5 hours.

  • Isolation and Purification:

    • Allow the reactor to cool to room temperature naturally.

    • Filter the contents to isolate the this compound product.

    • Wash the product with deionized water and dry appropriately.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_analysis Quality Control prep_zinc Prepare Zinc Precursor (ZnO, Zn(OH)₂, or ZnCO₃) react Mix and React (Control Temperature, Stirring, and pH) prep_zinc->react prep_citric Prepare Citric Acid Solution prep_citric->react filter Filter react->filter wash Wash with Deionized Water filter->wash dry Dry wash->dry analyze Analyze for Purity and Yield dry->analyze

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic decision decision issue issue solution solution start Synthesis Issue? decision_yield_purity Low Yield or Low Purity? start->decision_yield_purity issue_yield issue_yield decision_yield_purity->issue_yield Low Yield issue_purity issue_purity decision_yield_purity->issue_purity Low Purity decision_incomplete_reaction Incomplete Reaction? issue_yield->decision_incomplete_reaction decision_unreacted Unreacted Starting Materials? issue_purity->decision_unreacted solution_reaction_time Increase Reaction Time/ Temperature/Stirring decision_incomplete_reaction->solution_reaction_time Yes decision_reactant_ratio Incorrect Reactant Ratio? decision_incomplete_reaction->decision_reactant_ratio No solution_ratio Adjust to Optimal Stoichiometry decision_reactant_ratio->solution_ratio Yes decision_reactant_quality Poor Reactant Quality? decision_reactant_ratio->decision_reactant_quality No solution_quality Use High-Purity Reactants decision_reactant_quality->solution_quality Yes solution_wash Optimize Reaction/ Improve Washing decision_unreacted->solution_wash Yes decision_byproducts Byproducts Present? decision_unreacted->decision_byproducts No solution_recrystallize Recrystallize Product decision_byproducts->solution_recrystallize Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Challenges in quantifying zinc citrate in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Zinc Citrate (B86180) Quantification

Welcome to the technical support center for the quantification of zinc citrate in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: Quantifying this compound is challenging primarily because it requires speciation analysis. You are not just measuring total zinc, but specifically the fraction of zinc bound to citrate. The main difficulties include:

  • Complex Biological Matrix: Biological samples (e.g., plasma, milk, tissue homogenates) contain numerous components like proteins, other low-molecular-mass (LMM) ligands, and various ions that can interfere with analysis.[1]

  • Compound Stability: The equilibrium between zinc, citrate, and other binding partners can shift during sample collection, storage, and preparation, altering the very species you are trying to measure.[2]

  • Low Concentrations: this compound may be present in low concentrations, requiring highly sensitive analytical techniques.[3]

  • Lack of Direct Methods: Most methods quantify the total elemental zinc. Therefore, a separation step is mandatory to isolate the this compound complex before quantification.[1][4]

Q2: Is it possible to measure this compound directly, or must I measure total zinc first?

A2: It is generally not feasible to measure this compound directly in a complex biological sample without a separation step. The standard approach is a two-step process:

  • Separation: Chromatographic or electrophoretic techniques are used to separate different zinc species, isolating the zinc-citrate complexes from protein-bound zinc and other forms.[1][4]

  • Detection: A sensitive detector, typically an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), is used to quantify the zinc in the fraction corresponding to this compound.[1][5]

Q3: Which analytical techniques are most suitable for this compound speciation?

A3: The most successful methods couple a separation technique with a highly sensitive elemental detector.

  • Chromatography with ICP-MS: Techniques like anion-exchange chromatography or size exclusion chromatography (SEC) coupled with ICP-MS are powerful for separating and quantifying zinc species.[1][4] Anion-exchange is particularly effective for separating negatively charged zinc-citrate complexes like [Zn(Cit)]- and [Zn(Cit)2]4-.[1]

  • Capillary Electrophoresis (CE): CE can be used to separate charged species like free cyanide and zinc cyanide complexes and holds potential for separating this compound from other charged molecules in a sample.[6][7]

  • Mass Spectrometry (MALDI MSI): Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) has been used to simultaneously detect zinc and citrate in tissue sections, showing their spatial correlation.[8]

Q4: Can I use fluorescent probes to quantify this compound?

A4: Fluorescent probes are excellent for detecting mobile zinc ions (Zn2+) within cells and have high sensitivity, with some detecting concentrations in the nanomolar range.[9][10][11] However, they do not directly quantify this compound. They measure the concentration of "free" or labile zinc ions. A change in the fluorescent signal could indirectly suggest a change in zinc buffering or release from complexes like this compound, but it is not a direct quantification of the this compound molecule itself.

Troubleshooting Guide

Problem 1: High variability and poor reproducibility in my results.

Potential Cause Troubleshooting Solution
Sample Contamination Zinc is a common environmental contaminant.[12] Use trace metal-free collection tubes, pipette tips, and reagents. All labware should be acid-washed.[13]
Sample Preparation Inconsistency The pH and ionic strength of buffers can shift the equilibrium of zinc binding.[1][2] Standardize all sample preparation steps, including buffer composition, pH, and temperature.
Matrix Effects Components in the biological matrix can suppress or enhance the analytical signal (e.g., in ICP-MS).[14] Use a matrix-matched calibration standard or the method of standard additions to compensate for these effects.
Instability of this compound Freeze-thaw cycles or prolonged storage can alter zinc speciation. Analyze samples as quickly as possible after collection and minimize freeze-thaw cycles.

Problem 2: I can't separate this compound from other zinc-binding species.

Potential Cause Troubleshooting Solution
Inappropriate Separation Technique Size exclusion chromatography (SEC) may not resolve LMM species like this compound from other small molecules. Anion-exchange chromatography is often more effective for negatively charged zinc-citrate complexes.[1]
Suboptimal Chromatographic Conditions The mobile phase composition (pH, ionic strength, eluent) is critical. Optimize the gradient and buffer conditions. For example, NH4NO3 has been successfully used as an eluent in anion-exchange chromatography for zinc-citrate separation.[1]
Co-elution with Other Metals Other metal-citrate complexes might co-elute. Ensure your detection method is specific to zinc (e.g., ICP-MS, which detects based on mass-to-charge ratio).[5]

Problem 3: Low or no signal detected for the this compound fraction.

Potential Cause Troubleshooting Solution
Insufficient Method Sensitivity Your technique may not be sensitive enough for the low concentrations in your sample. ICP-MS offers much lower detection limits than Flame Atomic Absorption Spectrometry (FAAS).[1][15]
Loss of Analyte During Preparation This compound might adsorb to container walls or be lost during filtration steps. Use low-binding tubes and validate your sample preparation protocol for recovery.
Complex Dissociation on Column The interaction with the stationary phase of the chromatography column may cause the zinc-citrate complex to dissociate. Adjust mobile phase conditions to maintain complex stability.

Data Presentation

Table 1: Comparison of Detection Limits for Zinc Speciation

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Reference
CIM DEAE-FAASZn-citrate speciesSynthetic Buffer0.01 µg Zn/mL[1]
CIM DEAE-ICP-MSZn-citrate speciesSynthetic Buffer0.0005 µg Zn/mL[1]
Fluorescent Probe (T2)Zn2+Aqueous Solution48.1 nM[10]
Fluorescent Probe (DA-ZP1-TPP)Zn2+N/AKd ~65 nM[9]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Milk via Anion-Exchange Chromatography-ICP-MS (Based on the methodology described by Kolar et al., 2012)[1]

1. Sample Preparation (Low-Molecular-Mass Fraction) a. Centrifuge fresh human milk at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to separate the whey fraction. b. Filter the whey fraction through an ultrafiltration membrane with a molecular weight cutoff of 10 kDa to remove proteins and other macromolecules. c. The resulting filtrate is the low-molecular-mass (LMM) fraction containing this compound. Adjust the pH to between 5-7 using a suitable buffer (e.g., HEPES, MOPS).[1]

2. Chromatographic Separation a. Column: Use a weak anion-exchange column, such as a Convective Interaction Media (CIM) diethylaminoethyl (DEAE) monolithic column.[1] b. Mobile Phase: Prepare a suitable buffer, such as 20 mM HEPES, at the desired pH. c. Eluent: Use a gradient of ammonium (B1175870) nitrate (B79036) (NH4NO3) in the mobile phase to elute the bound zinc species.[1] d. Injection: Inject a known volume of the LMM fraction onto the column.

3. Detection and Quantification a. Instrumentation: Couple the outlet of the chromatography system directly to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[1][4] b. Monitoring: Monitor the signal for zinc isotopes (e.g., m/z 64, 66, 67) over time to generate a chromatogram. c. Quantification: Prepare external calibration standards of this compound in a matrix-matching buffer. Run these standards through the same chromatographic process. Calculate the concentration in the sample by comparing the peak area of the this compound fraction to the calibration curve. Column recoveries of 94-102% have been reported with this method.[1]

Visualizations

G cluster_prep 1. Sample Preparation cluster_sep 2. Speciation / Separation cluster_det 3. Detection & Quantification Sample Biological Sample (e.g., Plasma, Milk) Centrifuge Centrifugation/ Ultrafiltration Sample->Centrifuge LMM Low-Molecular-Mass (LMM) Fraction Centrifuge->LMM Protein Protein-Bound Zn (Discarded/Analyzed Separately) Centrifuge->Protein HPLC Anion-Exchange Chromatography LMM->HPLC ZnCitrate [Zn(Cit)]- Fraction HPLC->ZnCitrate OtherLMM Other LMM-Zn Species HPLC->OtherLMM ICPMS ICP-MS Detector ZnCitrate->ICPMS Data Data Analysis: Quantification vs. Standards ICPMS->Data

Caption: Workflow for this compound speciation analysis.

G cluster_main Troubleshooting Logic: Inaccurate Results cluster_source Potential Sources of Error cluster_solution Corrective Actions Start Inconsistent or Inaccurate Quantification Results Contamination Sample Contamination (Pre-Analytical) Start->Contamination Matrix Matrix Effects (Analytical) Start->Matrix Stability Complex Instability (Pre-Analytical & Analytical) Start->Stability Action_Cont Use Trace-Metal-Free Labware; Acid Wash Contamination->Action_Cont Action_Matrix Use Matrix-Matched Standards or Standard Addition Matrix->Action_Matrix Action_Stab Standardize pH/Temp; Analyze Freshly Stability->Action_Stab

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Stabilizing Zinc Citrate Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of zinc citrate (B86180) solutions is paramount for experimental accuracy and product shelf-life. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and long-term storage of zinc citrate solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and how is it affected by pH and temperature?

A1: this compound is generally described as slightly soluble in water.[1] Its solubility is significantly influenced by both pH and temperature.

  • pH: The solubility of this compound increases in acidic conditions.[2][3] This is due to the protonation of the citrate ion, which shifts the equilibrium towards dissolution.

  • Temperature: Like many salts, increasing the temperature generally enhances the solubility of this compound in water.[2]

Quantitative Solubility Data

pHTemperature (°C)Solubility (g/L)
~6.020< 1[4]
Not SpecifiedRoom Temperature~2.6[3]

Q2: What are the common degradation pathways for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solutions is precipitation . This can be caused by:

  • Hydrolysis: In aqueous solutions, particularly near neutral or alkaline pH, zinc ions can undergo hydrolysis to form insoluble zinc hydroxide.

  • Changes in pH: An increase in pH can significantly decrease the solubility of this compound, leading to its precipitation.

  • Exceeding Solubility Limit: If the concentration of this compound exceeds its solubility limit at a given temperature and pH, it will precipitate out of the solution.

While less common, oxidative degradation can also be a concern, especially in the presence of oxidizing agents or exposure to light and air over extended periods.

Q3: How can I improve the stability of my this compound solution for long-term storage?

A3: Several strategies can be employed to enhance the stability of this compound solutions:

  • pH Control: Maintaining a slightly acidic pH (typically between 3 and 6) is the most effective way to keep this compound solubilized.[5][6] This can be achieved using appropriate buffer systems.

  • Chelating Agents: The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can form a stable, water-soluble complex with zinc ions, preventing precipitation.[7][8][9]

  • Use of Co-solvents: In some formulations, the inclusion of co-solvents like glycerin or sorbitol may help to improve the solubility and stability of this compound.

  • Antioxidants: To prevent potential oxidative degradation, antioxidants like ascorbic acid can be included in the formulation.[10] However, it's important to note that in some contexts, zinc ions can have a catalytic action on ascorbate (B8700270) oxidation, so careful formulation studies are necessary.[10]

  • Proper Storage Conditions: Storing the solution in a cool, dark place in a well-sealed container can help to minimize degradation from temperature fluctuations and light exposure.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in the this compound Solution Upon Preparation or During Storage.

Potential Cause Troubleshooting Steps
pH is too high 1. Measure the pH of the solution. 2. If the pH is neutral or alkaline, slowly add a dilute acid (e.g., 0.1 M citric acid or hydrochloric acid) dropwise while stirring until the precipitate dissolves and the desired pH (e.g., 4-5) is reached.[11]
Concentration exceeds solubility limit 1. Gently warm the solution while stirring to see if the precipitate dissolves. If it does, the issue is temperature-dependent solubility. For long-term storage at a lower temperature, the solution will need to be diluted. 2. If warming does not dissolve the precipitate, the concentration is too high for the given pH. Dilute the solution with an appropriate buffer.
Hydrolysis of zinc ions 1. Lower the pH of the solution as described above. 2. Consider adding a chelating agent like EDTA to the formulation to form a more stable complex with zinc.

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution (e.g., 0.1 M)

Materials:

  • This compound (dihydrate or trihydrate)

  • Citric Acid

  • Sodium Citrate Dihydrate

  • Deionized Water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Prepare a 0.5 M Citrate Buffer (pH 4.5):

    • Dissolve the appropriate amounts of citric acid and sodium citrate dihydrate in deionized water to achieve the target pH.[5][12][13] For example, to prepare 1 L of 0.1 M citrate buffer at pH 4.5, you can use a recipe that specifies the required grams of citric acid and sodium citrate.

  • Dissolve this compound:

    • To prepare a 0.1 M this compound solution, weigh the appropriate amount of this compound and add it to a volumetric flask.

    • Add the prepared 0.5 M citrate buffer to approximately 80% of the final desired volume.

    • Stir the mixture on a magnetic stirrer until the this compound is completely dissolved. Gentle warming (e.g., to 40-50°C) may be used to facilitate dissolution.[14]

  • pH Adjustment and Final Volume:

    • Once the this compound is dissolved, allow the solution to cool to room temperature.

    • Check the pH and adjust if necessary to the target pH of 4.5 using small additions of 0.1 M citric acid or 0.1 M sodium citrate solution.

    • Bring the solution to the final volume with the citrate buffer.

  • Filtration and Storage:

    • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

    • Store the solution in a well-sealed, amber glass bottle at 2-8°C.

Protocol for Long-Term Stability Testing of a this compound Solution

This protocol is based on the principles outlined in the ICH guidelines for stability testing.[15][16][17][18]

1. Stability Protocol Design:

  • Batches: Use at least three batches of the this compound solution prepared according to the finalized protocol.

  • Container Closure System: Store the stability samples in the same container closure system intended for long-term storage.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

2. Stability-Indicating Parameters and Analytical Methods:

Parameter Analytical Method Acceptance Criteria (Example)
Appearance Visual InspectionClear, colorless solution, free from visible precipitation.
pH pH meterWithin ± 0.2 units of the initial pH.
Assay (Zinc Content) Titration with EDTA or a validated stability-indicating HPLC method.[19][20]95.0% - 105.0% of the initial concentration.
Degradation Products Validated stability-indicating HPLC method.[19][20]No significant increase in degradation products. Specific limits to be established based on forced degradation studies.

3. Forced Degradation Studies:

To develop and validate a stability-indicating analytical method, forced degradation studies should be performed on a batch of the this compound solution.[17] This involves exposing the solution to stress conditions to intentionally degrade it.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Expose the solution to light according to ICH Q1B guidelines.

The analytical method should be able to separate the this compound peak from any degradation products formed under these stress conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Long-Term Stability Testing prep1 Prepare Citrate Buffer (pH 4.5) prep2 Dissolve this compound in Buffer prep1->prep2 prep3 Adjust pH and Final Volume prep2->prep3 prep4 Filter and Store prep3->prep4 storage Store at Long-Term and Accelerated Conditions prep4->storage Initiate Study testing Test at Specified Time Points storage->testing analysis Analyze for Appearance, pH, Assay, and Degradation Products testing->analysis

Caption: Experimental workflow for preparing and testing the stability of a this compound solution.

troubleshooting_precipitation start Precipitate Observed in This compound Solution check_ph Measure pH start->check_ph ph_high Is pH > 6? check_ph->ph_high adjust_ph Lower pH with Dilute Acid ph_high->adjust_ph Yes check_temp Gently Warm Solution ph_high->check_temp No end_resolved Precipitate Dissolved adjust_ph->end_resolved dissolves Does it Dissolve? check_temp->dissolves dilute Dilute Solution or Store at Higher Temperature dissolves->dilute Yes add_chelator Consider Adding Chelating Agent (e.g., EDTA) dissolves->add_chelator No dilute->end_resolved add_chelator->end_resolved end_unresolved Issue Persists: Re-evaluate Formulation add_chelator->end_unresolved

Caption: Troubleshooting decision tree for addressing precipitation in this compound solutions.

References

Overcoming interference in analytical detection of zinc citrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of zinc citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome interference during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in zinc citrate analysis?

The primary sources of interference depend on the analytical method employed. However, common interferences include:

  • Divalent and Trivalent Cations: Metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺) can compete with zinc for binding to chelating agents in colorimetric and titrimetric assays, potentially leading to an underestimation of this compound.[1]

  • Inorganic Phosphate (B84403): High concentrations of inorganic phosphate can interfere with zinc determination, particularly in methods that involve the formation of zinc phosphate precipitates.[2] This can lead to either an underestimation of soluble zinc or interfere with sample introduction in techniques like ICP-MS.

  • Sample Matrix Components: In biological or pharmaceutical samples, complex matrices containing proteins, lipids, and excipients can cause significant interference.[1][3] These components can affect sample viscosity, suppress instrument signals, or bind to zinc, altering its detectable concentration.[3][4] This is often referred to as a "matrix effect".[5]

  • Anions: Other anions like oxalate (B1200264) and tartarate may interfere with colorimetric assays.[6]

Q2: How can I minimize matrix effects in my samples?

Matrix effects, where the sample's composition outside of the analyte of interest alters the analytical signal, can be a significant source of error.[5] Several strategies can be employed to mitigate these effects:

  • Sample Digestion: For complex organic matrices, acid digestion is a common and effective preparation step. This process breaks down the organic components, releasing the zinc into a simplified inorganic matrix.[7][8]

  • Matrix Matching: Preparing calibration standards in a solution that closely mimics the sample matrix can help to compensate for matrix effects.[9]

  • Standard Addition Method: This is a highly effective technique for overcoming matrix effects.[5][10] It involves adding known amounts of a zinc standard to aliquots of the sample. By observing the increase in signal, the initial concentration of zinc in the sample can be determined by extrapolation.[10][11][12]

  • Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where their effect is negligible.[9][13]

Q3: My complexometric titration results for this compound are inconsistent. What could be the cause?

Inconsistent results in complexometric titrations with EDTA are often due to the presence of interfering metal ions or issues with the reaction conditions.

  • Interfering Metal Ions: Cations like Ca²⁺, Mg²⁺, and Fe³⁺ can also form complexes with EDTA, leading to an overestimation of the zinc concentration.

  • pH of the Solution: EDTA titrations are highly pH-dependent. Zinc is typically titrated in a buffered solution at a specific pH (e.g., pH 10 with an ammonia-ammonium chloride buffer) to ensure the quantitative formation of the Zn-EDTA complex.[14] Variations in pH can lead to incomplete reactions and inconsistent endpoints.

  • Indicator Choice: The selection of the correct indicator is crucial for a sharp and accurate endpoint. Eriochrome Black T is commonly used for zinc titrations.[14]

Q4: Can I analyze this compound directly using HPLC?

While challenging, it is possible. Direct analysis of the intact this compound complex can be difficult with standard detectors like UV. A more robust approach is to use a hyphenated technique like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This method allows for the separation of different zinc species, including this compound, followed by the highly sensitive and specific detection of zinc.[15] For quantifying zinc in pharmaceutical formulations, a novel HPLC method using a refractive index detector has also been developed.[16]

Troubleshooting Guides

Issue 1: Low Recovery of Zinc in AAS or ICP-MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Sample Digestion Ensure complete digestion by optimizing the acid mixture, temperature, and time. Visually inspect for any remaining particulate matter.[8]A clear, particle-free solution, leading to more accurate and reproducible results.
Matrix Suppression Effects Employ the standard addition method to compensate for signal suppression from the sample matrix.[5][17] Alternatively, dilute the sample to reduce the concentration of interfering components.[13]The standard addition plot will have a negative x-intercept, revealing the true concentration. Dilution should result in a proportional increase in the measured concentration (when back-calculated).
Phosphate Interference High phosphate concentrations can lead to the formation of insoluble zinc phosphate.[2] In soil or environmental samples, this can be a significant issue. For liquid samples, sample preparation may involve a step to remove phosphate, such as precipitation.Improved recovery of zinc in the soluble fraction.
High Silica (B1680970) Content Samples with high silica content (>200 mg/L) can cause low zinc recovery in AAS.[18]If silica interference is suspected, sample preparation should include steps to remove silica, such as treatment with hydrofluoric acid (with appropriate safety precautions).
Issue 2: Inaccurate Results in Complexometric Titration

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Interference from Other Metal Ions Use a masking agent to selectively complex interfering ions. For example, potassium cyanide can mask copper and zinc, allowing for the determination of magnesium.[19][20] Subsequently, a demasking agent can be used to release the zinc for titration.[19]A sharper, more accurate endpoint corresponding only to the zinc concentration.
Incorrect pH Verify the pH of the solution before starting the titration and ensure it is within the optimal range for the Zn-EDTA complex formation (typically pH 10). Use a calibrated pH meter and a suitable buffer, such as ammonia-ammonium chloride.[14]Consistent and accurate titration results with a clear color change at the endpoint.
Indicator Issues Ensure the indicator has not degraded and that the color change is distinct. The metal-indicator complex should be less stable than the metal-EDTA complex.[20]A sharp and easily identifiable color change from wine red to blue at the endpoint when using Eriochrome Black T.[20]

Experimental Protocols

Protocol 1: Determination of Zinc by Flame Atomic Absorption Spectrometry (FAAS) with Standard Addition
  • Sample Preparation (Acid Digestion):

    • Accurately weigh about 350 mg of the this compound sample.

    • Transfer the sample to a beaker and add 10 mL of nitric acid.[14]

    • Gently heat the sample on a hot plate in a fume hood until the digestion is complete, avoiding boiling.[8]

    • Cool the digestate and quantitatively transfer it to a 100 mL volumetric flask.

    • Dilute to the mark with deionized water.

  • Standard Addition:

    • Prepare a series of five 50 mL volumetric flasks.

    • To each flask, add 10 mL of the digested sample solution.

    • Spike four of the flasks with increasing volumes (e.g., 0, 5, 10, 15, 20 mL) of a standard zinc solution (e.g., 10 ppm).

    • Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.

  • FAAS Analysis:

    • Set up the FAAS instrument according to the manufacturer's instructions for zinc analysis (wavelength typically 213.9 nm).[21]

    • Aspirate the prepared solutions into the flame, starting with the unspiked sample.

    • Record the absorbance for each solution.

  • Data Analysis:

    • Plot the absorbance versus the concentration of the added zinc standard.

    • Perform a linear regression on the data points.

    • Extrapolate the line to the x-axis (where absorbance is zero). The absolute value of the x-intercept represents the concentration of zinc in the diluted sample.

Protocol 2: Complexometric Titration of this compound
  • Sample Preparation:

    • Accurately weigh approximately 350 mg of the this compound sample, previously dried at 105°C for 2 hours.[14]

    • Dissolve the sample in 60 mL of deionized water in a 250 mL conical flask.[14]

  • Titration Procedure:

    • Add 10 mL of ammonia-ammonium chloride buffer solution (pH 10) to the sample solution.[14]

    • Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color.[14]

    • Titrate with a standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue endpoint.[14]

    • Perform a blank determination using the same procedure but without the this compound sample.

  • Calculation:

    • Calculate the percentage of zinc in the sample using the following formula: % Zn = [(V_sample - V_blank) * M_EDTA * F * 100] / W_sample Where:

      • V_sample = Volume of EDTA used for the sample (mL)

      • V_blank = Volume of EDTA used for the blank (mL)

      • M_EDTA = Molarity of the EDTA solution

      • F = Molar mass of zinc (65.38 g/mol )

      • W_sample = Weight of the this compound sample (mg)

Visualizations

experimental_workflow_AAS cluster_prep Sample Preparation cluster_stdadd Standard Addition cluster_analysis Analysis weigh Weigh this compound digest Acid Digestion (Nitric Acid) weigh->digest dilute Dilute to Volume digest->dilute aliquot Take Aliquots of Digested Sample dilute->aliquot spike Spike with Standard Zinc Solution aliquot->spike dilute2 Dilute to Final Volume spike->dilute2 aas FAAS Measurement (213.9 nm) dilute2->aas plot Plot Absorbance vs. Added Concentration aas->plot extrapolate Extrapolate to Find Sample Concentration plot->extrapolate

Caption: Workflow for Zinc Analysis by FAAS with Standard Addition.

troubleshooting_low_recovery start Low Zinc Recovery Observed check_digestion Is sample digestion complete and solution clear? start->check_digestion check_matrix Is a complex matrix (e.g., biological) present? check_digestion->check_matrix Yes optimize_digestion Optimize Digestion: - Adjust acid mixture - Increase time/temperature check_digestion->optimize_digestion No check_phosphate Is high phosphate concentration suspected? check_matrix->check_phosphate Yes end Re-analyze Sample check_matrix->end No use_std_addition Use Standard Addition Method or Dilute Sample check_phosphate->use_std_addition No remove_phosphate Implement Phosphate Removal Step check_phosphate->remove_phosphate Yes optimize_digestion->end use_std_addition->end remove_phosphate->end

Caption: Troubleshooting Logic for Low Zinc Recovery.

References

Technical Support Center: Refining Zinc Citrate Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of zinc citrate (B86180) nanoparticles. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of zinc citrate nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Immediate precipitation of large aggregates 1. pH is suboptimal: The pH of the reaction mixture can significantly influence the stability of the nanoparticles.[1] 2. High precursor concentration: High concentrations of zinc salts and citrate can lead to rapid, uncontrolled nucleation and growth.[1] 3. Inadequate stirring: Poor mixing can result in localized high concentrations of precursors, promoting aggregation.1. Adjust pH: Systematically vary the pH of the reaction mixture. For the reaction of zinc oxide with citric acid, a pH range of 2.7-3.3 has been noted to be effective.[2] 2. Reduce precursor concentration: Lower the concentration of both the zinc precursor and the citrate source. 3. Improve stirring: Ensure vigorous and consistent stirring throughout the addition of precursors.
Particles are too large 1. Slow nucleation rate compared to growth rate: Conditions may favor the growth of existing nuclei over the formation of new ones. 2. High reaction temperature: Elevated temperatures can accelerate crystal growth.1. Increase precursor addition rate: A faster addition can create higher supersaturation, favoring nucleation. 2. Lower reaction temperature: Reducing the temperature can slow down the growth rate of the particles. A synthesis of this compound from zinc oxide and citric acid suggests a temperature range of 50-58 °C.[2]
Broad particle size distribution (polydispersity) 1. Inhomogeneous mixing: Non-uniform distribution of reactants leads to nanoparticles forming and growing at different rates.[3] 2. Fluctuating temperature: Inconsistent temperature control can cause variations in nucleation and growth.[3]1. Increase stirring rate: Use a higher stirring speed (>300 rpm) to ensure uniform mixing.[3] 2. Use a temperature-controlled bath: Maintain a stable and uniform temperature throughout the reaction.[3]
Particle Agglomeration 1. Inefficient washing/drying: Residual salts or improper solvent removal can cause particles to clump together.[3] 2. High particle concentration: Concentrated suspensions increase the likelihood of particle collision and aggregation.[1] 3. Suboptimal surface charge: Insufficient electrostatic repulsion between particles.1. Thorough washing: Wash the precipitate multiple times with deionized water and a low-surface-tension solvent like ethanol (B145695). 2. Consider freeze-drying (lyophilization): This can be more effective than oven-drying for preventing hard agglomerates.[3] 3. Use sonication: After synthesis and washing, disperse the particles in a suitable solvent using an ultrasonic bath to break up soft agglomerates.[3] 4. Adjust pH: Modify the pH to increase the surface charge and electrostatic repulsion between nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound nanoparticle synthesis?

A1: The most critical parameters are typically the pH of the reaction solution, the concentration of zinc and citrate precursors, the reaction temperature, and the rate of precursor addition. These factors significantly influence the size, morphology, and stability of the resulting nanoparticles.

Q2: How can I prevent the conversion of this compound to zinc oxide during the synthesis or drying process?

A2: this compound can decompose to form zinc oxide at elevated temperatures.[4] To avoid this, it is crucial to use mild drying conditions, such as drying at a moderate temperature (e.g., 60-80°C) or utilizing freeze-drying. The thermal decomposition of this compound has been observed to occur in stages at temperatures between 50°C and 420°C.[4]

Q3: What is the role of the citrate to zinc molar ratio?

A3: The citrate to zinc molar ratio is a key factor in controlling the particle morphology. In the synthesis of zinc-containing nanoparticles, a high concentration of citrate can act as a crystal habit modifier, influencing the shape and crystallinity of the final product.[5][6] At very high citrate concentrations, plate-like this compound may form.[5]

Q4: What characterization techniques are essential for this compound nanoparticles?

A4: Essential characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic size and size distribution of the nanoparticles in a colloidal suspension.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.

  • X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the this compound nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and confirm the presence of citrate in the final product.

Q5: Can I use a capping agent to improve the stability of my this compound nanoparticles?

A5: While citrate itself can act as a capping agent, in some cases, additional stabilizers may be beneficial to prevent agglomeration. Polymers like PVP or PEG, and surfactants can be used. However, their compatibility with your specific synthesis method and intended application should be verified.

Experimental Protocols

Protocol 1: Precipitation Method for this compound Nanoparticle Synthesis

This protocol is adapted from general precipitation methods for metal citrate synthesis.

Materials:

  • Zinc salt (e.g., Zinc Acetate Dihydrate, Zinc Nitrate (B79036) Hexahydrate)

  • Citric Acid or Trisodium (B8492382) Citrate

  • Deionized Water

  • Ethanol

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the zinc salt (e.g., 0.1 M).

    • Prepare a separate aqueous solution of citric acid or trisodium citrate with a desired molar ratio to the zinc salt (e.g., 1:1 or 1:2 zinc to citrate).

  • Reaction:

    • Place the zinc salt solution in a beaker on a magnetic stirrer and begin vigorous stirring.

    • Slowly add the citrate solution dropwise to the zinc salt solution.

    • Monitor the pH of the mixture and adjust if necessary using NaOH or HCl to maintain a desired pH range (e.g., between 4 and 6).

  • Aging:

    • Continue stirring the mixture at room temperature for a set period (e.g., 2-4 hours) to allow the nanoparticles to form and stabilize.

  • Purification:

    • Centrifuge the resulting suspension to pellet the nanoparticles (e.g., 8000 rpm for 15 minutes).

    • Discard the supernatant and re-disperse the pellet in deionized water.

    • Repeat the washing step with deionized water twice, followed by one wash with ethanol to remove residual precursors and byproducts.

  • Drying:

    • After the final wash, dry the purified nanoparticles in an oven at a low temperature (e.g., 60°C) or by freeze-drying to obtain a powder.

Protocol 2: Solid-State Grinding Method

This method, adapted from the synthesis of metal citrate nanoparticles, offers an eco-friendly alternative.[7]

Materials:

  • Zinc Nitrate

  • Citric Acid

Procedure:

  • Grinding:

    • Mix zinc nitrate and citric acid in a desired molar ratio in a mortar. .

  • Ball-Milling (Optional for size reduction):

    • For further reduction in particle size, the ground powder can be subjected to ball-milling for a specific duration.[7]

  • Characterization:

    • The resulting powder is the this compound nanoparticle product. Characterize as needed.

Visualizations

Experimental Workflow for Precipitation Synthesis

G Workflow for Precipitation Synthesis of this compound Nanoparticles cluster_0 Preparation cluster_1 Reaction cluster_2 Formation & Purification cluster_3 Final Product A Prepare Zinc Salt Solution C Mix Solutions with Stirring A->C B Prepare Citrate Solution B->C D Adjust and Monitor pH C->D E Aging D->E F Centrifugation E->F G Washing (Water & Ethanol) F->G G->F Repeat 2-3x H Drying (Oven or Freeze-drying) G->H I This compound Nanoparticles H->I

Caption: Workflow for the precipitation synthesis of this compound nanoparticles.

Cellular Uptake and Potential Signaling Pathways of Zinc-based Nanoparticles

Note: The following diagram illustrates generalized pathways for zinc-containing nanoparticles, primarily based on studies of zinc oxide nanoparticles, due to limited specific data on this compound nanoparticles. The cellular response to zinc ions is a key component.

G Potential Cellular Fate and Signaling of Zinc-based Nanoparticles cluster_0 Cellular Environment cluster_1 Internalization & Dissolution cluster_2 Cellular Response NP This compound Nanoparticles Uptake Endocytosis NP->Uptake 1. Uptake Membrane Cell Membrane Dissolution Dissolution in Endosome (Release of Zn2+) Uptake->Dissolution 2. Trafficking ROS Increased Reactive Oxygen Species (ROS) Dissolution->ROS 3. Ion Release Mito Mitochondrial Dysfunction ROS->Mito DNA DNA Damage ROS->DNA Apoptosis Apoptosis Mito->Apoptosis DNA->Apoptosis

Caption: Generalized cellular uptake and response to zinc-based nanoparticles.

References

Troubleshooting zinc citrate-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with zinc citrate-induced cytotoxicity in cell culture experiments.

Troubleshooting Guide & FAQs

This section addresses common problems researchers face during in vitro studies with zinc citrate (B86180).

Q1: I'm observing inconsistent cytotoxicity or complete cell death at concentrations that should be sublethal. What could be the cause?

A1: This is a common issue and can stem from several factors related to the stability and bioavailability of zinc in your culture medium.

  • Precipitation: Zinc salts can precipitate in phosphate-buffered solutions like cell culture media, especially at higher concentrations or pH shifts.[1] This can lead to an inaccurate estimation of the actual zinc concentration your cells are exposed to. Visually inspect your media for any cloudiness or particulate matter after adding this compound.

  • Free Zinc Ion Concentration: The biological effect of zinc is primarily mediated by the concentration of free zinc ions (Zn²⁺), not the total zinc concentration.[2] Components in your media, such as amino acids and proteins (especially in serum), can chelate zinc, reducing its bioavailability. Conversely, a lack of these components in serum-free media can lead to unexpectedly high levels of free zinc and, consequently, high toxicity.[2]

  • Choice of Zinc Salt: Different zinc salts can exhibit varying levels of cytotoxicity. This compound and zinc sulfate (B86663) are known to be more cytotoxic compared to other forms like zinc histidinate.[3][4] This is likely due to differences in their dissociation and cellular uptake.[4]

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Prepare high-concentration stock solutions of this compound in sterile, deionized water and dilute to the final concentration in your culture medium immediately before use. Avoid preparing large volumes of zinc-containing media in advance.

  • Monitor Media pH: Ensure the pH of your culture medium remains stable after the addition of this compound, as alkaline conditions can promote the formation of zinc hydroxide (B78521) precipitates.[3]

  • Use a Metal Ion Buffer: For precise control over free zinc ion concentrations, consider using a metal ion buffer system.[2]

  • Control for Serum Content: Be aware that the percentage of serum in your medium will significantly impact zinc bioavailability. If you are comparing results across different experiments, ensure the serum concentration is consistent.

Q2: My cell viability assay results (e.g., MTT, XTT) are showing high background or artifacts. Could the this compound be interfering with the assay itself?

A2: While zinc gluconate is not reported to directly interfere with common viability assays, it's a good practice to include proper controls to rule out any interference from this compound.[3]

Troubleshooting Steps:

  • Cell-Free Controls: Run your viability assay with the highest concentration of this compound in cell-free wells (media only). This will show if this compound reacts with the assay reagents (e.g., reduces MTT tetrazolium salt), leading to a false positive signal.

  • Killed-Cell Controls: Include wells with cells that have been killed (e.g., by treatment with a known cytotoxic agent or through freeze-thawing) and then treated with this compound. This helps to determine if this compound affects the baseline reading of dead cells.

  • Alternative Viability Assays: If you suspect interference, consider using an alternative assay that relies on a different principle. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH release or a dye exclusion assay like Trypan Blue.

Q3: I see signs of cell death, but I'm unsure if it's apoptosis or necrosis. How can I differentiate between these two cell death mechanisms?

A3: Zinc can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), often in a concentration-dependent manner.[5] Several assays can help distinguish between these two pathways.

Recommended Assays:

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This is a widely used flow cytometry-based method.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-positive: Necrotic cells.[3]

  • Caspase Activity Assays: Apoptosis is often executed by a family of proteases called caspases. Measuring the activity of key caspases, such as caspase-3, can confirm the involvement of apoptosis.[6][7]

  • DNA Laddering: A hallmark of apoptosis is the fragmentation of DNA into a characteristic ladder pattern on an agarose (B213101) gel.[8]

Quantitative Data Summary

The cytotoxic effect of zinc is highly dependent on the cell line, exposure time, and the specific zinc salt used. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.

Table 1: IC50 Values of Zinc Compounds in Various Cell Lines

Cell LineZinc CompoundExposure TimeIC50 ConcentrationReference
MBT-2 (Bladder Cancer)Zinc-citrate compound24 hours~0.5/10 mM (Zinc/Citrate)[8]
B16 (Mouse Melanoma)Zinc ions (Zn²⁺)Not specified125 µM[9]
HeLa (Human Cervical Cancer)Zinc ions (Zn²⁺)Not specified150 µM[9]
I-221 (Epithelial Cells)Zinc ions (Zn²⁺)Not specified150 µM[9]
PNT1A, 22Rv1, PC-3 (Prostate)Zinc(II) ions24 hoursIC50 values were determined up to 2 mM and varied between wild type and zinc-resistant cell lines.[10]
HCT-116 (Colon Cancer)[ZnCl₂(terpy)]24 hours10 µM[11]
MDA-MB-231 (Breast Cancer)[ZnCl₂(terpy)]72 hours23 µM[11]

Note: The cytotoxicity of zinc compounds can vary significantly. It is crucial to perform a dose-response curve for your specific cell line and experimental conditions.

Key Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • Treat cells with a range of this compound concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3][12]

2. Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

Procedure:

  • Seed and treat cells with this compound as for the viability assay.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Distinguish between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Visualizations

Signaling Pathways and Workflows

G cluster_0 Troubleshooting Workflow A Inconsistent Cytotoxicity Observed B Check for Media Precipitation A->B C Prepare Fresh Stock Solutions B->C Precipitate Observed E Consider Free Zinc Ion Concentration B->E No Precipitate D Monitor Media pH C->D F Standardize Serum Content D->F E->F G Consistent Results F->G

Caption: Troubleshooting workflow for inconsistent cytotoxicity.

G cluster_1 Zinc-Induced Apoptotic Pathway ZINC High Intracellular Zinc ROS Increased ROS ZINC->ROS P53 p53 Activation ZINC->P53 ROS->P53 BAX Bax Upregulation P53->BAX BCL2 Bcl-2 Downregulation P53->BCL2 MITO Mitochondrial Disruption BAX->MITO BCL2->MITO CYTC Cytochrome c Release MITO->CYTC CASP9 Caspase-9 Activation CYTC->CASP9 CASP3 Caspase-3 Activation CASP9->CASP3 APOP Apoptosis CASP3->APOP

Caption: Simplified pathway of zinc-induced apoptosis.[5][6][13]

G cluster_2 Cytotoxicity Assay Workflow START Start Experiment SEED Seed Cells START->SEED TREAT Treat with this compound (Dose-Response) SEED->TREAT INCUBATE Incubate (24-72h) TREAT->INCUBATE ASSAY Perform Cytotoxicity Assay (e.g., MTT, LDH) INCUBATE->ASSAY ANALYZE Analyze Data (Calculate IC50) ASSAY->ANALYZE END End ANALYZE->END

References

Technical Support Center: Enhancing the Bioavailability of Zinc Citrate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of zinc citrate (B86180) and the enhancement of its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the bioavailability of zinc citrate?

A1: The bioavailability of this compound is primarily influenced by its solubility and the composition of the formulation and accompanying diet. Key factors include the presence of dietary inhibitors and enhancers. Phytic acid (phytate), found in plant-based foods like cereals and legumes, is a major inhibitor as it forms insoluble complexes with zinc.[1] High concentrations of other minerals, such as iron and calcium, can also compete for absorption pathways, thereby reducing zinc uptake.[1][2] Conversely, certain organic acids, like citric acid, and amino acids can form soluble chelates with zinc, which helps maintain its solubility and improves absorption.[1]

Q2: How does the chemical form of zinc impact its bioavailability?

A2: The chemical form of the zinc salt is a significant determinant of its bioavailability. Organic forms of zinc, such as this compound and zinc gluconate, generally exhibit higher bioavailability than inorganic forms like zinc oxide due to their greater solubility in the gastrointestinal tract.[1][2] Studies have shown that the fractional absorption of zinc from this compound is comparable to that of zinc gluconate and significantly higher than from zinc oxide.[3][4][5]

Q3: What is the role of excipients in this compound formulations?

A3: Excipients play a crucial role in the stability, dissolution, and overall bioavailability of this compound formulations. For instance, the use of lactose (B1674315) and pregelatinized starch can improve the compressibility of this compound tablets, while disintegrants like low-substituted hydroxypropyl cellulose (B213188) and sodium carboxymethyl starch can enhance tablet disintegration and dissolution, leading to improved drug release and potentially higher bioavailability.[6]

Q4: Can co-administration of other nutrients affect this compound absorption?

A4: Yes, co-administration of certain nutrients can significantly impact zinc absorption. High doses of supplemental iron (molar ratio of Fe:Zn > 25:1) taken without food can inhibit zinc absorption due to competition for shared intestinal transporters.[1][2] Similarly, high levels of calcium can exacerbate the inhibitory effect of phytates on zinc absorption.[1] On the other hand, dietary proteins and their constituent amino acids can enhance zinc absorption by forming soluble chelate complexes.[1][2]

Q5: What are some novel formulation strategies to enhance this compound bioavailability?

A5: Recent research has explored novel formulation strategies to improve the bioavailability of this compound. One promising approach is the encapsulation of this compound in nanoparticles, such as those made from whey protein isolate (WPI).[7][8][9] This technique can increase the aqueous solubility and stability of this compound, potentially leading to enhanced absorption.[7][9] These WPI nanoparticles have been shown to efficiently encapsulate zinc and promote its release in acidic environments, mimicking the conditions of the stomach.[8]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low in vitro dissolution of this compound tablets - Inadequate disintegration of the tablet.- Poor wettability of the formulation.- High tablet hardness.- Optimize the concentration of disintegrants (e.g., sodium carboxymethyl starch, low-substituted hydroxypropyl cellulose).[6]- Incorporate a suitable wetting agent or surfactant.- Adjust the compression force during tableting to achieve optimal hardness without compromising disintegration.
Variability in zinc absorption in preclinical/clinical studies - Interaction with dietary components (e.g., phytates, iron, calcium).[1][2]- Subject-to-subject variability in gastrointestinal physiology.- Inconsistent dosing schedule relative to meals.- Standardize the diet of study subjects to control for inhibitors and enhancers of zinc absorption.- Increase the sample size to account for inter-individual variability.- Administer the this compound formulation at a consistent time relative to meals (e.g., on an empty stomach) to minimize food effects.[3]
Precipitation of this compound in liquid formulations - pH of the formulation is not optimal for this compound solubility.- Interaction with other formulation components.- Adjust the pH of the formulation to a range where this compound solubility is maximized. The presence of citrate ions from citric acid can help maintain zinc in a soluble form.[1]- Evaluate the compatibility of all excipients with this compound. Consider using chelating agents or protective colloids.
Inaccurate quantification of zinc in biological samples - Matrix interference in analytical methods.- Contamination of samples or equipment.- Improper sample preparation.- Utilize appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) which have high sensitivity and specificity for zinc.[10][11][12]- Use metal-free labware and high-purity reagents to avoid contamination.[13]- Follow validated sample preparation protocols, which may include acid digestion to remove organic matrices.[10]

Experimental Protocols

Key Experiment: In Vitro Caco-2 Cell Permeability Assay for Zinc Bioavailability

This protocol outlines a method to assess the intestinal permeability of zinc from a this compound formulation using the Caco-2 cell line, a widely accepted in vitro model for predicting oral drug absorption.[14]

1. Cell Culture and Differentiation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Maintain the cell cultures for 21-25 days to allow for differentiation into a polarized monolayer with well-defined tight junctions.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Preparation of this compound Formulation for Assay:

  • Prepare a solution of the this compound formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a physiologically relevant concentration.

  • Determine the initial concentration of zinc in the prepared solution using an appropriate analytical method like AAS or ICP-MS.[15]

3. Permeability Assay:

  • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

  • Add the this compound formulation solution to the apical (upper) chamber of the Transwell® insert.

  • Add fresh, pre-warmed HBSS to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle agitation.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

  • Replenish the basolateral chamber with an equal volume of fresh HBSS at each time point.

4. Quantification of Zinc Permeation:

  • Analyze the concentration of zinc in the collected basolateral samples using a validated analytical method such as Flame Atomic Absorption Spectrometry (FAAS) or ICP-MS.[15]

5. Calculation of Apparent Permeability Coefficient (Papp):

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of zinc transport into the basolateral chamber (μg/s).

    • A is the surface area of the filter membrane (cm²).

    • C₀ is the initial concentration of zinc in the apical chamber (μg/mL).[15]

Visualizations

Zinc_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound Free Zinc (Zn2+) Free Zinc (Zn2+) This compound->Free Zinc (Zn2+) Dissociation ZIP4 ZIP4 Transporter Free Zinc (Zn2+)->ZIP4 Transport Intracellular Zinc Intracellular Zinc ZIP4->Intracellular Zinc Uptake ZnT1 ZnT1 Transporter Albumin-bound Zinc Albumin-bound Zinc ZnT1->Albumin-bound Zinc Transport MT Metallothionein Intracellular Zinc->ZnT1 Efflux Intracellular Zinc->MT Binding/Storage

Caption: Intestinal absorption pathway of zinc.

Zinc_Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis A This compound Formulation B Simulated Digestion (Bioaccessibility) A->B C Caco-2 Permeability Assay (Absorption) B->C F Quantification of Zinc (AAS/ICP-MS) B->F D Animal Model Studies C->D C->F E Human Clinical Trials D->E D->F E->F G Bioavailability Assessment F->G

Caption: Experimental workflow for zinc bioavailability assessment.

References

Technical Support Center: Method Refinement for Consistent Zinc Citrate Release Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible zinc citrate (B86180) release profiles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of zinc citrate that influence its dissolution?

A1: this compound's dissolution is primarily influenced by its solubility, which is affected by several factors. It is considered moderately soluble in water. Key factors include:

  • pH: Solubility is generally higher in acidic solutions due to the increased availability of citrate ions, which can chelate zinc ions.[1]

  • Temperature: Increased temperature typically enhances the solubility of this compound.[1]

  • Presence of other ions: High concentrations of competing metal ions can lead to precipitation and hinder solubility.[1]

Q2: My this compound tablets show high batch-to-batch variability in dissolution. What are the potential causes?

A2: High variability can stem from inconsistencies in raw materials, formulation, and manufacturing processes. Key areas to investigate include:

  • Active Pharmaceutical Ingredient (API) Properties: Variations in the particle size, crystal form (polymorphism), and surface area of the this compound powder can significantly alter dissolution rates.

  • Excipient Variability: Differences in the grade, particle size, and moisture content of excipients like fillers, binders, and disintegrants can impact tablet performance.

  • Manufacturing Process Parameters: Inconsistent granulation methods, compression forces, and lubrication processes can lead to tablets with varying hardness, porosity, and disintegration times, all of which affect dissolution.

Q3: Can excipients in my formulation interact with this compound and affect its release?

A3: Yes, drug-excipient interactions are a critical factor. For instance, certain lubricants, binders, or fillers might form complexes with this compound or alter the wetting properties of the tablet, thereby slowing down or speeding up its dissolution. It is crucial to conduct compatibility studies during pre-formulation.

Q4: What is the standard dissolution testing method for zinc supplements according to the USP?

A4: The United States Pharmacopeia (USP) provides general chapters for the dissolution testing of dietary supplements. For zinc supplements, a common approach involves using a USP Apparatus 2 (paddle apparatus) at a specified rotation speed (e.g., 75 rpm) with a defined dissolution medium (e.g., 0.1 N HCl or water). The amount of dissolved zinc is then measured at various time points.[2]

Troubleshooting Guides

Issue 1: Incomplete or Slow Dissolution of this compound Tablets
Potential Cause Troubleshooting Step Expected Outcome
High Tablet Hardness Decrease the compression force during tableting. Ensure the tablet press is properly calibrated.Reduced tablet hardness, allowing for faster penetration of the dissolution medium and quicker disintegration.
Poor Disintegrant Efficacy Increase the concentration of the superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate) in the formulation. Evaluate different types of disintegrants.Faster tablet disintegration, leading to a more rapid release of this compound.
Hydrophobic Lubricant Film Reduce the concentration of hydrophobic lubricants like magnesium stearate. Optimize the blending time to avoid over-lubrication.Improved tablet wettability and faster dissolution.
API Particle Size Too Large Employ a milling process to reduce the particle size of the this compound powder.Increased surface area of the API, leading to a faster dissolution rate.
Issue 2: Rapid or "Dose Dumping" Release Profile
Potential Cause Troubleshooting Step Expected Outcome
Low Tablet Hardness Increase the compression force during tableting.Increased tablet hardness and a more controlled release of the drug.
Inadequate Binder Concentration Increase the concentration of the binder (e.g., povidone, HPMC) in the formulation.Stronger granule and tablet structure, slowing down the initial burst release.
Formulation is Too Porous Optimize the granulation process to achieve denser granules. Adjust the compression force.Reduced tablet porosity, leading to a more controlled and sustained release profile.

Data Presentation

Table 1: Example Formulation for a Rapidly Disintegrating this compound Tablet

The following table details a sample formulation for a this compound tablet designed for rapid disintegration and dissolution, based on a patented formulation.[3]

Ingredient Percentage by Weight (%) Function
This compound10-20Active Pharmaceutical Ingredient
Lactose20-40Diluent/Filler
Starch10-30Diluent/Disintegrant
Pregelatinized Starch10-25Binder/Disintegrant
Low Substituted Hydroxypropyl Cellulose2-5Disintegrant
Sodium Carboxymethyl Starch2-5Superdisintegrant
Magnesium Stearate1-5Lubricant

This formulation is reported to achieve a disintegration time of less than 2.0 minutes and a dissolution rate of over 95.0% within 20 minutes.[3]

Experimental Protocols

Protocol 1: USP Dissolution Testing for this compound Tablets

Objective: To determine the in-vitro release profile of this compound from a solid oral dosage form.

Apparatus: USP Apparatus 2 (Paddle)

Method:

  • Dissolution Medium Preparation: Prepare 900 mL of 0.1 N Hydrochloric Acid (HCl). De-aerate the medium.

  • Apparatus Setup:

    • Set the water bath temperature to 37 ± 0.5 °C.

    • Set the paddle rotation speed to 75 RPM.

    • Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to the set temperature.

  • Sample Introduction: Place one this compound tablet into each vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of zinc in the filtrate using a validated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Construct a dissolution profile by plotting the percentage of this compound released against time.

Visualizations

Zinc-Mediated Signaling Pathways

The following diagrams illustrate the involvement of zinc in key cellular signaling pathways.

experimental_workflow cluster_formulation Formulation & Manufacturing cluster_testing Quality Control & Analysis API This compound API Blending Blending API->Blending Excipients Excipients (Fillers, Binders, etc.) Excipients->Blending Granulation Granulation Blending->Granulation Compression Tableting Granulation->Compression Dissolution Dissolution Testing (USP Apparatus 2) Compression->Dissolution Sampling Time-point Sampling Dissolution->Sampling Analysis Zinc Quantification (AAS/ICP-OES) Sampling->Analysis Profile Release Profile Generation Analysis->Profile

Experimental workflow for this compound tablet development and testing.

zinc_mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Zn_ext Extracellular Zinc (Zn²⁺) Ras Ras Zn_ext->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB, Elk-1) ERK->Transcription_Factors Phosphorylates & Activates Cell_Response Cellular Responses (Proliferation, Differentiation) Transcription_Factors->Cell_Response Regulates Gene Expression

Zinc-activated MAPK/ERK signaling pathway.

zinc_apoptosis_pathway cluster_regulation Apoptosis Regulation Zn_high Sufficient Zinc (Zn²⁺) Caspase8 Caspase-8 Zn_high->Caspase8 Inhibits Dimerization Caspase3 Caspase-3 Zn_high->Caspase3 Directly Inhibits Zn_low Zinc Deficiency Apoptosis Apoptosis Zn_low->Apoptosis Promotes Caspase8->Caspase3 Activates Caspase3->Apoptosis Executes

Zinc's role in the regulation of apoptosis.

References

Technical Support Center: Optimizing Zinc Citrate Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with zinc citrate (B86180).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving zinc citrate?

A1: this compound's solubility is highly dependent on pH. It is significantly more soluble in acidic conditions. For optimal dissolution, a pH below 6 is recommended. In neutral to alkaline conditions, the solubility of this compound decreases, which can lead to precipitation.[1][2]

Q2: Why is my this compound solution precipitating?

A2: Precipitation of this compound can occur for several reasons:

  • pH Shift: An increase in the pH of your solution to neutral or alkaline levels will decrease this compound's solubility and cause it to precipitate.[1][2]

  • High Concentration: Exceeding the solubility limit of this compound at a given pH and temperature will lead to precipitation.

  • Temperature Changes: this compound exhibits temperature-dependent solubility, and fluctuations in temperature can affect its stability in solution.[1]

  • Interaction with Media Components: In cell culture media, phosphate (B84403) and carbonate ions can react with zinc ions to form insoluble zinc phosphate or zinc carbonate, especially at physiological pH.[3]

Q3: How does pH affect the bioavailability of this compound?

A3: The pH of the gastrointestinal tract plays a crucial role in the bioavailability of this compound. The acidic environment of the stomach (low pH) promotes the dissolution of this compound, releasing zinc ions that can be absorbed in the small intestine.[1] As the pH increases in the small intestine, the speciation of this compound changes, which can influence its absorption.

Q4: What are the different this compound species that can exist in solution?

A4: The speciation of this compound in an aqueous solution is complex and pH-dependent. The main species include [Zn(cit)]-, [Zn(cit)H], and [Zn(cit)2]4-.[4][5] The relative concentration of these species varies with pH, which in turn affects the overall properties of the solution.

Data Presentation

Table 1: Solubility of this compound at Various pH Levels

pHApproximate Solubility (g/L)Observations
3.0HighReadily soluble
4.0HighReadily soluble
5.0ModerateSoluble
6.0LowSlightly soluble, potential for precipitation
7.0Very LowSparingly soluble, likely to precipitate
8.0Very LowPractically insoluble

Note: These are approximate values compiled from various sources. Actual solubility can be influenced by temperature, ionic strength, and the specific form of this compound used (e.g., dihydrate, trihydrate).[1][6][7]

Table 2: Stability Constants (log β) of this compound Complexes

Complex Specieslog β at 25°C (I = 0.1 M)
[Zn(cit)]-~4.7
[Zn(cit)H]~7.5
[Zn(cit)2]4-~6.8

Data obtained from potentiometric titration studies. Stability constants are crucial for understanding the equilibrium between different this compound species in solution at a given pH.[4][5]

Experimental Protocols

Protocol 1: Dissolution Testing of this compound Tablets

This protocol is adapted from the USP general chapter <711> Dissolution.[8]

Objective: To determine the in vitro dissolution rate of this compound tablets.

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium:

  • 0.1 N Hydrochloric Acid (HCl), 900 mL

Procedure:

  • Set the paddle speed to 75 RPM.

  • Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Place one this compound tablet in each vessel.

  • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately using a suitable filter (e.g., 0.45 µm).

  • Analyze the zinc concentration in the filtered samples using a validated analytical method, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculate the percentage of this compound dissolved at each time point.

Protocol 2: MTT Assay for Cytotoxicity of this compound

Objective: To assess the effect of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable vehicle, e.g., slightly acidified water, and filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in a complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of this compound solutions to the wells. Include a vehicle control (medium with the same amount of dissolving agent) and a positive control for cytotoxicity.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: In Vitro Zinc Bioavailability Assessment

This protocol simulates digestion to estimate the fraction of zinc from this compound that is available for absorption.

Objective: To determine the bioaccessibility of zinc from a this compound formulation.

Procedure:

  • Simulated Gastric Digestion:

    • Homogenize the this compound sample in distilled water.

    • Add simulated gastric fluid (SGF) containing pepsin and adjust the pH to 2.0 with HCl.

    • Incubate at 37°C for 2 hours with gentle agitation.

  • Simulated Intestinal Digestion:

    • Add simulated intestinal fluid (SIF) containing pancreatin (B1164899) and bile salts to the gastric digest.

    • Adjust the pH to 7.0 with sodium bicarbonate.

    • Incubate at 37°C for 2 hours with gentle agitation.

  • Separation of Bioaccessible Fraction:

    • Centrifuge the intestinal digest to separate the soluble fraction (supernatant) from the insoluble residue.

  • Zinc Quantification:

    • Measure the zinc concentration in the soluble fraction using AAS or ICP-MS.

    • The percentage of zinc in the soluble fraction relative to the total initial zinc content represents the bioaccessibility.

Mandatory Visualizations

Zinc_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ZIPs ZIP Transporters This compound->ZIPs Uptake Labile Zinc Pool Labile Zinc Pool ZIPs->Labile Zinc Pool Signaling Pathways Signaling Pathways Labile Zinc Pool->Signaling Pathways Modulates Gene Expression Gene Expression Labile Zinc Pool->Gene Expression Regulates Enzyme Activity Enzyme Activity Labile Zinc Pool->Enzyme Activity Affects

Caption: Zinc uptake and intracellular signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis A Prepare this compound Solution at desired pH B Dissolution Study (Protocol 1) A->B C Cytotoxicity Assay (MTT, Protocol 2) A->C D Bioavailability Assay (Protocol 3) A->D E Quantify Zinc Concentration (AAS/ICP-MS) B->E G Determine Cell Viability (%) C->G D->E F Calculate % Dissolved E->F H Calculate Bioaccessibility (%) E->H

Caption: Experimental workflow for this compound evaluation.

Troubleshooting_Flowchart Start Precipitate observed in this compound solution Q1 Check pH of the solution Start->Q1 A1_Yes pH > 6.0 Q1->A1_Yes pH > 6.0 A1_No pH < 6.0 Q1->A1_No pH < 6.0 S1 Lower pH with dilute acid (e.g., citric acid) A1_Yes->S1 Q2 Is the concentration too high? A1_No->Q2 S1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No S2 Dilute the solution A2_Yes->S2 Q3 Any incompatible reagents added (e.g., high phosphate)? A2_No->Q3 S2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No S3 Reformulate avoiding incompatible components A3_Yes->S3 End Consult further literature or technical support A3_No->End S3->End

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Flow Cytometry of Zinc Citrate-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with zinc citrate-treated cells in flow cytometry applications.

Troubleshooting Guides

This section addresses common issues encountered during the flow cytometric analysis of cells treated with zinc citrate (B86180).

Issue Potential Cause Recommended Solution
Weak or No Fluorescent Signal 1. Citrate-induced reduction of zinc uptake: Citrate can chelate zinc ions, reducing their availability for cellular uptake and subsequent biological effects.[1] 2. Suboptimal staining protocol: Incorrect antibody concentrations, incubation times, or temperatures can lead to weak staining. 3. Low target antigen expression: The expression of the target protein may be low in the cell type or under the experimental conditions used.1. Optimize this compound concentration and incubation time: Titrate the concentration of this compound to find the optimal level that induces the desired effect without excessive cytotoxicity. Consider pre-incubating cells with zinc sulfate (B86663) before adding citrate to facilitate zinc uptake. 2. Optimize staining conditions: Titrate antibody concentrations to determine the optimal signal-to-noise ratio. Adjust incubation times and temperatures as recommended by the antibody manufacturer. 3. Use signal amplification techniques: Consider using a brighter fluorochrome or a secondary antibody-based amplification strategy.
High Background Staining 1. Nonspecific antibody binding: The primary or secondary antibody may be binding non-specifically to cells. 2. Dead cells: Dead cells can non-specifically bind antibodies, leading to high background. 3. Insufficient washing: Inadequate washing steps can leave unbound antibodies in the sample.1. Include blocking steps: Use a blocking buffer containing serum (e.g., FBS or BSA) to block Fc receptors. 2. Use a viability dye: Include a viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye) to exclude dead cells from the analysis. 3. Increase wash steps: Increase the number and volume of wash steps after antibody incubation.
Cell Aggregation/Clumping 1. Release of DNA from dead cells: DNA released from dead or dying cells is sticky and can cause cells to clump together. 2. Cell handling: Excessive centrifugation speeds or vigorous vortexing can damage cells and promote aggregation.1. Treat with DNase: Add DNase I to the cell suspension to break down extracellular DNA.[2][3][4] 2. Gentle cell handling: Use lower centrifugation speeds (e.g., 300-400 x g) and gently resuspend cell pellets. Filter cells through a cell strainer (e.g., 40-70 µm) before analysis.[3][4][5]
Increased Autofluorescence 1. Intrinsic cellular fluorescence: Some cell types naturally have higher levels of autofluorescence. 2. Fixation-induced autofluorescence: Aldehyde-based fixatives like paraformaldehyde can increase autofluorescence.1. Use appropriate controls: Always include an unstained control to determine the baseline autofluorescence of your cells. 2. Choose appropriate fluorochromes: Select fluorochromes that emit in the red or far-red spectrum, where autofluorescence is typically lower.[6][7] 3. Optimize fixation: If fixation is necessary, consider using a lower concentration of paraformaldehyde or an alternative fixative. Zinc salt-based fixatives have been shown to be a good alternative to formaldehyde.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a decrease in the expected biological effect of zinc when I use this compound compared to other zinc salts?

A1: Citrate is a known chelator of zinc ions. When cells are treated with this compound, the citrate can bind to zinc, reducing the amount of free zinc available for uptake by the cells.[1] This can lead to a diminished biological effect compared to using other zinc salts like zinc sulfate. To counteract this, you may need to increase the concentration of this compound or consider a sequential treatment, where cells are first exposed to a zinc salt and then to citrate.

Q2: My Annexin V/PI apoptosis assay shows a high percentage of necrotic cells even at low concentrations of this compound. Is this expected?

A2: High concentrations of zinc can induce necrosis, while zinc deficiency can lead to apoptosis. If you are observing high necrosis at low this compound concentrations, it could be due to several factors:

  • Cell type sensitivity: Your specific cell line may be particularly sensitive to zinc-induced toxicity.

  • Experimental conditions: Prolonged incubation times can lead to secondary necrosis.

  • False positives: Ensure proper compensation and gating to distinguish between late apoptotic and necrotic cells. Mechanical stress during sample preparation can also damage cell membranes, leading to PI uptake.

Q3: Can I fix my cells after staining with Annexin V and Propidium Iodide when analyzing this compound-treated cells?

A3: It is generally not recommended to fix cells after Annexin V staining, as fixation can disrupt the plasma membrane and affect the binding of Annexin V to phosphatidylserine. However, if fixation is necessary for your experimental workflow, it is crucial to perform it after the Annexin V binding step. Be aware that fixation can sometimes lead to a loss of signal.

Q4: I am observing a shift in my unstained control population after this compound treatment. What could be the cause?

A4: A shift in the unstained control population indicates a change in the intrinsic fluorescence (autofluorescence) of the cells. Zinc treatment can alter cellular metabolism, which may lead to changes in the levels of endogenous fluorophores like NADH and flavins, contributing to increased autofluorescence.[6] It is important to use the appropriate unstained control (this compound-treated cells without any fluorescent labels) to set the baseline for your analysis.

Experimental Protocols

Protocol 1: Preparation of this compound-Treated Cells for Flow Cytometry
  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound. Dilute the stock solution to the desired final concentrations in complete cell culture medium. Remove the old medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells into a centrifuge tube.

    • Adherent cells: Wash the cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE™ or accutase) to preserve cell surface epitopes. Neutralize the dissociation reagent with complete medium.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Counting and Resuspension: Resuspend the cells in a suitable buffer (e.g., FACS buffer: PBS with 1-2% BSA and 0.1% sodium azide) at a concentration of 1x10^6 cells/mL.

  • Proceed to Staining: The cells are now ready for staining with fluorescently labeled antibodies or dyes.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
  • Prepare Cells: Follow the steps in Protocol 1 to prepare a single-cell suspension of this compound-treated and control cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V (or another fluorochrome conjugate).

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

Zinc-Mediated Signaling Pathways

Zinc ions can act as intracellular signaling molecules, modulating various pathways, including the MAPK/ERK and NF-κB pathways.

Zinc_Signaling cluster_downstream Downstream Signaling Zinc_Citrate This compound Citrate Citrate Zinc_Citrate->Citrate Zinc_Ion Intracellular Zn²⁺ Zinc_Citrate->Zinc_Ion Enters Cell Citrate->Zinc_Ion Impairs Uptake MAPK_Pathway MAPK/ERK Pathway Zinc_Ion->MAPK_Pathway NFkB_Pathway NF-κB Pathway Zinc_Ion->NFkB_Pathway Cell_Membrane Cellular_Response Cell Proliferation, Apoptosis, Inflammation MAPK_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response

Caption: this compound dissociates, and zinc ions can enter the cell to modulate signaling pathways like MAPK/ERK and NF-κB, influencing cellular responses. Citrate can impair zinc uptake.

Citrate Metabolism and its Influence

Citrate is a key metabolite in the citric acid cycle (TCA cycle) and can also influence cellular processes when present extracellularly.

Citrate_Metabolism cluster_cell Cell Extracellular_Citrate Extracellular Citrate TCA_Cycle TCA Cycle Extracellular_Citrate->TCA_Cycle Enters Metabolic_Shifts Metabolic Shifts TCA_Cycle->Metabolic_Shifts Signaling_Modulation Signaling Modulation TCA_Cycle->Signaling_Modulation

Caption: Extracellular citrate can enter the cell and participate in the TCA cycle, leading to metabolic shifts and modulation of cellular signaling.

Experimental Workflow for Flow Cytometry Analysis

A typical workflow for analyzing this compound-treated cells by flow cytometry.

Flow_Cytometry_Workflow Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Staining 4. Staining (e.g., Annexin V/PI) Harvesting->Staining Acquisition 5. Flow Cytometry Acquisition Staining->Acquisition Analysis 6. Data Analysis Acquisition->Analysis

Caption: A standard workflow for preparing and analyzing this compound-treated cells using flow cytometry, from cell culture to data analysis.

References

Technical Support Center: Improving the Sensory Properties of Zinc Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the sensory properties of zinc citrate (B86180) in nutritional studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sensory challenges associated with zinc citrate in nutritional studies?

A1: The main sensory challenge with this compound, like many other zinc salts, is its undesirable taste profile. This is primarily characterized by bitterness, astringency, and a distinct metallic sensation.[1][2][3] These off-tastes can significantly impact participant adherence and compliance in clinical trials, especially when using liquid formulations, chewable tablets, or powders that are dissolved in a beverage. While this compound is often considered to have better sensory properties than zinc sulfate (B86663) or acetate, masking its taste is still a critical step for developing a palatable product.[4][[“]]

Q2: How can I mitigate the metallic and astringent taste of my this compound formulation?

A2: Several taste-masking strategies can be employed, often in combination, to improve the palatability of this compound formulations. The most common approaches include:

  • Flavoring Agents: The use of strong, pleasant flavors can effectively mask the off-tastes. A synergistic combination of flavoring oils (e.g., peppermint, spearmint) and lauryl alcohol has been shown to be effective.[6] Anethole, a flavor compound found in anise and fennel, is particularly noted for its ability to mask the taste and aftertaste of ionizable zinc compounds.[7]

  • Sweeteners and Sweetness Enhancers: High-potency sweeteners like sucralose, aspartame, and saccharin (B28170) can counteract the bitterness associated with zinc.[8][9]

  • Encapsulation: Creating a physical barrier around the this compound particles can prevent them from interacting with taste receptors. Techniques include microencapsulation with polymers or lipids.[9][10] Encapsulating this compound in whey protein nanoparticles is one documented method.[10][11]

  • Ion-Exchange Resins: This technique involves binding the zinc ions to a resin, which prevents their release in the mouth and subsequent interaction with taste buds.[12]

Q3: My study requires a liquid formulation. Are there specific challenges I should be aware of?

A3: Yes, liquid formulations like syrups or solutions present a greater taste-masking challenge because the zinc ions are readily available to interact with taste receptors in the mouth. For liquids, a multi-pronged approach is often necessary. Consider increasing the viscosity of the formulation to reduce the diffusion of zinc ions to the taste buds. Additionally, a combination of strong flavors and high-potency sweeteners is typically required.[8][9] It's also important to manage the pH of the solution, as this can influence taste perception.[13]

Q4: How can I quantitatively assess the effectiveness of my taste-masking strategy?

A4: The gold standard for assessing taste is the use of trained human taste panels.[13][14] A method known as Quantitative Descriptive Analysis (QDA) is highly effective.[1][2][15] This involves training a panel of sensory experts to identify and quantify specific sensory attributes (e.g., metallic intensity, astringency, bitterness, flavor intensity) on a calibrated scale. Another tool is the electronic tongue (e-tongue), an analytical instrument with sensors that can detect and differentiate tastes in liquid samples, providing an objective measure of bitterness and the effectiveness of masking agents.[12][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Participants report a strong, lingering metallic aftertaste. The taste-masking agent is not effective enough or its effect is not long-lasting.1. Incorporate an agent known to mask aftertaste, such as anethole.[7] 2. Use encapsulation to prevent the release of zinc ions in the oral cavity.[10] 3. Increase the concentration or use a combination of different flavoring agents.[6]
The formulation is perceived as overly bitter. Insufficient sweetness to counteract the inherent bitterness of the zinc salt.1. Increase the concentration of the existing sweetener or use a more potent sweetener (e.g., sucralose).[9] 2. Combine different sweeteners to achieve a synergistic effect. 3. Certain zinc salts have been shown to inhibit the perception of sweetness; ensure your formulation accounts for this potential interaction.[3][17]
Astringency (a dry, puckering sensation) is the primary complaint. Zinc ions are interacting with salivary proteins, causing them to precipitate or denature.[3]1. Increase the viscosity of the formulation to limit contact time with the oral mucosa. 2. Use encapsulation to create a physical barrier.[10] 3. Experiment with chelating agents that can bind to zinc, though this must be done carefully to avoid impacting bioavailability.[18]
The added flavors create an unpleasant new taste ("flavor clash"). The chosen flavor profile does not complement or effectively mask the metallic/bitter notes.1. Test a variety of flavor categories. Citrus and mint flavors are often effective for masking metallic tastes.[6] 2. Use a systematic approach like Quantitative Descriptive Analysis (QDA) to evaluate different flavor combinations and concentrations.[1] 3. Consider using flavor enhancers in addition to primary flavors.

Quantitative Data Summary

Table 1: Comparison of Fractional Zinc Absorption from Different Supplements

This table summarizes data from a randomized, double-blind, three-way crossover study in healthy adults who received 10 mg of elemental zinc without food. The high bioavailability of this compound makes it an attractive option for nutritional studies, underscoring the importance of addressing its sensory properties.

Zinc CompoundMedian Fractional Absorption (%)Key Finding
This compound 61.3%Absorption is comparable to zinc gluconate.[19][20][21]
Zinc Gluconate 60.9%Often used as a benchmark for bioavailability.[19][20][21]
Zinc Oxide 49.9%Significantly lower absorption compared to citrate and gluconate.[19][20][21]

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

Objective: To quantitatively measure the sensory attributes of different this compound formulations to assess the effectiveness of taste-masking strategies.

Methodology:

  • Panelist Recruitment and Screening:

    • Recruit 10-15 individuals who are regular consumers of nutritional supplements.

    • Screen candidates for their ability to detect basic tastes (sweet, sour, bitter, salty) and their sensory acuity and verbal descriptive skills.

  • Lexicon Development (Training Phase - Approx. 15-20 hours):

    • Present panelists with a range of reference samples representing the sensory attributes to be evaluated (e.g., quinine (B1679958) solution for bitterness, tannic acid for astringency, ferrous sulfate solution for metallic taste).[17]

    • Through group discussion, develop a consensus on a list of specific descriptive terms (the "lexicon") for the aroma, taste, and mouthfeel of the samples.

    • Define each attribute clearly to ensure consistent understanding among panelists.

  • Panelist Training and Calibration:

    • Train panelists to use a standardized intensity scale (e.g., a 15-point universal scale or a 100-point line scale) anchored with references.

    • Conduct practice sessions where panelists rate the intensity of each attribute in various formulations. Provide feedback to calibrate their ratings and improve consistency.

  • Formal Evaluation:

    • Prepare samples of each this compound formulation (including a control/unmasked sample) and code them with random three-digit numbers.

    • Present the samples to the panelists in a randomized, counterbalanced order in individual sensory booths under controlled lighting and temperature.

    • Instruct panelists to take a sip of the sample, hold it in their mouth for a set time (e.g., 10 seconds), expectorate, and then rate the intensity of each attribute in the lexicon.

    • Provide purified water and unsalted crackers for palate cleansing between samples, with a mandatory waiting period (e.g., 2-3 minutes).

  • Data Analysis:

    • Analyze the collected intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the formulations for each sensory attribute.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which specific formulations differ from each other.

    • Visualize the results using spider web plots or bar charts to easily compare the sensory profiles of the different formulations.

Protocol 2: Taste Masking via Encapsulation with Whey Protein Isolate (WPI)

Objective: To encapsulate this compound within WPI nanoparticles to create a physical barrier that prevents interaction with taste receptors. (Based on the methodology described by Hussein, et al.).[10][11]

Methodology:

  • Preparation of WPI Solution:

    • Prepare a 2% (w/v) solution of Whey Protein Isolate (WPI) in deionized water.

    • Gently stir the solution until the WPI is fully dissolved.

    • Heat the WPI solution to 80°C for 20 minutes to induce partial denaturation, then cool rapidly in an ice bath.

  • Loading of this compound:

    • To the cooled WPI solution, add this compound powder to achieve the desired final concentration (e.g., 7 mM, 14 mM, or 28 mM per gram of WPI).[11] Stir continuously.

  • Nanoparticle Formation via pH Cycling:

    • Under constant stirring, slowly acidify the WPI-zinc citrate mixture by adding 0.1 N HCl until the pH reaches 6.0. This induces the aggregation of protein molecules.

    • Add a calcium chloride (CaCl₂) solution to achieve a final concentration of approximately 2.25 mM to facilitate cross-linking.

    • Allow the mixture to rest to ensure the formation of stable nanoparticles.

  • Purification and Collection:

    • (Optional but recommended) Dialyze the nanoparticle suspension against deionized water to remove any unloaded this compound and other small molecules.

    • Lyophilize (freeze-dry) the purified suspension to obtain a dry powder of this compound-loaded WPI nanoparticles.

  • Characterization and Validation:

    • Determine the encapsulation efficiency by measuring the amount of free zinc in the supernatant after centrifugation compared to the total initial amount. Zinc concentration can be quantified using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[22]

    • Analyze the particle size and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[10]

    • Conduct a sensory evaluation (as per Protocol 1) to compare the taste of the encapsulated this compound powder (re-suspended in water) against the un-encapsulated raw material.

Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation cluster_evaluation Phase 2: Sensory Evaluation cluster_analysis Phase 3: Analysis & Iteration F1 Define Target Profile (Dosage, Format) F2 Select Taste-Masking Strategy (e.g., Flavoring, Encapsulation) F1->F2 F3 Prepare Prototype Formulations F2->F3 E1 Develop Sensory Lexicon & Train Panel (QDA) F3->E1 E2 Conduct Blinded Sensory Evaluation E1->E2 E3 Collect Intensity Data for Bitterness, Astringency, Metallic Taste E2->E3 A1 Statistical Analysis (ANOVA, Post-Hoc) E3->A1 A2 Compare Prototypes to Control A1->A2 A3 Decision Point: Is Taste Profile Acceptable? A2->A3 A3->F2 No: Refine Strategy end_node Final Formulation Achieved A3->end_node Yes taste_mechanism cluster_oral_cavity Oral Cavity cluster_perception Sensory Perception Pathway cluster_sensation Resulting Sensation Zn This compound (in solution) Zn_ion Zn²⁺ Ions Zn->Zn_ion Dissociates Saliva Salivary Proteins (e.g., mucins) Zn_ion->Saliva Lipids Oral Mucosa Lipids Zn_ion->Lipids Receptors Taste Receptors & Ion Channels (TRPV1) Zn_ion->Receptors Direct Interaction Precipitation Protein Precipitation/ Denaturation Saliva->Precipitation Interaction with Zn²⁺ Oxidation Lipid Oxidation Lipids->Oxidation Catalyzed by Zn²⁺ Signal Nerve Signal to Brain Receptors->Signal Oxidation->Signal Generates metallic-tasting aldehydes Precipitation->Signal Causes Astringent Sensation Metallic Metallic Taste Signal->Metallic Astringent Astringency Signal->Astringent Bitter Bitterness Signal->Bitter decision_tree start Start: Unpleasant This compound Taste q1 What is the dosage form? start->q1 a1_liquid Liquid (Syrup, Solution) q1->a1_liquid a1_solid Solid (Chewable, Powder) q1->a1_solid q2_liquid High intensity off-taste? a1_liquid->q2_liquid q2_solid Is material processed in mouth (chewed)? a1_solid->q2_solid strat1 Strategy: 1. High-potency Sweeteners 2. Strong Flavoring Agents 3. Viscosity Modifiers q2_liquid->strat1 No strat2 Strategy: 1. Encapsulation (e.g., WPI) 2. Ion-Exchange Resin 3. Flavoring & Sweeteners q2_liquid->strat2 Yes strat3 Strategy: 1. Flavoring Agents 2. Sweeteners strat4 Strategy: 1. Encapsulation/Coating 2. Flavoring & Sweeteners q2_solid->strat3 No (e.g., powder for quick swallow) q2_solid->strat4 Yes

References

Validation & Comparative

Zinc Citrate vs. Zinc Gluconate: An In Vivo Bioavailability Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of nutritional science and drug development, the selection of an appropriate zinc salt is a critical decision influenced by factors such as solubility, taste, and, most importantly, bioavailability. This guide provides an objective comparison of the in vivo bioavailability of two commonly used organic zinc salts: zinc citrate (B86180) and zinc gluconate. The information presented herein is supported by experimental data from human and animal studies to aid in evidence-based decision-making.

Quantitative Bioavailability Data

The relative bioavailability of zinc citrate and zinc gluconate has been investigated in human and animal models. While both are considered to be well-absorbed forms of zinc, particularly in comparison to inorganic salts like zinc oxide, the existing evidence suggests a high degree of comparability between the two.

A key human study conducted by Wegmüller et al. (2014) provides a direct comparison of the fractional absorption of zinc from citrate and gluconate salts. This randomized, double-masked, three-way crossover study utilized a highly accurate dual-isotope tracer method to determine zinc absorption in healthy adults. The results, as summarized in the table below, indicate no statistically significant difference in the median fractional absorption between this compound and zinc gluconate.

Table 1: Comparative Fractional Zinc Absorption in Humans

Zinc SaltMedian Fractional Absorption (%)Interquartile Range (%)p-value (vs. Zinc Gluconate)
This compound61.356.6 - 71.0Not Significant
Zinc Gluconate60.950.6 - 71.7-
Zinc Oxide49.940.9 - 57.7< 0.01
Data from Wegmüller et al. (2014). The study administered 10 mg of elemental zinc.

In contrast, an earlier study by Barrie et al. (1987) reported different findings. This study measured changes in zinc levels in hair, urine, and erythrocytes over a four-week supplementation period. The results indicated a significant increase in these parameters with zinc picolinate (B1231196) supplementation, but no significant changes were observed with either this compound or zinc gluconate when compared to placebo. The differing outcomes may be attributable to the different methodologies, duration of supplementation, and the specific biomarkers measured.

Animal studies provide further insights. A study in rats by Sapota et al. investigated the accumulation of zinc in the prostate, a tissue with high zinc concentration. Their findings showed that both this compound and zinc gluconate significantly increased zinc concentrations in the dorsolateral lobe of the prostate compared to a control group, with zinc gluconate showing an effect even at the lowest dose.

Experimental Protocols

The methodologies employed in these key studies are crucial for the interpretation of their findings. The following sections detail the experimental protocols for the human and animal studies cited.

Human Crossover Study (Wegmüller et al., 2014)
  • Study Design: A randomized, double-masked, three-way crossover study.

  • Subjects: 15 healthy adults.

  • Intervention: Oral administration of a supplement containing 10 mg of elemental zinc in the form of this compound, zinc gluconate, or zinc oxide.

  • Methodology for Measuring Absorption: The study utilized the double-isotope tracer ratio (DITR) method. This involved the oral administration of a stable isotope of zinc (e.g., ⁶⁷Zn) mixed with the respective zinc salt and the simultaneous intravenous administration of a different stable zinc isotope (e.g., ⁷⁰Zn). The ratio of these isotopes in urine samples collected over a specified period allows for the precise calculation of the fraction of orally ingested zinc that was absorbed into the systemic circulation.

  • Sample Analysis: Zinc isotope ratios in urine were measured using inductively coupled plasma mass spectrometry (ICP-MS), a highly sensitive technique for elemental and isotopic analysis.

Human Supplementation Study (Barrie et al., 1987)
  • Study Design: A double-blind, four-period crossover trial.

  • Subjects: 15 healthy human volunteers.

  • Intervention: Oral supplementation with zinc picolinate, this compound, zinc gluconate (equivalent to 50 mg elemental zinc per day), or a placebo for four-week periods.

  • Methodology for Measuring Zinc Levels:

    • Hair Zinc: Hair samples were collected, washed, and digested. Zinc concentrations were determined by atomic absorption spectrophotometry (AAS).

    • Urine Zinc: 24-hour urine samples were collected, and zinc levels were measured by AAS.

    • Erythrocyte Zinc: Red blood cells were separated from whole blood, washed, and lysed. The zinc content was then determined by AAS.

Animal Study (Sapota et al.)
  • Study Design: Male Wistar rats were administered different doses of zinc sulfate, zinc gluconate, or this compound daily for 30 days.

  • Subjects: Male Wistar rats.

  • Intervention: Daily oral administration of zinc compounds at three different doses (3.0, 15.0, and 50.0 mg Zn/kg body weight).

  • Methodology for Measuring Bioavailability: The bioavailability was assessed by measuring the zinc concentration in different lobes of the prostate gland.

  • Sample Analysis: Prostate tissue was dissected, digested, and the zinc concentration was determined using atomic absorption spectrophotometry (AAS).

Visualizing the Processes

To better understand the biological and experimental frameworks, the following diagrams have been generated using the DOT language.

G Intestinal Zinc Absorption Pathway lumen Intestinal Lumen zip4 ZIP4 lumen->zip4 Zn²⁺ enterocyte Enterocyte znt1 ZnT1 enterocyte->znt1 blood Portal Blood zip4->enterocyte znt1->blood Zn²⁺

Caption: General pathway of zinc absorption in the small intestine.

G Crossover Bioavailability Study Workflow start Recruit Subjects randomize Randomize into Groups start->randomize period1 Period 1: Administer Treatment A, B, or C randomize->period1 washout1 Washout Period period1->washout1 collect Collect Samples (e.g., Urine, Blood) period1->collect period2 Period 2: Administer Remaining Treatments washout1->period2 washout2 Washout Period period2->washout2 period2->collect period3 Period 3: Administer Final Treatment washout2->period3 period3->collect analyze Analyze Samples for Zinc Bioavailability collect->analyze end Compare Results analyze->end

Caption: Experimental workflow for a crossover bioavailability study.

Conclusion

Based on the available in vivo evidence, particularly from the robust dual-isotope tracer study in humans, this compound and zinc gluconate exhibit comparable bioavailability. Both are well-absorbed organic forms of zinc, significantly more so than inorganic zinc oxide. The choice between this compound and zinc gluconate for supplementation or therapeutic use may, therefore, be guided by other factors such as formulation requirements, taste, and cost, with the assurance that both forms are effective in delivering zinc to the body. The contrasting findings from earlier studies highlight the importance of considering the experimental methodology when evaluating bioavailability data. For precise and reliable quantification of zinc absorption, the double-isotope tracer ratio method is a superior technique.

Comparative Bioavailability of Zinc Citrate and Zinc Oxide: A Research-Focused Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zinc is a vital trace element essential for numerous physiological functions, including immune response, enzymatic activity, and protein synthesis. Its supplementation is critical in addressing deficiencies that affect a significant portion of the global population. The efficacy of zinc supplementation, however, is largely dependent on the bioavailability of the zinc salt used. This guide provides an objective comparison of two common forms, zinc citrate (B86180) and zinc oxide, focusing on their absorption rates as determined by human clinical studies.

Quantitative Data Summary

The following table summarizes the key findings from a pivotal human intervention study that directly compared the fractional absorption of zinc from zinc citrate and zinc oxide.

ParameterThis compoundZinc OxideKey Findings & Citation
Median Fractional Absorption (%) 61.3%49.9%Absorption from this compound was significantly higher than from zinc oxide (p < 0.01).[1][2][3]
Absorption Comparison Comparable to Zinc Gluconate (60.9%)Significantly lower than both this compound and Zinc Gluconate.[1][2][3]Three study participants exhibited little to no absorption from zinc oxide.[1][2][3]
Solubility Slightly soluble in water.[3]Insoluble in water, but soluble in dilute acids.[4][5][6]The lower absorption of zinc oxide may be attributed to its poor solubility, especially in individuals with low gastric acid production.[1][2][5]

Experimental Protocols

The primary data cited in this guide is from a randomized, double-blind, three-way crossover study conducted by Wegmüller et al. This robust methodology ensures a high level of evidence.

Study Design:

  • Type: Randomized, double-blind, three-way crossover study.[2][3]

  • Participants: 15 healthy young adults.[1][2][7]

  • Intervention: Participants received a single dose of 10 mg of elemental zinc as either this compound, zinc gluconate, or zinc oxide without food.[2][7] Each participant received each of the three zinc compounds in a randomized order over the course of the study.

  • Primary Outcome Measurement: Fractional absorption of zinc.

Measurement Methodology: Double Isotope Tracer Technique The researchers utilized the double-isotope tracer ratio method to precisely measure zinc absorption.[3][8]

  • Oral Isotope Administration: A known amount of a stable zinc isotope (e.g., ⁶⁷Zn) was administered orally along with the zinc supplement being tested.[3]

  • Intravenous Isotope Administration: A different stable zinc isotope (e.g., ⁷⁰Zn) was administered intravenously.[8] This intravenous dose is considered to be 100% absorbed into the systemic circulation and serves as a reference.

  • Sample Collection: Urine samples were collected from the participants.[8]

  • Analysis: The enrichment of both zinc isotopes in the urine was measured using inductively coupled plasma mass spectrometry (ICP-MS).[8] By comparing the ratio of the orally administered isotope to the intravenously administered isotope that appears in the urine, the fraction of the orally administered zinc that was absorbed into the bloodstream can be accurately calculated.

Visualizations

Experimental Workflow for Comparative Zinc Absorption Study

G cluster_0 Phase 1: Participant Recruitment & Baseline cluster_1 Phase 2: Randomized Crossover Intervention cluster_2 Phase 3: Data Collection & Analysis P Recruit 15 Healthy Adult Participants C Inclusion/Exclusion Criteria Check P->C R Randomization (3 Groups) C->R T1 Day 1: Administer Oral ⁶⁷Zn + Zinc Compound A Administer IV ⁷⁰Zn R->T1 W1 Washout Period T1->W1 T2 Day X: Administer Oral ⁶⁷Zn + Zinc Compound B Administer IV ⁷⁰Zn W1->T2 W2 Washout Period T2->W2 T3 Day Y: Administer Oral ⁶⁷Zn + Zinc Compound C Administer IV ⁷⁰Zn W2->T3 S Urine Sample Collection (Post-Administration) T3->S A ICP-MS Analysis of Isotope Ratios (⁶⁷Zn/⁷⁰Zn) S->A D Calculate Fractional Zinc Absorption (%) A->D Final Comparative Analysis of Absorption Data

Caption: Workflow of the double isotope tracer study.

Zinc Absorption and Transport Pathway in Enterocytes

Zinc_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Zn_Citrate This compound (Soluble) Zn_Ion Zn²⁺ Zn_Citrate->Zn_Ion Dissociation Zn_Oxide Zinc Oxide (Insoluble) Zn_Oxide->Zn_Ion Poor Dissociation (Acid Dependent) ZIP4 ZIP4 Transporter (Apical Membrane) Zn_Ion->ZIP4 Transport into cell MT Metallothionein (Intracellular Buffer) ZIP4->MT Uptake ZnT1 ZnT1 Transporter (Basolateral Membrane) MT->ZnT1 Transport Albumin Albumin-Bound Zinc ZnT1->Albumin Export

Caption: Simplified pathway of zinc absorption in the intestine.

References

A Comparative Guide to Zinc Citrate and Zinc Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, plays a critical role in a vast array of cellular processes, including enzymatic activity, gene expression, and signal transduction.[1][2][3] In cell culture applications, zinc is commonly supplemented in the form of various salts, with zinc citrate (B86180) and zinc sulfate (B86663) being two of the most frequently utilized. The choice of zinc salt can significantly influence experimental outcomes due to differences in bioavailability, cytotoxicity, and the subsequent cellular responses. This guide provides an objective comparison of zinc citrate and zinc sulfate in cell culture, supported by experimental data, to aid researchers in selecting the appropriate compound for their specific needs.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data comparing the effects of this compound and zinc sulfate in various cell culture models. It is important to note that direct comparative studies across multiple cell lines are limited, and therefore, some data is presented from individual studies on each compound.

ParameterThis compoundZinc SulfateCell Line(s)Key Findings & References
Cytotoxicity (IC50) Generally more cytotoxic, even at lower concentrations (e.g., cytotoxic at 0.05 mM)Highly cytotoxic, with IC50 values varying by cell line (e.g., 101.8 mg/l or ~354 µM in RK13 cells)PC12 (neuronal)[1][4], RK13 (kidney)[5]Both salts are among the most toxic forms of zinc. This compound showed cytotoxicity at lower concentrations than zinc sulfate in PC12 cells.[1][4]
Cellular Uptake Significantly higher uptake compared to other zinc saltsSignificantly higher uptake compared to other zinc saltsPC12 (neuronal)The higher toxicity of both salts is correlated with their increased cellular uptake.[1][4]
Effect on Cell Proliferation Dose-dependent decrease in cell number[6]Dose-dependent inhibition of cell growth[7][8]MBT-2 (bladder cancer)[6], LNCaP & PC-3 (prostate cancer)[7], A549 & H1299 (lung cancer)[8]Both compounds exhibit anti-proliferative effects at sufficient concentrations.
Induction of Apoptosis Induces apoptosis through caspase-3 activation and modulation of Bcl-2 family proteins[6]Induces apoptosis, with effects on the cell cycle (G1 and G2/M arrest) and apoptotic markers[5][7]MBT-2 (bladder cancer)[6], MDAMB231 (breast cancer)[2][9], LNCaP & PC-3 (prostate cancer)[7]Both salts are capable of inducing apoptosis, though the specific mechanisms and concentrations may vary between cell lines.
Effect on Apoptosis Markers ↑ p53, ↑ p21(waf1), ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax, ↑ Caspase-3 activity↑ Caspase 3/7 activity, ↓ Bcl-2, ↑ BaxMBT-2 (bladder cancer)[10], PC12 (neuronal)[4], LNCaP & PC-3 (prostate cancer)[7]This compound has been shown to modulate key apoptotic regulatory proteins.[10] Zinc sulfate also activates caspases and alters the Bcl-2/Bax ratio.[4][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of zinc compounds.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound and zinc sulfate solutions of known concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[11]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Prepare serial dilutions of this compound and zinc sulfate in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of the zinc compounds. Include a vehicle control (medium without zinc).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11][12]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Read the absorbance at 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability relative to the control and plot the results to determine the IC50 value.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • 96-well microplate

  • Caspase-3 substrate (e.g., DEVD-pNA)[1][11]

  • Assay buffer

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating them with various concentrations of this compound or zinc sulfate for a specific duration.

  • Lyse the cells using a suitable lysis buffer and collect the supernatant.[1]

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate and assay buffer to each well.[1][11]

  • Incubate the plate at 37°C for 1-2 hours.[1][11]

  • Measure the absorbance at 405 nm, which corresponds to the amount of pNA released by active caspase-3.[11]

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Western Blot for Bcl-2 Family Proteins

This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with this compound or zinc sulfate.

  • Determine protein concentration for each lysate.

  • Separate the proteins by size using SDS-PAGE.[3]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[3]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[3]

  • Perform densitometric analysis to quantify the relative expression levels of the target proteins.

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Assays start Cell Seeding treatment Treatment with This compound / Zinc Sulfate start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation assays Downstream Assays incubation->assays cytotoxicity Cytotoxicity Assay (e.g., MTT) assays->cytotoxicity apoptosis Apoptosis Assays (e.g., Caspase Activity) assays->apoptosis protein Protein Expression (e.g., Western Blot) assays->protein

Caption: A generalized experimental workflow for comparing zinc compounds.

G cluster_0 Extracellular cluster_1 Intracellular Zn_ext This compound / Zinc Sulfate Zn_int Increased Intracellular Zinc Concentration Zn_ext->Zn_int Cellular Uptake (ZIP Transporters) ROS ↑ Reactive Oxygen Species (ROS) Zn_int->ROS Mito Mitochondrial Stress Zn_int->Mito ROS->Mito Bcl2_family Modulation of Bcl-2 Family Proteins (↓ Bcl-2 / ↑ Bax) Mito->Bcl2_family Caspase Caspase Activation (e.g., Caspase-3) Bcl2_family->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified signaling pathway for zinc-induced apoptosis.

G compound Zinc Compound citrate This compound compound->citrate sulfate Zinc Sulfate compound->sulfate uptake Higher Cellular Uptake citrate->uptake sulfate->uptake cytotoxicity Increased Cytotoxicity uptake->cytotoxicity apoptosis Induction of Apoptosis cytotoxicity->apoptosis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Zinc Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of zinc citrate (B86180), a common zinc supplement. The selection of a robust and reliable analytical method is critical for quality control, stability testing, and formulation development. Here, we present a cross-validation perspective on several common analytical techniques, supported by experimental data and detailed protocols to inform method selection and implementation.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters for common analytical methods used in the quantification of zinc in the form of zinc citrate. The data presented is a synthesis of validation parameters reported in various studies.

ParameterComplexometric TitrationAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)High-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **Not Applicable> 0.99> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 111.0%[1]97.0 - 103.0%[2]
Precision (% RSD) < 2.0%< 5.0%< 3.0%[3]< 2.0%[2]
Limit of Detection (LOD) mg range0.043 ppm[4]0.0005 µg/mL[3]0.002 mg/mL[2]
Limit of Quantification (LOQ) mg range0.131 ppm[4]40 µg/dL[5]0.006 mg/mL[2]
Specificity ModerateHighVery HighHigh
Throughput LowModerateHighHigh
Cost LowModerateHighModerate

Experimental Protocols

Complexometric Titration

This method relies on the chelation of zinc ions with a standard solution of ethylenediaminetetraacetic acid (EDTA).

Instrumentation:

  • Burette, analytical balance, volumetric flasks, beakers.

Reagents:

  • 0.05 M Edetate Disodium (EDTA) volumetric solution.

  • Ammonia-Ammonium Chloride Buffer.

  • Eriochrome Black T indicator.

  • This compound sample.

Procedure:

  • Accurately weigh a quantity of this compound powder and dissolve it in deionized water.

  • Add Ammonia-Ammonium Chloride Buffer to adjust the pH to approximately 10.

  • Add a small amount of Eriochrome Black T indicator. The solution will turn wine-red.

  • Titrate with 0.05 M EDTA solution until the color changes from wine-red to a clear blue endpoint.

  • Calculate the zinc content based on the volume of EDTA consumed.

Atomic Absorption Spectroscopy (AAS)

AAS measures the absorption of light by free zinc atoms in the gaseous state.

Instrumentation:

  • Atomic Absorption Spectrometer with a zinc hollow cathode lamp.

  • Air-acetylene flame.

Reagents:

  • High-purity nitric acid.

  • Zinc standard solutions.

  • Deionized water.

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and digest it using a mixture of concentrated nitric acid and hydrogen peroxide. Dilute the digested sample to a known volume with deionized water.

  • Standard Preparation: Prepare a series of standard solutions of known zinc concentrations.

  • Analysis: Aspirate the blank, standards, and sample solutions into the air-acetylene flame of the AAS.

  • Measure the absorbance at 213.9 nm.

  • Construct a calibration curve from the standard solutions and determine the zinc concentration in the sample.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique that uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions.

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer.

Reagents:

  • High-purity nitric acid.

  • Internal standard solution (e.g., Yttrium).

  • Zinc standard solutions.

  • Deionized water.

Procedure:

  • Sample Preparation: Prepare the sample as described for AAS, ensuring high purity reagents are used to avoid contamination.

  • Analysis: Introduce the prepared sample solution into the ICP-MS. The high-temperature plasma atomizes and ionizes the zinc.

  • The ions are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio.

  • Quantify the zinc concentration by comparing the signal intensity of the sample to that of the calibration standards, using an internal standard to correct for matrix effects.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of the intact this compound molecule or for the determination of the citrate counter-ion. For zinc quantification, a post-column reaction or a specific detector may be necessary. A novel RP-HPLC method with a refractive index detector has been developed for zinc quantification[2].

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Carboxyl functional group packed column.

Reagents:

  • Formic acid (0.8% v/v) as the mobile phase.

  • This compound standard.

  • Deionized water.

Procedure:

  • Chromatographic Conditions:

    • Column: Carboxyl functional group packed column.

    • Mobile Phase: 0.8% v/v formic acid.

    • Flow Rate: Typically 1.0 mL/min.

    • Detector: Refractive Index Detector.

  • Standard and Sample Preparation: Prepare standard and sample solutions of this compound in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the zinc peak based on the retention time and peak area compared to the calibration curve generated from the standard solutions.

Visualizing the Cross-Validation Workflow

A critical step in adopting a new analytical method is to perform a cross-validation against an established method. This ensures that the new method provides equivalent results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Define Analytical Methods (e.g., Titration vs. AAS) protocol Develop/Optimize Protocols for Both Methods start->protocol samples Prepare a Set of Identical this compound Samples (e.g., different concentrations, batches) protocol->samples analysis1 Analyze Samples using Method A (e.g., Titration) samples->analysis1 analysis2 Analyze Samples using Method B (e.g., AAS) samples->analysis2 data_collection Collect and Tabulate Quantitative Data from Both Methods analysis1->data_collection analysis2->data_collection stat_analysis Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) data_collection->stat_analysis comparison Compare Performance Parameters: Accuracy, Precision, Linearity, etc. data_collection->comparison conclusion Conclusion: Determine if Methods are Equivalent and Interchangeable stat_analysis->conclusion comparison->conclusion end End: Method Implementation or Further Optimization conclusion->end

Caption: Workflow for Cross-Validation of Analytical Methods.

Logical Relationships in Method Selection

The choice of an analytical method often depends on a balance of performance, cost, and throughput. The following diagram illustrates the logical relationships between these factors for the discussed methods.

MethodSelection Titration Titration Cost Cost Titration->Cost Low Sensitivity Sensitivity Titration->Sensitivity Low Throughput Throughput Titration->Throughput Low Specificity Specificity Titration->Specificity Moderate AAS AAS AAS->Cost Moderate AAS->Sensitivity Good AAS->Throughput Moderate AAS->Specificity High ICPMS ICP-MS ICPMS->Cost High ICPMS->Sensitivity Excellent ICPMS->Throughput High ICPMS->Specificity Very High HPLC HPLC HPLC->Cost Moderate HPLC->Sensitivity Good HPLC->Throughput High HPLC->Specificity High

Caption: Key Considerations for Analytical Method Selection.

References

Zinc Citrate: A Comparative Analysis of Efficacy in Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature indicates that zinc citrate (B86180) is a highly effective form of zinc supplementation, demonstrating comparable absorption to zinc gluconate and superior bioavailability to zinc oxide. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, incorporating quantitative data from human clinical trials, detailed experimental methodologies, and visual representations of experimental workflows.

Comparative Bioavailability of Zinc Supplements

Clinical studies have demonstrated varying absorption rates among different forms of zinc supplements. Zinc citrate and zinc gluconate consistently show high bioavailability, while zinc oxide is absorbed less effectively.

A key study by Wegmüller et al. provided robust data on the fractional absorption of different zinc forms. The results, summarized in the table below, highlight the comparable efficacy of this compound and zinc gluconate.[1][2][3][4]

Zinc FormMedian Fractional Absorption (%)p-value (compared to Zinc Oxide)
This compound61.3%< 0.01
Zinc Gluconate60.9%< 0.01
Zinc Oxide49.9%-

In another study by Barrie et al., the effects of zinc picolinate (B1231196), this compound, and zinc gluconate on various physiological markers were compared. After four weeks of supplementation with 50 mg of elemental zinc per day, only the zinc picolinate group showed a significant increase in hair, urine, and erythrocyte zinc levels compared to placebo.[5][6][7][8] No significant changes in these parameters were observed for this compound or zinc gluconate at this dosage and duration.[5][6][7][8]

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials cited in this guide.

Wegmüller et al. (2013) Study Protocol

Objective: To compare the absorption of zinc from this compound, zinc gluconate, and zinc oxide in healthy adults.[1][2][3]

Study Design: A randomized, double-masked, three-way crossover study was conducted with 15 healthy adult participants.[1][2]

Methodology:

  • Participants: 15 healthy adults were recruited for the study.

  • Supplementation: Participants received supplements containing 10 mg of elemental zinc in the form of this compound, zinc gluconate, or zinc oxide.[1][2][4] The supplements were administered without food.[1]

  • Absorption Measurement: The double-isotope tracer method with 67Zn and 70Zn was used to measure the fractional absorption of zinc.[1][3]

  • Statistical Analysis: A p-value of less than 0.01 was considered statistically significant.[1][2]

G cluster_0 Wegmüller et al. Experimental Workflow A 15 Healthy Adults Recruited B Randomized, Double-Masked, 3-Way Crossover Design A->B C Group 1: 10mg this compound B->C D Group 2: 10mg Zinc Gluconate B->D E Group 3: 10mg Zinc Oxide B->E F Double-Isotope Tracer Method (67Zn and 70Zn) C->F D->F E->F G Measurement of Fractional Zinc Absorption F->G H Statistical Analysis G->H

Wegmüller et al. Study Workflow
Barrie et al. (1987) Study Protocol

Objective: To compare the absorption of zinc from zinc picolinate, this compound, and zinc gluconate in healthy humans.[5][6][7][8]

Study Design: A double-blind, four-period crossover trial was conducted with 15 healthy human volunteers.[5][6][7][8]

Methodology:

  • Participants: 15 healthy volunteers were randomly divided into four groups.

  • Supplementation: Each group received a daily oral supplement equivalent to 50 mg of elemental zinc in the form of zinc picolinate, this compound, zinc gluconate, or a placebo for four-week periods.[5][6][7][8]

  • Measurement: Zinc levels in hair, urine, erythrocytes, and serum were measured before and after each four-week supplementation period.[5][6][7][8]

  • Statistical Analysis: The significance of changes in zinc levels was determined.

G cluster_1 Barrie et al. Experimental Workflow A 15 Healthy Volunteers Recruited B Randomized into 4 Groups (Double-Blind, Crossover) A->B C 4-Week Supplementation Period B->C D Group A: Zinc Picolinate (50mg) C->D E Group B: this compound (50mg) C->E F Group C: Zinc Gluconate (50mg) C->F G Group D: Placebo C->G H Measurement of Zinc Levels (Hair, Urine, Erythrocyte, Serum) D->H E->H F->H G->H I Washout Period & Crossover H->I I->C Rotate Groups J Final Analysis I->J

Barrie et al. Study Workflow

Conclusion

The available evidence strongly supports the use of this compound as an effective form of zinc supplementation. Its absorption is on par with zinc gluconate and significantly higher than that of zinc oxide.[1][2][3][4] While zinc picolinate may lead to greater increases in tissue zinc levels under certain conditions, this compound remains a reliable and well-absorbed option.[5][6][7][8] For researchers and professionals in drug development, this compound presents a viable and efficacious compound for use in zinc supplementation strategies.

References

In Vitro vs. In Vivo Correlation of Zinc Citrate Absorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioavailability of mineral supplements is a critical factor in their efficacy. For zinc, an essential micronutrient for numerous physiological functions, the chemical form of the supplement can significantly influence its absorption. This guide provides a comparative analysis of in vitro and in vivo studies on the absorption of zinc citrate (B86180), a common organic zinc salt, benchmarked against other forms like zinc gluconate and zinc oxide.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vivo human studies and in vitro bioaccessibility assessments for different zinc compounds.

Zinc Compound In Vivo Fractional Absorption (%) (Human) [1][[“]][3]In Vitro Relative Bioaccessibility (%) [4]In Vitro Dialyzability Ranking (in infant formula) [5]
Zinc Citrate 61.33.15Lower than gluconate and oxide
Zinc Gluconate 60.94.48 - 6.19Higher than citrate
Zinc Oxide 49.9Not directly compared in the same studyHigher than citrate

Note: The in vitro and in vivo studies were not conducted under identical conditions, which may account for differences in outcomes.

In Vivo vs. In Vitro Correlation Analysis

A direct correlation between in vitro bioaccessibility and in vivo absorption for this compound is not straightforward due to a lack of studies performing both analyses on the same batch of supplements under comparable conditions.

However, the landmark in vivo study by Wegmüller et al. (2014) demonstrated that this compound has a high fractional absorption in humans (61.3%), comparable to the well-absorbed zinc gluconate (60.9%) and significantly higher than zinc oxide (49.9%).[1][[“]][3] This positions this compound as a highly bioavailable form of zinc in a real-world physiological setting.

In contrast, the available in vitro data presents a more complex picture. A study assessing the relative bioaccessibility of various zinc supplements reported a value of 3.15% for a product containing this compound.[4] Another study focusing on the dialyzability of zinc salts in infant formula ranked this compound lower than both zinc gluconate and zinc oxide.[5]

The discrepancy between the high in vivo absorption and the lower in vitro bioaccessibility/dialyzability highlights a key consideration for researchers: in vitro models, while valuable for screening, may not fully replicate the intricate processes of human digestion and absorption. Factors such as the presence of specific transporters in the human gut and the influence of the gut microbiome are not fully accounted for in simpler in vitro models. For instance, the acidic environment of the stomach, which is simulated in vitro, might not be the sole determinant of zinc salt dissociation and subsequent absorption in the intestine.

Experimental Protocols

In Vivo: Double Isotope Tracer Ratio (DITR) Method

This method is considered the gold standard for accurately measuring fractional mineral absorption in humans.

Objective: To determine the fractional absorption of zinc from different supplements.

Methodology: [6][7][8][9][10]

  • Isotope Preparation: Two stable (non-radioactive) isotopes of zinc are used, for example, ⁶⁷Zn and ⁷⁰Zn. One isotope is prepared for oral administration (e.g., mixed with the zinc supplement), and the other is prepared in a sterile solution for intravenous injection.

  • Subject Preparation: Healthy adult volunteers are recruited. They typically fast overnight before the study.

  • Isotope Administration: On the morning of the study, subjects consume the oral zinc supplement containing one of the stable isotopes. Simultaneously, or shortly after, the second zinc isotope is administered intravenously.

  • Sample Collection: Urine samples are collected from the subjects over a defined period (e.g., 24 or 48 hours).

  • Sample Analysis: The enrichment of both zinc isotopes in the urine samples is measured using inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation of Fractional Absorption: The fractional absorption of the oral zinc is calculated from the ratio of the oral isotope to the intravenous isotope recovered in the urine. The underlying principle is that once absorbed, the oral isotope tracer will be metabolized and excreted in the same manner as the intravenously administered tracer.

In Vitro: Standardized Static In Vitro Digestion (e.g., INFOGEST method)

This method simulates the physiological conditions of the human upper gastrointestinal tract to assess the bioaccessibility of nutrients.

Objective: To determine the fraction of zinc that is released from the supplement and is potentially available for absorption (bioaccessible fraction).

Methodology: [11][12][13][14][15]

  • Oral Phase: The zinc supplement is mixed with a simulated salivary fluid containing amylase at a neutral pH and incubated for a short period to mimic mastication.

  • Gastric Phase: Simulated gastric fluid, containing pepsin and adjusted to an acidic pH (around 3.0), is added to the "bolus" from the oral phase. The mixture is incubated at 37°C with gentle agitation to simulate stomach churning.

  • Intestinal Phase: Simulated intestinal fluid, containing pancreatin (B1164899) (a mix of digestive enzymes including proteases and lipases) and bile salts, is added. The pH is raised to a neutral level (around 7.0). The mixture is incubated at 37°C with agitation to simulate conditions in the small intestine.

  • Separation of Bioaccessible Fraction: After the intestinal phase, the mixture is centrifuged to separate the soluble fraction (containing the bioaccessible zinc) from the insoluble residue.

  • Quantification: The concentration of zinc in the soluble fraction is measured using atomic absorption spectrometry (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES).

Visualizations

Experimental Workflow: In Vivo vs. In Vitro

G Comparison of In Vivo and In Vitro Experimental Workflows for Zinc Absorption cluster_0 In Vivo (Double Isotope Tracer Method) cluster_1 In Vitro (Simulated Digestion) ivivo_start Subject Fasting ivivo_admin Oral (⁶⁷Zn-Citrate) & IV (⁷⁰Zn) Administration ivivo_start->ivivo_admin ivivo_collection Urine Collection ivivo_admin->ivivo_collection ivivo_analysis ICP-MS Analysis ivivo_collection->ivivo_analysis ivivo_end Fractional Absorption Calculation ivivo_analysis->ivivo_end invitro_start Sample Preparation (this compound) invitro_oral Oral Phase Simulation invitro_start->invitro_oral invitro_gastric Gastric Phase Simulation invitro_oral->invitro_gastric invitro_intestinal Intestinal Phase Simulation invitro_gastric->invitro_intestinal invitro_separation Centrifugation invitro_intestinal->invitro_separation invitro_analysis AAS/ICP-OES Analysis invitro_separation->invitro_analysis invitro_end Bioaccessibility Calculation invitro_analysis->invitro_end

Caption: A flowchart comparing the key steps in the in vivo and in vitro assessment of zinc absorption.

Signaling Pathway: Zinc Transport in Intestinal Epithelial Cells

G Simplified Pathway of Zinc Transport in Enterocytes cluster_lumen cluster_enterocyte Enterocyte cluster_blood lumen This compound zip4 ZIP4 Transporter lumen->zip4 Uptake zn_ion Zn²⁺ zip4->zn_ion mt Metallothionein (Storage) zn_ion->mt Binding/Release znt1 ZnT1 Transporter zn_ion->znt1 blood Portal Circulation znt1->blood Efflux

Caption: A simplified diagram illustrating the primary transporters involved in zinc uptake and efflux in intestinal cells.

Conclusion

References

Unveiling Cellular Fate: A Comparative Analysis of Zinc Salt Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic effects of different zinc salts is paramount for advancing therapeutic strategies and ensuring biocompatibility. This guide provides an objective comparison of the cytotoxicity of various zinc salts, supported by experimental data and detailed methodologies.

The cellular response to zinc is a delicate balance; while essential for numerous physiological processes, an excess can trigger cytotoxic pathways leading to cell death. The specific zinc salt and its counter-ion play a crucial role in determining the extent of this toxicity. Studies have demonstrated that the bioavailability and cellular uptake of zinc ions (Zn²⁺) can vary significantly depending on the salt form, directly impacting its cytotoxic potential.[1][2]

Comparative Cytotoxicity of Zinc Salts

An in-vitro study on neuronal PC12 cells categorized seven different zinc salts based on their cytotoxic effects. The findings revealed a clear hierarchy of toxicity, with zinc citrate (B86180) and zinc sulfate (B86663) exhibiting the highest cytotoxicity, particularly at lower concentrations.[1][2] This heightened toxicity is correlated with a significantly higher uptake of Zn²⁺ from these salts.[1][2] Conversely, zinc histidinate was found to have the lowest cytotoxic effect. Other salts such as zinc orotate, zinc acetate, zinc chloride, and zinc gluconate displayed moderate cytotoxicity.[1][2]

The cytotoxic effects are not uniform across all cell types and concentrations. For instance, while most zinc salts were not cytotoxic at a 0.05 mM concentration in PC12 cells, zinc citrate was an exception.[1][2] At concentrations between 0.1 and 0.3 mM, a significant decrease in glutathione (B108866) (GSH) and ATP levels preceded cell death for most salts, indicating a common mechanism of action involving oxidative stress and energy depletion.[1][2][3]

The mode of cell death induced by zinc salts is also concentration and salt-dependent, exhibiting characteristics of both apoptosis and necrosis.[1][2] This is evidenced by the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1][2]

Quantitative Cytotoxicity Data

The following table summarizes the relative cytotoxicity of different zinc salts based on the study by Dineley et al. (2003) on neuronal PC12 cells.

Zinc SaltCytotoxicity RankingKey Observations
This compoundHighMost toxic, especially at low concentrations.[1][2]
Zinc SulfateHighHigh toxicity correlated with high cellular uptake.[1][2]
Zinc OrotateModerate-
Zinc AcetateModerate-
Zinc ChlorideModerate-
Zinc GluconateModerate-
Zinc HistidinateLowLeast cytotoxic; did not significantly decrease GSH and ATP levels.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of zinc salts.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of different zinc salts for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated cells).

ATP and Glutathione (GSH) Concentration Assays

Cellular ATP and GSH levels are critical indicators of cell health and oxidative stress.

Protocol:

  • Cell Lysis: After treatment with zinc salts, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • ATP Measurement: Use a commercially available luciferin/luciferase-based ATP assay kit. The luminescence produced is proportional to the ATP concentration.

  • GSH Measurement: Use a commercially available GSH assay kit, often based on the reaction of GSH with a chromogenic reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Protein Quantification: Determine the total protein concentration in each lysate using a Bradford or BCA protein assay for normalization.

  • Data Analysis: Express ATP and GSH levels relative to the total protein concentration and compare to the control group.

Caspase 3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Cell Lysis: Following treatment, lyse the cells to release intracellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 (e.g., a peptide substrate conjugated to a reporter molecule).

  • Signal Measurement: The cleavage of the substrate by active caspases generates a luminescent or fluorescent signal that is proportional to caspase activity. Measure the signal using a luminometer or fluorometer.

  • Normalization: Normalize the results to the total protein concentration of the cell lysate.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells.

Visualizing the Path to Cell Death

The following diagrams illustrate the experimental workflow for assessing zinc salt cytotoxicity and the proposed signaling pathway leading to cell death.

G Experimental Workflow for Zinc Salt Cytotoxicity Assessment A Cell Culture (e.g., PC12 cells) B Seeding in 96-well plates A->B C Treatment with different Zinc Salts B->C D Incubation (e.g., 24h, 48h, 72h) C->D E Cytotoxicity Assays D->E F MTT Assay (Cell Viability) E->F G ATP/GSH Assays (Metabolic State) E->G H Caspase 3/7 Assay (Apoptosis) E->H I Data Analysis F->I G->I H->I

Caption: Workflow for evaluating the cytotoxic effects of various zinc salts.

G Proposed Signaling Pathway of Zinc-Induced Cytotoxicity A Extracellular Zinc Salts B Increased Intracellular Zn²⁺ Concentration A->B C Mitochondrial Dysfunction & Oxidative Stress B->C H Necrosis B->H D Decreased ATP Levels C->D E Decreased GSH Levels C->E F Caspase 3/7 Activation C->F I Cell Death D->I E->I G Apoptosis F->G G->I H->I

References

Zinc Citrate as a Zinc Ionophore: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The role of zinc as a critical signaling molecule in numerous cellular processes has spurred interest in compounds that can modulate intracellular zinc concentrations. Zinc ionophores, which facilitate the transport of zinc ions across cellular membranes, are valuable tools in this field of research. This guide provides a comparative overview of zinc citrate's potential as a zinc ionophore, benchmarked against the well-established ionophores, pyrithione (B72027) and clioquinol (B1669181).

Executive Summary

While zinc citrate (B86180) has been shown to increase intracellular zinc levels in some cancer cell lines, its efficacy as a zinc ionophore compared to established agents like pyrithione and clioquinol is not well-documented in existing literature. Direct comparative studies are lacking, and some evidence suggests that citrate may even impede zinc uptake in certain cell types. In contrast, pyrithione and clioquinol are consistently shown to be potent zinc ionophores. This guide summarizes the available data for each compound, provides detailed experimental protocols for assessing ionophore activity, and uses visualizations to illustrate key concepts and workflows.

Comparative Analysis of Zinc Ionophore Performance

Due to a lack of direct head-to-head studies, a definitive quantitative comparison of the ionophoric activity of this compound, pyrithione, and clioquinol is not feasible. The following tables present available data for each compound, with the caveat that experimental conditions vary significantly between studies, precluding direct comparison of potency.

Table 1: this compound - Evidence of Intracellular Zinc Increase

Cell LineConcentrationIncubation TimeMethod of DetectionFold Increase/ConcentrationReference
MBT-2 (Bladder Cancer)0.5/10 mM (Zinc/Citrate)1, 3, 6 hoursNot Specified238, 370, 657 µM/l/10^6 cells[1]
Lymphocytes50 µM Zinc + CitrateNot SpecifiedFluoZin-3 AMReduced zinc uptake compared to zinc alone[2]

Table 2: Pyrithione - A Potent Zinc Ionophore

Cell LineConcentrationIncubation TimeMethod of DetectionFold Increase/ConcentrationReference
A549 (Lung Cancer)50 µM Zn + 0.5 µM PyrithioneMinutesFluoZin-3Significant increase in fluorescence[3]
Cortical Neurons1 mM Zn + 50 µM Pyrithione1-2 minutesNewport GreenSharp increase in fluorescence[2]
Human Keratinocytes1 µM Zinc Pyrithione5 minutesZinquin~2.5-fold increase in fluorescence[4]

Table 3: Clioquinol - A Well-Characterized Zinc Ionophore

Cell LineConcentrationIncubation TimeMethod of DetectionFold Increase/ConcentrationReference
DU-145 (Prostate Cancer)5 µM Clioquinol + 50 µM ZnCl230 minutesFluoZin-3Significant increase in fluorescence[5]
Rat Thymocytes10-300 nM ClioquinolNot SpecifiedFluoZin-3Concentration-dependent increase in fluorescence[[“]]

Experimental Protocols

1. Measurement of Intracellular Zinc Using Fluorescent Probes (e.g., FluoZin-3 AM)

This protocol is a common method for assessing the ability of a compound to increase intracellular labile zinc.

  • Cell Culture: Plate cells (e.g., HeLa, A549, or a cell line relevant to the research) in a 96-well plate or on coverslips and grow to the desired confluency.

  • Dye Loading:

    • Prepare a stock solution of FluoZin-3 AM (acetoxymethyl ester) in anhydrous DMSO.

    • Dilute the stock solution in a serum-free culture medium to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye loading.

    • Remove the growth medium from the cells, wash with a buffered salt solution (e.g., HBSS), and incubate with the FluoZin-3 AM loading solution for 30-60 minutes at 37°C.

  • Compound Treatment:

    • Wash the cells to remove excess dye.

    • Add the test compounds (e.g., this compound, pyrithione, clioquinol) at various concentrations, typically in the presence of a zinc salt like zinc sulfate (B86663) or zinc chloride.

  • Fluorescence Measurement:

    • Measure fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. For FluoZin-3, the excitation wavelength is approximately 494 nm, and the emission wavelength is around 516 nm.

    • Acquire baseline fluorescence before adding the compounds and monitor the change in fluorescence over time.

  • Controls:

    • Positive Control: Use a known zinc ionophore like pyrithione (e.g., 1 µM) with a zinc salt to confirm the responsiveness of the cells and the dye.

    • Negative Control: Cells treated with the zinc salt alone and untreated cells.

    • Calibration (Optional): To estimate intracellular zinc concentrations, after the experiment, treat cells with a high concentration of a zinc ionophore (e.g., 10 µM pyrithione) and a saturating concentration of zinc to obtain maximum fluorescence (Fmax). Then, add a zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) to obtain minimum fluorescence (Fmin).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis cell_culture Plate and Culture Cells dye_loading Load with FluoZin-3 AM cell_culture->dye_loading wash1 Wash to Remove Excess Dye dye_loading->wash1 baseline Measure Baseline Fluorescence wash1->baseline add_compounds Add Test Compounds (this compound, Pyrithione, Clioquinol) + Zinc Salt baseline->add_compounds measure_fluorescence Monitor Fluorescence Change Over Time add_compounds->measure_fluorescence controls Compare to Positive (Pyrithione) and Negative Controls measure_fluorescence->controls quantification Quantify Intracellular Zinc Increase controls->quantification

Figure 1. Experimental workflow for assessing zinc ionophore activity.

signaling_pathway cluster_membrane cluster_intracellular Intracellular Space Zn_out Extracellular Zn²⁺ membrane Zn_out->membrane Forms lipophilic complex with ionophore Ionophore_out Zinc Ionophore (e.g., Pyrithione) Ionophore_out->membrane Zn_in Intracellular Zn²⁺ membrane->Zn_in Transport across membrane Signaling Downstream Signaling Events (e.g., Enzyme inhibition, Gene expression) Zn_in->Signaling

Figure 2. Mechanism of a zinc ionophore facilitating zinc entry into a cell.

Conclusion

The classification of this compound as a bona fide zinc ionophore remains ambiguous based on the currently available scientific literature. While some studies in cancer cell lines suggest it can increase intracellular zinc, other research in immune cells indicates a contrary effect. There is a clear need for direct, controlled comparative studies that evaluate this compound alongside well-established zinc ionophores like pyrithione and clioquinol under identical experimental conditions. Researchers investigating the modulation of intracellular zinc are advised to use pyrithione or clioquinol as reliable positive controls. Future studies should aim to provide quantitative, comparative data to definitively establish the position of this compound in the hierarchy of zinc ionophores.

References

A Comparative Guide to Zinc Citrate's Performance in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of zinc citrate's performance as an enzyme inhibitor against other common zinc salts, supported by available experimental data. We will delve into the inhibitory effects of zinc on key enzyme families, present available quantitative data, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to Zinc as an Enzyme Inhibitor

Zinc is an essential trace element crucial for the catalytic activity of over 300 enzymes and the structural integrity of many more proteins.[1] However, at concentrations above the normal physiological range, zinc ions (Zn²⁺) can act as potent inhibitors of various enzymes. This inhibitory action is often achieved through the binding of Zn²⁺ to active site residues, particularly cysteine, histidine, and glutamate, thereby blocking substrate access or disrupting the catalytic mechanism.[1][2] This guide focuses on the comparative efficacy of different zinc salts, with a primary focus on zinc citrate (B86180), in mediating these inhibitory effects.

Comparative Analysis of Zinc Salts in Enzyme Inhibition

While direct comparative studies detailing the IC50 values of different zinc salts for specific enzymes are limited, the available data suggests that the efficacy of a zinc salt as an intracellular enzyme inhibitor is closely linked to its ability to increase intracellular free zinc concentration.

A study on neuronal PC12 cells compared the cytotoxicity of seven different zinc salts and found that this compound and zinc sulfate (B86663) were the most toxic.[3] This increased toxicity was correlated with a significantly higher uptake of Zn²⁺ into the cells.[3] The study also observed activation of caspase-3/7, indicating an induction of apoptosis.[3] This suggests that this compound is highly effective at delivering zinc ions into the cell, a critical prerequisite for the inhibition of intracellular enzymes like caspases.

It is important to note that the effect of zinc can be dose-dependent. Some studies have shown that while lower concentrations of zinc inhibit caspases, higher concentrations can actually promote apoptosis through caspase activation, highlighting the complexity of zinc's regulatory roles.[4]

Quantitative Data on Zinc's Inhibitory Potential

The following tables summarize the available quantitative data on the inhibitory effects of zinc (often reported as Zn²⁺ from salts like zinc chloride or zinc sulfate) on two major classes of enzymes: caspases and matrix metalloproteinases (MMPs).

Table 1: Inhibition of Caspases by Zinc

EnzymeZinc Salt/FormIC50 ValueReference(s)
Caspase-3Zn²⁺0.1 µM[5]
Caspase-3Zn²⁺< 10 nM[1]
Caspase-7Zn²⁺76 nM[6][7]
Caspase-8Zn²⁺2.6 - 6.9 nM[6][7]
Caspase-9Zn²⁺300 nM[1]

Note: The specific zinc salt used to determine the IC50 values is often not specified in the literature, with researchers referring to the active inhibitor as the zinc ion (Zn²⁺).

Table 2: Inhibition of Matrix Metalloproteinases (MMPs) by Zinc

EnzymeInhibitor TypeIC50 Value RangeReference(s)
MMP-9Complex Zinc-Binding InhibitorsnM to µM[9][10]
MMP-2Complex Zinc-Binding InhibitorsnM to µM[10]

Researchers interested in the specific inhibitory potential of this compound on MMPs would need to perform direct experimental comparisons.

Experimental Protocols

To facilitate direct comparison of this compound with other zinc salts, we provide the following detailed experimental protocols for enzyme inhibition assays.

Protocol 1: Caspase-3 Inhibition Assay

This protocol is adapted for a 96-well plate format using a fluorogenic substrate.

Materials:

  • Recombinant human Caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • This compound, zinc sulfate, zinc gluconate, zinc chloride (stock solutions prepared in deionized water)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of each zinc salt in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

  • Enzyme Preparation: Dilute the recombinant caspase-3 in cold assay buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of each zinc salt dilution to the respective test wells.

    • Add 10 µL of assay buffer to the control (no inhibitor) wells.

    • Add 20 µL of the diluted caspase-3 to all wells except the blank. Add 20 µL of assay buffer to the blank wells.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of the caspase-3 substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the zinc salts.

    • Normalize the rates to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the zinc salt concentration and fit the data to a dose-response curve to determine the IC50 value for each zinc salt.

Protocol 2: MMP-9 Inhibition Assay

This protocol uses a generic fluorogenic MMP substrate.

Materials:

  • Recombinant human MMP-9 (activated)

  • MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • This compound, zinc sulfate, zinc gluconate, zinc chloride (stock solutions)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the zinc salts in assay buffer.

  • Enzyme Preparation: Dilute the activated MMP-9 in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of each zinc salt dilution to the appropriate wells.

    • Add 10 µL of assay buffer to the control wells.

    • Add 20 µL of diluted MMP-9 to all wells except the blank. Add 20 µL of assay buffer to the blank wells.

  • Pre-incubation: Mix and pre-incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 20 µL of the MMP substrate to all wells.

  • Measurement: Incubate at 37°C for 1-2 hours, protected from light. Measure the end-point fluorescence.

  • Data Analysis: Calculate the percent inhibition for each zinc salt concentration and determine the IC50 values as described in the caspase-3 assay protocol.

Visualizing Zinc's Role in Enzyme Inhibition

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Zinc Salts, Buffers) plate Setup 96-well Plate (Buffer, Inhibitor, Enzyme) reagents->plate enzyme Prepare Enzyme Solution enzyme->plate substrate Prepare Substrate Solution add_substrate Add Substrate substrate->add_substrate preincubate Pre-incubate plate->preincubate preincubate->add_substrate measure Measure Fluorescence add_substrate->measure calculate_rate Calculate Reaction Rates measure->calculate_rate percent_inhibition Determine % Inhibition calculate_rate->percent_inhibition ic50 Calculate IC50 Values percent_inhibition->ic50

Caption: Workflow for a typical enzyme inhibition assay.

Zinc's Role in the Apoptotic Signaling Pathway

G cluster_pathway Apoptotic Signaling apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage) procaspase9 Procaspase-9 apoptotic_stimulus->procaspase9 activates caspase9 Active Caspase-9 procaspase9->caspase9 procaspase3 Procaspase-3 caspase9->procaspase3 cleaves caspase3 Active Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis executes zinc Zinc (Zn²⁺) zinc->caspase9 inhibits zinc->caspase3 inhibits

Caption: Zinc's inhibitory action on caspases in apoptosis.

Conclusion

This compound demonstrates high efficacy in delivering zinc ions into cells, a key factor for its potential as an intracellular enzyme inhibitor. While direct comparative IC50 values against other zinc salts are not extensively documented, the available data on Zn²⁺ inhibition of enzymes like caspases suggest a potent effect in the nanomolar to micromolar range. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the precise inhibitory performance of this compound and other zinc salts on their enzymes of interest. The complex, dose-dependent nature of zinc's biological effects warrants careful consideration in experimental design and data interpretation.

References

Zinc Picolinate vs. Zinc Citrate: A Comparative Guide on Efficacy and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of zinc picolinate (B1231196) and zinc citrate (B86180) reveals significant differences in bioavailability, supported by key clinical data. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of these two popular zinc supplements, detailing experimental protocols and the underlying biochemical pathways.

The efficacy of a zinc supplement is largely determined by its bioavailability—the degree and rate at which it is absorbed and made available at the site of physiological activity. Among the various forms of zinc supplements, zinc picolinate and zinc citrate are frequently utilized. This guide provides a detailed comparison of their efficacy, drawing upon key experimental data to inform research and development.

Quantitative Efficacy Comparison

A seminal study directly comparing the absorption of zinc picolinate and this compound provides the most robust data on their relative bioavailability. The findings indicate a significant advantage for zinc picolinate in terms of tissue absorption.

ParameterZinc PicolinateThis compoundPlacebop-value
Change in Hair Zinc (µg/g) Significant IncreaseNo Significant ChangeNo Significant Changep < 0.005
Change in Urine Zinc (mg/24h) Significant IncreaseNo Significant ChangeNo Significant Changep < 0.001
Change in Erythrocyte Zinc (µg/g Hb) Significant IncreaseNo Significant ChangeNo Significant Changep < 0.001
Change in Serum Zinc (µg/dL) Insignificant RiseInsignificant RiseInsignificant RiseNot Significant
Data summarized from Barrie et al. (1987).[1][2][3]

Another key study by Wegmüller et al. (2014) established that the fractional absorption of zinc from this compound is comparable to that of zinc gluconate and significantly higher than that of zinc oxide.[4] This positions this compound as a bioavailable form of zinc, although direct comparisons with zinc picolinate in this study were not made.

Zinc FormMedian Fractional Zinc Absorption (%)
This compound61.3%
Zinc Gluconate60.9%
Zinc Oxide49.9%
Data from Wegmüller et al. (2014).[4]

Experimental Protocols

The methodologies employed in these key studies are crucial for interpreting the results and for designing future research.

Barrie et al. (1987) Study Protocol
  • Study Design: A double-blind, four-period crossover trial was conducted with 15 healthy human volunteers.[1]

  • Intervention: Participants were randomly assigned to a sequence of four-week supplementation periods with zinc picolinate, this compound, zinc gluconate (each equivalent to 50 mg of elemental zinc per day), and a placebo.[1]

  • Sample Collection: Hair, urine, erythrocyte, and serum samples were collected before and after each four-week period.[1]

  • Analytical Method: The specific analytical method for zinc quantification was not detailed in the abstract but would have likely involved atomic absorption spectrometry (AAS) or a similar technique prevalent at the time for trace mineral analysis.

Wegmüller et al. (2014) Study Protocol
  • Study Design: A randomized, double-masked, three-way crossover design was used with 15 healthy adults.[4]

  • Intervention: Participants received supplements containing 10 mg of elemental zinc as either this compound, zinc gluconate, or zinc oxide, administered without food.[4]

  • Analytical Method: The study utilized the double-isotope tracer method with ⁶⁷Zn and ⁷⁰Zn to measure the fractional absorption of zinc.[4]

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms of zinc absorption and the design of the pivotal comparative study, the following diagrams are provided.

experimental_workflow Experimental Workflow of Barrie et al. (1987) Study cluster_setup Study Setup cluster_intervention Intervention Periods (4 weeks each) cluster_data_collection Data Collection (Before & After Each Period) 15 Healthy Volunteers 15 Healthy Volunteers Randomization Randomization 15 Healthy Volunteers->Randomization Zinc Picolinate (50mg) Zinc Picolinate (50mg) Randomization->Zinc Picolinate (50mg) Crossover Design This compound (50mg) This compound (50mg) Randomization->this compound (50mg) Crossover Design Zinc Gluconate (50mg) Zinc Gluconate (50mg) Randomization->Zinc Gluconate (50mg) Crossover Design Placebo Placebo Randomization->Placebo Crossover Design Hair Samples Hair Samples Zinc Picolinate (50mg)->Hair Samples Urine Samples Urine Samples This compound (50mg)->Urine Samples Erythrocyte Samples Erythrocyte Samples Zinc Gluconate (50mg)->Erythrocyte Samples Serum Samples Serum Samples Placebo->Serum Samples

Caption: Workflow of the Barrie et al. (1987) comparative study.

zinc_absorption_pathway Intestinal Zinc Absorption Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Dietary Zinc (Zn2+) Dietary Zinc (Zn2+) ZIP4 ZIP4 Dietary Zinc (Zn2+)->ZIP4 Uptake Intracellular Zinc Pool Intracellular Zinc Pool ZIP4->Intracellular Zinc Pool ZnT1 ZnT1 Portal Circulation Portal Circulation ZnT1->Portal Circulation Intracellular Zinc Pool->ZnT1 Efflux

Caption: Cellular pathway of zinc absorption in the small intestine.

Discussion of Findings

The available evidence strongly suggests that zinc picolinate has a higher bioavailability than this compound, as evidenced by its ability to significantly increase zinc levels in hair, urine, and erythrocytes over a four-week period.[1][3] The lack of a significant increase in serum zinc levels for any of the zinc forms in the Barrie et al. study can be attributed to the body's tight homeostatic control of serum zinc concentrations.[5][6] The body maintains a stable level of zinc in the blood, and excess zinc is typically stored in tissues or excreted.[7] This highlights the importance of measuring zinc levels in various tissues, not just serum, to accurately assess the bioavailability of different zinc supplements.

The mechanism behind the enhanced absorption of zinc picolinate may be related to the chelating properties of picolinic acid, which can facilitate the transport of zinc across the intestinal wall.

Conclusion

For researchers and professionals in drug development, the choice between this compound and zinc picolinate for supplementation or therapeutic applications should be guided by the desired outcome. The data indicates that for increasing tissue zinc levels, zinc picolinate is the more efficacious option. This compound, however, remains a bioavailable form of zinc with absorption rates comparable to zinc gluconate.[4] Future research should aim to replicate and expand upon the findings of the Barrie et al. study with more recent analytical techniques to provide a contemporary perspective on the comparative efficacy of these two zinc compounds.

References

A Comparative Guide to the Biological Effects of Zinc Citrate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of zinc citrate's biological effects with other zinc supplements, supported by experimental data from published studies. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate replication.

Comparative Bioavailability of Zinc Supplements

Zinc citrate (B86180) demonstrates comparable bioavailability to zinc gluconate, with both showing higher absorption rates than zinc oxide. A study in healthy adults using a double-isotope tracer method found the median fractional absorption of zinc from this compound to be 61.3%, similar to zinc gluconate at 60.9%. In contrast, zinc oxide had a significantly lower absorption rate of 49.9%.[1]

Zinc SaltMedian Fractional Absorption (%)In Vitro Relative Bioaccessibility (%)
This compound61.33.15
Zinc Gluconate60.94.48 - 6.19
Zinc Oxide49.9Not specified in the same study
Zinc SulfateNot directly compared in the same human study3.38
Zinc MethionineNot directly compared in the same human study1.13
Zinc PicolinateNot directly compared in the same human study1.99

Table 1: Comparative Bioavailability and Bioaccessibility of Different Zinc Salts. Human fractional absorption data is from a study by Wegmüller et al.[1], and in vitro relative bioaccessibility data is from a separate study by Ośko et al. (2023).

Cellular Effects of Zinc Supplementation: An In Vitro Comparison

A study investigating the influence of various zinc salts on intestinal porcine epithelial cells (IPEC-J2) revealed dose-dependent effects on cell viability and oxidative stress. High concentrations of non-chelated zinc salts, including this compound, led to increased cell damage, oxidative stress, and energy depletion compared to the chelated form, zinc glycine.

Zinc Salt (30-300 µM)Effect on Cell ViabilityIntracellular ROS Levels
This compoundDose-dependent decreaseIncreased
Zinc GluconateDose-dependent decreaseIncreased
Zinc SulfateDose-dependent decreaseIncreased
Zinc Glycine (chelated)Less pronounced decrease compared to non-chelated formsLess pronounced increase compared to non-chelated forms

Table 2: In Vitro Effects of Different Zinc Salts on IPEC-J2 Cells. Data summarized from a study by Wang et al. (2020), which indicated that excessive intracellular zinc from non-chelated forms induced more significant oxidative stress and cell damage.

Experimental Protocols

In Vivo Zinc Bioavailability Assessment: Double-Isotope Tracer Method

This method is a gold standard for accurately measuring fractional zinc absorption in humans.

Principle: Two stable isotopes of zinc (e.g., 67Zn and 70Zn) are administered simultaneously, one orally and one intravenously. The ratio of these isotopes in a biological sample (e.g., urine) is then used to calculate the fraction of the oral dose that was absorbed.

Protocol Outline:

  • Subject Preparation: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria (e.g., age, BMI, no use of mineral supplements).

  • Isotope Administration:

    • An oral dose of a zinc supplement (e.g., 10 mg zinc as this compound) containing a known amount of one stable isotope (e.g., 67Zn) is given.

    • Simultaneously, a known amount of a different stable isotope (e.g., 70Zn) is administered intravenously.

  • Sample Collection: A spot urine sample is collected from the participants.

  • Sample Analysis: The urinary enrichment of both zinc isotopes is measured using inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation: The fractional absorption of zinc is calculated from the ratio of the orally administered isotope to the intravenously administered isotope recovered in the urine.

In Vitro Zinc Bioavailability Assessment: Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal absorption of nutrients.

Principle: Caco-2 cells are cultured on semi-permeable filter supports, where they differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The transport of zinc from the apical (luminal) side to the basolateral (blood) side is measured.

Protocol Outline:

  • Cell Culture: Caco-2 cells are seeded on permeable filter inserts in a multi-well plate and cultured until they form a confluent and differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Sample Preparation: The zinc supplement is subjected to a simulated gastrointestinal digestion to mimic the conditions in the stomach and small intestine.

  • Transport Experiment:

    • The apical side of the Caco-2 monolayer is exposed to the digested zinc supplement solution.

    • The basolateral chamber contains a transport buffer.

    • The cells are incubated to allow for zinc transport across the monolayer.

  • Sample Analysis: The concentration of zinc in the basolateral chamber is measured at different time points using atomic absorption spectrometry or a similar sensitive technique.

  • Data Analysis: The rate of zinc transport is calculated to determine its permeability.

In Vitro Oxidative Stress Assessment

Principle: The production of reactive oxygen species (ROS) in cells exposed to different zinc compounds is measured using a fluorescent probe.

Protocol Outline:

  • Cell Culture and Treatment:

    • A suitable cell line (e.g., IPEC-J2) is cultured in multi-well plates.

    • Cells are then treated with different concentrations of various zinc salts (e.g., this compound, zinc gluconate, zinc sulfate) for a specified duration.

  • ROS Detection:

    • The cells are loaded with a fluorescent ROS indicator dye (e.g., DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent DCF.

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

  • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. The results are typically expressed as a fold change relative to untreated control cells.

Visualizing Biological Pathways and Workflows

Zinc's Influence on the NF-κB Signaling Pathway

Zinc has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation. Zinc can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_degraded IκB Degradation IkB->IkB_degraded NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Zinc Zinc Zinc->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Zinc's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for In Vitro Bioavailability

The following diagram illustrates the key steps in assessing the bioavailability of a zinc supplement using an in vitro Caco-2 cell model.

Bioavailability_Workflow cluster_prep Sample Preparation cluster_cell_culture Cell Culture cluster_experiment Transport Experiment cluster_analysis Analysis Supplement Zinc Supplement Digestion Simulated GI Digestion Supplement->Digestion Apical Apical Application of Digested Sample Digestion->Apical Caco2 Caco-2 Cell Seeding Differentiation Monolayer Differentiation Caco2->Differentiation TEER TEER Measurement (Integrity Check) Differentiation->TEER TEER->Apical Incubation Incubation Apical->Incubation Basolateral Basolateral Sampling Incubation->Basolateral Quantification Zinc Quantification (AAS/ICP-MS) Basolateral->Quantification Calculation Permeability Calculation Quantification->Calculation

Caption: Workflow for in vitro zinc bioavailability using Caco-2 cells.

References

Safety Operating Guide

Proper Disposal of Zinc Citrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential, step-by-step procedures for the safe handling and proper disposal of zinc citrate (B86180) in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining a safe work environment, and complying with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any work that involves zinc citrate, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the necessary handling precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or safety glasses with side-shields.[1][2][3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1][2][4]

  • Skin and Body Protection: Wear a fully buttoned lab coat and appropriate protective clothing to prevent skin exposure.[1][2][3]

  • Respiratory Protection: In situations where dust formation is likely, use a NIOSH-approved or equivalent dust respirator.[1][2][3]

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[2][5][6]

  • Avoid generating dust.[1][5]

  • Store the chemical in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1][7] Do not ingest or inhale the substance.[1][7]

  • Wash hands thoroughly after handling.[8]

Spill Management Protocol

In the event of a this compound spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Secure the area and evacuate all non-essential personnel.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Containment:

    • For small spills , carefully sweep or shovel the solid material into a suitable and clearly labeled waste disposal container.[1][4] Use dry clean-up procedures and avoid creating dust.[5]

    • For large spills , cover the material with an inert, non-combustible absorbent like sand or earth before carefully shoveling it into a waste container.[3]

  • Cleaning: After the material is collected, decontaminate the surface. Do not allow the product or cleaning rinsate to enter drains or waterways.[1][4]

  • Disposal: All spill cleanup materials and contaminated items must be placed in a sealed, labeled container for disposal as hazardous waste.[9]

This compound Disposal Protocol

Disposing of this compound requires adherence to hazardous waste regulations. Never dispose of this compound in the regular trash or down the sanitary sewer.[10][11] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]

Step 1: Waste Identification and Collection

  • Collect all this compound waste, including residues and contaminated labware (e.g., gloves, weighing paper), in a designated waste container.[3]

  • The container must be sturdy, leak-proof, chemically compatible with the waste, and kept tightly sealed except when adding waste.[10][12]

Step 2: Labeling

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) office.[10][12]

Step 3: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials.[10]

  • Use secondary containment for liquid waste to prevent spills.[10]

Step 4: Arranging for Pickup and Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3][10]

  • Do not mix this compound waste with other waste streams unless specifically permitted by your EHS office.[3]

  • Waste must be disposed of through a licensed chemical waste disposal company.[3]

Disposal of Empty Containers:

  • To be considered non-hazardous, chemical containers must be thoroughly emptied.[10]

  • The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[10]

  • After being thoroughly rinsed and air-dried, the original labels must be completely removed or defaced before the container is discarded as regular solid waste or recycled.[10]

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines relevant to the disposal of zinc-containing laboratory waste. These are general benchmarks; always defer to the specific limits and regulations set by your local authorities and institution.

ParameterGuideline / LimitSourceNotes
Aqueous Zinc Solutions Solutions with > 1 ppm zinc must be managed as hazardous waste.[9]This guideline is for elemental zinc; however, it serves as a conservative threshold for zinc compounds like this compound due to their aquatic toxicity.[3][8] Solutions containing < 1 ppm may be eligible for drain disposal, but only with explicit EHS approval.[9]
Sewer Discharge pH All effluent discharged to the sanitary sewer must be within a pH range of 5.5 to 9.0.[11]This is a general requirement for all laboratory aqueous waste and is not specific to this compound.[11]
Waste Accumulation Limit Laboratories must not accumulate more than 55 gallons of total chemical waste at any one time.[12]This is a common regulatory limit for Satellite Accumulation Areas (SAA).[12]
Acutely Toxic Waste Limit No more than one quart of acutely toxic chemical waste should be accumulated.[12][13]While this compound is not typically classified as acutely toxic, this is a key regulation for laboratory waste management.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal cluster_spill Contingency: Spill start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event waste_type Is waste solid, liquid, or contaminated debris? ppe->waste_type collect_solid Place in sturdy, sealed container for solid hazardous waste. waste_type->collect_solid Solid / Debris collect_liquid Place in leak-proof, sealed container for aqueous hazardous waste. Use secondary containment. waste_type->collect_liquid Liquid label_container Label container clearly: 'Hazardous Waste - this compound' and list components. collect_solid->label_container collect_liquid->label_container store Store container in designated Hazardous Waste Accumulation Area. label_container->store contact_ehs Contact Institutional EHS Office for waste pickup. store->contact_ehs disposal Professional Disposal by licensed company. contact_ehs->disposal spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain & Collect 3. Decontaminate Area spill->spill_protocol spill_protocol->collect_solid Collected spill debris

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Zinc Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe environment is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of zinc citrate (B86180), a compound commonly used in the pharmaceutical industry. Adherence to these procedures is critical for minimizing risks and ensuring regulatory compliance.

1. Personal Protective Equipment (PPE): Your First Line of Defense

When handling zinc citrate, a multi-layered approach to personal protection is essential to prevent exposure. The following table summarizes the recommended PPE.

Protection Type Required Equipment Standards/Specifications
Eye/Face Protection Safety glasses with side shields or goggles.OSHA 29 CFR 1910.133, European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., neoprene) and a lab coat or long-sleeved clothing.Regulation (EU) 2016/425, EN 374.[2]
Respiratory Protection Generally not required under normal use with adequate ventilation. For large-scale use, emergency situations, or where dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.NIOSH (US) or CEN (EU) approved.[2][3]

2. Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] Use a chemical fume hood if there is a risk of dust formation.

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[1][3]

  • Minimize Dust: Avoid generating dust during handling.[1][5]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and washed before reuse.[3]

Storage Procedures:

  • Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Sunlight: Protect from direct sunlight.[5]

3. Emergency Protocols: Preparedness is Key

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Exposure/Spill Scenario Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Get medical attention if symptoms occur.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
Spill Wear appropriate personal protective equipment. For small spills, sweep up the material and place it in a suitable container for disposal.[2] Avoid creating dust. For large spills, prevent further leakage if safe to do so and contain the spill.

4. Disposal Plan: Responsible Waste Management

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: The waste may be classified as hazardous depending on local regulations.

  • Disposal Method: Dispose of the container and unused contents in accordance with federal, state, and local requirements.[5] Do not allow the product to enter drains.[2]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat A->B Understand Hazards C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C Set Up D Weigh and Handle this compound (Avoid Dust Generation) C->D Proceed E Conduct Experiment D->E Use in Procedure F Decontaminate Workspace and Equipment E->F Post-Experiment G Properly Dispose of Waste (Follow Institutional Guidelines) F->G Waste Management H Remove and Store PPE Correctly G->H Final Steps I Wash Hands Thoroughly H->I Personal Hygiene

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc citrate
Reactant of Route 2
Zinc citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.